Cenersen
Descripción
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Propiedades
Fórmula molecular |
C195H253N66O106P19S19 |
|---|---|
Peso molecular |
6415 g/mol |
Nombre IUPAC |
1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(6-aminopurin-9-yl)-2-[[hydroxy-[2-[[hydroxy-[2-[[hydroxy-[2-[[hydroxy-[5-(2-hydroxy-4-iminopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[3-[[3-[[3-[[3-[[3-[[5-(6-aminopurin-9-yl)-3-[hydroxy-[[3-[hydroxy-[[3-hydroxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy]phosphinothioyl]oxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy]phosphinothioyl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-4-hydroxy-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C195H253N66O106P19S19/c1-77-43-250(190(282)236-165(77)264)134-32-89(107(336-134)56-317-370(290,389)351-85-28-130(244-20-12-122(198)222-184(244)276)332-103(85)52-313-375(295,394)357-91-34-136(252-45-79(3)167(266)238-192(252)284)340-111(91)60-321-382(302,401)364-99-42-144(260-75-219-150-164(260)231-181(209)235-174(150)273)344-115(99)64-324-378(298,397)360-94-37-139(255-48-82(6)170(269)241-195(255)287)339-110(94)59-320-381(301,400)361-95-38-140(256-71-214-145-157(204)210-69-212-159(145)256)341-112(95)61-322-372(292,391)353-87-30-132(246-22-14-124(200)224-186(246)278)333-104(87)53-314-379(299,398)363-98-41-143(259-74-218-149-163(259)230-180(208)234-173(149)272)345-116(98)65-325-383(303,402)365-96-39-141(257-72-216-147-161(257)228-178(206)232-171(147)270)342-113(96)62-310-368(288,387)349-83-26-128(329-100(83)49-262)242-18-10-120(196)220-182(242)274)355-373(293,392)311-50-101-84(27-129(330-101)243-19-11-121(197)221-183(243)275)350-369(289,388)316-55-106-90(33-135(335-106)251-44-78(2)166(265)237-191(251)283)356-374(294,393)312-51-102-86(29-131(331-102)245-21-13-123(199)223-185(245)277)352-371(291,390)318-57-108-92(35-137(337-108)253-46-80(4)168(267)239-193(253)285)358-376(296,395)319-58-109-93(36-138(338-109)254-47-81(5)169(268)240-194(254)286)359-377(297,396)323-63-114-97(40-142(343-114)258-73-217-148-162(258)229-179(207)233-172(148)271)362-380(300,399)315-54-105-88(31-133(334-105)247-23-15-125(201)225-187(247)279)354-384(304,403)327-67-119-153(156(309-9)177(348-119)261-76-215-146-158(205)211-70-213-160(146)261)367-386(306,405)328-68-118-152(155(308-8)176(347-118)249-25-17-127(203)227-189(249)281)366-385(305,404)326-66-117-151(263)154(307-7)175(346-117)248-24-16-126(202)226-188(248)280/h10-25,43-48,69-76,83-119,128-144,151-156,175-177,262-263H,26-42,49-68H2,1-9H3,(H,288,387)(H,289,388)(H,290,389)(H,291,390)(H,292,391)(H,293,392)(H,294,393)(H,295,394)(H,296,395)(H,297,396)(H,298,397)(H,299,398)(H,300,399)(H,301,400)(H,302,401)(H,303,402)(H,304,403)(H,305,404)(H,306,405)(H2,196,220,274)(H2,197,221,275)(H2,198,222,276)(H2,199,223,277)(H2,200,224,278)(H2,201,225,279)(H2,202,226,280)(H2,203,227,281)(H2,204,210,212)(H2,205,211,213)(H,236,264,282)(H,237,265,283)(H,238,266,284)(H,239,267,285)(H,240,268,286)(H,241,269,287)(H3,206,228,232,270)(H3,207,229,233,271)(H3,208,230,234,272)(H3,209,231,235,273) |
Clave InChI |
UTNSIDJKCKLZLN-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antisense Oligonucleotides Targeting p53 and Bcl-2 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide addresses the mechanism of cenersen (B10832122), a p53-targeting antisense oligonucleotide (ASO). It also provides a detailed analysis of oblimersen (G3139), a well-studied Bcl-2-targeting ASO, as the inhibition of the Bcl-2 pathway is a cornerstone of ASO research in oncology and is often associated with this class of drugs. This dual focus provides a comprehensive overview of ASO mechanisms against two central regulators of cancer cell survival.
Introduction to Antisense Oligonucleotide (ASO) Therapy in Oncology
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid sequences designed to bind to specific messenger RNA (mRNA) molecules through Watson-Crick base pairing.[1][2] This interaction modulates the expression of the target protein, offering a powerful therapeutic strategy for diseases driven by aberrant gene expression, including cancer.[1][3] The primary mechanisms of ASO action include RNase H-mediated degradation of the target mRNA, steric hindrance of ribosome translation, and modulation of pre-mRNA splicing.[1][3][4]
First-generation ASOs, such as this compound and oblimersen, commonly feature a phosphorothioate (B77711) (PS) backbone, where a non-bridging oxygen atom is replaced by sulfur.[3] This modification confers resistance to nuclease degradation, thereby increasing the drug's half-life and cellular residence time.[3] This guide will dissect the mechanisms of two such ASOs: this compound, which targets the tumor suppressor protein p53, and oblimersen, which targets the anti-apoptotic protein Bcl-2.
This compound: A p53-Targeting Antisense Oligonucleotide
This compound (also known as EL625) is a 20-mer phosphorothioate ASO designed to be complementary to a coding region of the p53 mRNA.[5][6] Its mechanism is not to restore wild-type p53 function but to ablate the expression of both wild-type and mutant p53 to sensitize cancer cells to chemotherapy.[5][7]
Core Mechanism of Action
The primary mechanism of this compound is dependent on the ubiquitous enzyme Ribonuclease H (RNase H).[5]
-
Hybridization: this compound enters the cancer cell and binds to its complementary sequence on the p53 mRNA, forming a DNA-RNA heteroduplex.[5]
-
RNase H Recruitment: RNase H recognizes and binds to this DNA-RNA duplex.
-
mRNA Cleavage: The enzyme selectively cleaves the RNA strand of the duplex, effectively destroying the p53 mRNA transcript.[5]
-
Inhibition of Translation: The degradation of p53 mRNA prevents its translation into protein by the ribosome, leading to a significant reduction in the cellular levels of both wild-type and mutant p53 protein.[5][8]
The intended therapeutic effect stems from inhibiting p53's role in cell cycle arrest. In response to DNA damage from chemotherapy, wild-type p53 typically halts the cell cycle to allow for DNA repair.[5] By eliminating p53, this compound prevents this protective arrest. Consequently, cancer cells with damaged DNA are forced to proceed through the cell cycle, leading to the activation of p53-independent apoptotic pathways and enhanced cell death.[5][8] This mechanism is particularly relevant in malignancies like acute myeloid leukemia (AML), where this compound has been shown to sensitize malignant stem cells to DNA-damaging agents.[5][9]
Caption: this compound binds to p53 mRNA, leading to its degradation via RNase H and preventing cell cycle arrest.
Quantitative Data: Phase II Clinical Trial in AML
A key clinical study evaluated this compound in combination with chemotherapy in patients with refractory or relapsed Acute Myeloid Leukemia (AML).
| Parameter | Value | Reference |
| Study Population | 53 patients with first salvage AML | [5][9] |
| Overall Response Rate (CR + CRp) | 19% (10 of 53 patients) | [5][9] |
| Complete Response (CR) | 8 patients | [5][9] |
| CR with incomplete platelet recovery (CRp) | 2 patients | [5][9] |
| Response in Patients Receiving Inhibitors | 0% (0 of 17 patients) | [5][9] |
| Inhibitors included acetaminophen (B1664979) and/or high-dose antioxidants, which were proscribed by the protocol. |
Experimental Protocols
2.3.1 Phase II Clinical Trial Protocol (NCT00062540)
-
Study Design: An open-label, Phase 2a, randomized, three-arm study.[5]
-
Patient Population: Adults (≥18 years) with AML who were refractory to a single induction course or had relapsed within 12 months of frontline treatment.[5][9]
-
Treatment Regimen:
-
This compound: Administered by continuous intravenous infusion (CIV) daily for four consecutive days.[5]
-
Idarubicin (B193468): 12 mg/m²/day for 3 days, starting on the second day of this compound administration.[5]
-
Randomization: Patients were randomized to one of three arms: (1) no cytarabine (B982), (2) cytarabine at 100 mg/m² CIV for 7 days, or (3) cytarabine at 1 g/m² daily CIV for 4 days.[5]
-
2.3.2 Quantification of this compound and p53 mRNA
-
This compound Quantification: An ELISA-based assay was developed to quantify this compound levels in mouse plasma and cell lysates. The assay's limit of quantification in plasma was 35 pmol/L.[8]
-
p53 mRNA Expression: Real-time RT-PCR was used to measure the downregulation of p53-mRNA expression in AML cell lines (MV4-11 and KASUMI-1) following this compound treatment.[8]
Oblimersen (G3139): A Bcl-2-Targeting Antisense Oligonucleotide
Oblimersen (trade name Genasense, also known as G3139) is an 18-mer phosphorothioate ASO designed to specifically target the B-cell lymphoma 2 (Bcl-2) gene.[10][11][12] The Bcl-2 protein is a potent inhibitor of apoptosis, and its overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy.[13][14][15]
Core Mechanism of Action
Similar to this compound, oblimersen's action is mediated by RNase H.
-
Hybridization: Oblimersen is complementary to the first six codons of the human Bcl-2 mRNA sequence. It enters the cell and binds to this target region.[11][12][15]
-
RNase H-Mediated Cleavage: The resulting DNA-RNA duplex recruits RNase H, which then degrades the Bcl-2 mRNA strand.[11][16]
-
Inhibition of Bcl-2 Protein Synthesis: The destruction of the mRNA template prevents the synthesis of the Bcl-2 protein.[13][17]
-
Induction of Apoptosis: The subsequent decrease in cellular Bcl-2 protein levels disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. This shift promotes programmed cell death (apoptosis) and increases the sensitivity of cancer cells to cytotoxic agents.[10][16][17]
The Bcl-2 Signaling Pathway and Oblimersen's Point of Intervention
The Bcl-2 family of proteins are the primary regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[18][19] They are divided into three subfamilies:
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1, etc., which prevent apoptosis by sequestering pro-apoptotic members.[19][20]
-
Pro-apoptotic (Effectors): Bax and Bak, which, when activated, oligomerize to form pores in the mitochondrial outer membrane.[18][19]
-
BH3-only (Initiators): Bim, Bid, Puma, etc., which sense cellular stress and activate the effector proteins, often by neutralizing the anti-apoptotic members.[18][19]
Under normal conditions, Bcl-2 binds to and inhibits Bax and Bak, preventing Mitochondrial Outer Membrane Permeabilization (MOMP).[20] By reducing Bcl-2 levels, oblimersen frees Bax and Bak, allowing them to form pores, release cytochrome c from the mitochondria, and initiate the caspase cascade that executes apoptosis.
Caption: Oblimersen degrades Bcl-2 mRNA, promoting apoptosis by removing the inhibition of Bax/Bak.
Quantitative Data: Preclinical and Clinical Efficacy
Oblimersen has been evaluated extensively in both laboratory and clinical settings.
Table 3.3.1: Preclinical Data
| Cell Lines / Model | Effect of Oblimersen | Result | Reference |
|---|---|---|---|
| High Bcl-2 Expressing Cell Lines | 4-day incubation | Up to 60% decrease in Bcl-2 protein levels | [11] |
| MCF-7/ADR (Breast Cancer) | Delivery with mix-lipid carrier | IC₅₀ reduced from >20 µM to 0.158 µM | [21] |
| NCI-H460 Xenograft (NSCLC) | 5 and 10 mg/kg dose | Significant tumor growth inhibition | [22] |
| NCI-H460 Orthotopic Model | 5 mg/kg dose | Increased median survival (33 vs. 21 days) |[22] |
Table 3.3.2: Clinical Trial Data
| Indication | Combination Therapy | Response Metric | Result | Reference |
|---|---|---|---|---|
| Relapsed Multiple Myeloma | Dexamethasone (B1670325) + Thalidomide (B1683933) | Objective Response Rate | 55% | [23] |
| Relapsed Multiple Myeloma | Dexamethasone + Thalidomide | Median Duration of Response | 13 months | [23] |
| Melanoma | Dacarbazine (B1669748) | Response Rate & Duration | Significantly improved vs. dacarbazine alone |[16] |
Experimental Protocols
3.4.1 Western Blot Analysis for Bcl-2 Protein A common method to confirm oblimersen's mechanism is to measure Bcl-2 protein levels.
-
Sample Collection: Myeloma cells are isolated from patients before and after treatment with G3139 (oblimersen).[23]
-
Lysate Preparation: Cells are lysed to extract total protein.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to Bcl-2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize and quantify the Bcl-2 protein band relative to a loading control (e.g., actin).
Caption: Experimental workflow for quantifying Bcl-2 protein levels via Western blot after treatment.
3.4.2 Phase II Clinical Trial Protocol in Multiple Myeloma (Badros et al.)
-
Study Design: Phase II, open-label trial.[23]
-
Patient Population: 33 patients with relapsed multiple myeloma.[23]
-
Treatment Regimen:
-
Cycle Length: 21-day cycles for the first three cycles, followed by 35-day cycles for responding patients.[23]
Conclusion
Antisense oligonucleotides represent a targeted approach to cancer therapy by directly intervening at the level of gene expression. This compound and oblimersen, despite targeting different key proteins (p53 and Bcl-2, respectively), both function through an RNase H-dependent mechanism to degrade their target mRNA. This compound aims to enhance chemotherapy-induced cell death by preventing p53-mediated cell cycle arrest. Oblimersen works to lower the threshold for apoptosis by reducing levels of the anti-apoptotic gatekeeper Bcl-2. While clinical development of these first-generation ASOs has faced challenges, the principles of their mechanisms of action have paved the way for next-generation oligonucleotides with improved delivery, stability, and efficacy, solidifying antisense technology as a vital platform in the development of precision cancer medicines.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antisense therapy - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oblimersen - Wikipedia [en.wikipedia.org]
- 11. Oblimersen for the treatment of patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oblimersen: Augmerosen, BCL-2 antisense oligonucleotide - Genta, G 3139, GC 3139, oblimersen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. Bcl-2 - Wikipedia [en.wikipedia.org]
- 15. Oblimersen sodium (G3139 Bcl-2 antisense oligonucleotide) therapy in Waldenstrom's macroglobulinemia: a targeted approach to enhance apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oblimersen sodium (Genasense bcl-2 antisense oligonucleotide): a rational therapeutic to enhance apoptosis in therapy of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is Oblimersen used for? [synapse.patsnap.com]
- 18. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bcl-2 Pathway | GeneTex [genetex.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Structural optimization and additional targets identification of antisense oligonucleotide G3139 encapsulated in a neutral cytidinyl-lipid combined with a cationic lipid in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antitumor efficacy of oblimersen Bcl-2 antisense oligonucleotide alone and in combination with vinorelbine in xenograft models of human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase II study of G3139, a Bcl-2 antisense oligonucleotide, in combination with dexamethasone and thalidomide in relapsed multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Cenersen: A Technical Guide to an Antisense Oligonucleotide Targeting p53
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenersen (B10832122) (also known as EL625) is a synthetic, 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to inhibit the production of the tumor suppressor protein p53.[1][2] By targeting p53 messenger RNA (mRNA), this compound aims to sensitize malignant cells to the effects of chemotherapy, a strategy that has been explored primarily in hematological cancers such as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1][3] This document provides a detailed overview of this compound's mechanism of action, summarizes key experimental data, and outlines associated laboratory protocols.
Core Concepts: Antisense Oligonucleotide Therapy
Antisense therapy is a form of treatment that utilizes short, synthetic, single-stranded nucleic acid sequences called antisense oligonucleotides (ASOs).[4][5] These ASOs are designed to be complementary to a specific sequence of a target messenger RNA (mRNA).[5] By binding to the target mRNA, ASOs can modulate the expression of the corresponding protein through several mechanisms, including:
-
RNase H-mediated degradation: This is the primary mechanism for ASOs like this compound. When the ASO binds to the target mRNA, it forms a DNA-RNA hybrid duplex. This duplex is recognized by the ubiquitous enzyme Ribonuclease H (RNase H), which then selectively cleaves the RNA strand, leading to the degradation of the mRNA and subsequent reduction in protein translation.[1][6]
-
Steric hindrance: The ASO can physically block the translational machinery (ribosomes) from binding to the mRNA or inhibit proper splicing of the pre-mRNA, thereby preventing the synthesis of a functional protein.[6][7]
The backbone of ASOs is often chemically modified to enhance their properties. This compound, for example, is a phosphorothioate oligonucleotide. In this modification, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. This modification confers resistance to degradation by cellular nucleases, thereby increasing the drug's stability and half-life.[1][4]
This compound: Profile and Mechanism of Action
Molecular Profile
-
Name: this compound (USAN, INN)[1]
-
Sequence: 5′-d[P-Thio](CCCTG CTCCC CCCTG GCTCC)- 3′[1]
-
Structure: A 20-mer phosphorothioate oligonucleotide.[1]
-
Target: Messenger RNA (mRNA) of the tumor protein p53 (TP53).[1][2][3] this compound is complementary to a portion of the p53 mRNA coding sequence.[1]
Mechanism of Action
This compound functions via an RNase H-dependent mechanism to inhibit the production of both wild-type and mutant p53 protein.[1] The process unfolds as follows:
-
Hybridization: this compound enters the cell and its nucleotide sequence binds with high specificity to the complementary sequence on the p53 mRNA.[8]
-
RNase H Activation: The resulting this compound/p53-mRNA heteroduplex is recognized by the enzyme RNase H.[1]
-
mRNA Cleavage: RNase H cleaves the p53 mRNA strand within the duplex, rendering it non-functional.[1][8]
-
Inhibition of Translation: The degradation of p53 mRNA prevents it from being translated into p53 protein by ribosomes, leading to a decrease in overall p53 levels.[8]
The therapeutic rationale is that suppressing p53, a key regulator of DNA repair and apoptosis, can increase the cytotoxic effects of DNA-damaging chemotherapy agents in malignant cells.[9] This approach is particularly relevant in cancers like AML, where this compound has shown preferential activity against malignant stem and progenitor cells, which may express high levels of RNase H.[1]
Quantitative Data Summary
Clinical Efficacy in Acute Myeloid Leukemia
A Phase II randomized study evaluated this compound in combination with chemotherapy in 53 patients with refractory or relapsed AML.[1][10] The patients had either failed to respond to a single induction course or had relapsed within 12 months of induction.[10]
| Metric | Overall Population (n=53) | Refractory to Frontline Treatment | Relapsed <12 months |
| Complete Response (CR) | 8 (15%) | 26% | 9% |
| CR + CRp | 10 (19%) | 32% | 12% |
| Per Protocol Population CR | - | 38% | 16% |
| Per Protocol Population CR+CRp | - | 46% | 21% |
| CRp: Complete Response with incomplete platelet recovery.[10] |
Notably, none of the 17 patients who received potential this compound inhibitors (acetaminophen and/or high-dose antioxidants) during the treatment responded.[1][10] No unique toxicities were attributed to this compound itself.[1][10]
In Vitro Cellular Uptake
The cellular uptake of this compound was quantified in two AML cell lines. The data demonstrates dose-dependent intracellular accumulation.
| Cell Line | This compound Exposure Concentration | Intracellular Concentration (nmol/mg protein) |
| MV4-11 | 0.1 - 1.0 µmol/L | 9.97 - 45.34 |
| KASUMI-1 | 0.1 - 1.0 µmol/L | 0.1 - 2.1 |
Experimental Protocols & Methodologies
Quantification of this compound in Biological Matrices
An ELISA-based assay was developed to quantify this compound levels in plasma and cell lysates.[9]
-
Objective: To determine the pharmacokinetic and pharmacodynamic relationship for dose-effect correlation.[9]
-
Methodology:
-
Sample Preparation: Cell lysates or plasma samples are prepared.
-
ELISA Protocol: A competitive ELISA format is typically used for oligonucleotide quantification. This involves a plate coated with a capture probe, the sample containing this compound, and a labeled detection probe. The signal is inversely proportional to the amount of this compound in the sample.
-
Validation: The assay was validated for linearity, precision, and accuracy.
-
-
Key Performance Metrics:
Measurement of p53 mRNA Downregulation
Real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR) was used to measure changes in p53-mRNA expression following treatment with this compound.[9]
-
Objective: To confirm the on-target activity of this compound by quantifying the reduction in p53 mRNA levels.
-
Methodology:
-
Cell Culture and Treatment: AML cell lines (e.g., MV4-11, KASUMI-1) are cultured and treated with varying concentrations of this compound for a specified duration.
-
RNA Extraction: Total RNA is isolated from the treated and control cells using standard RNA extraction kits.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-time PCR: The cDNA is then used as a template for real-time PCR with primers specific for the p53 gene. A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.
-
Data Analysis: The relative expression of p53 mRNA is calculated using the delta-delta Ct method, comparing the expression in this compound-treated cells to untreated controls.
-
Therapeutic Rationale and Logical Pathway
The intended therapeutic effect of this compound is not to act as a cytotoxic agent on its own, but to sensitize cancer cells to other therapies.
Conclusion
This compound is a first-generation antisense oligonucleotide that targets p53 mRNA for degradation via an RNase H-dependent mechanism. Preclinical and early-phase clinical data suggest its potential as a chemosensitizing agent in acute myeloid leukemia by downregulating a key protein involved in DNA damage response. Further studies are warranted to fully establish its clinical efficacy and optimal therapeutic combinations. The methodologies for its quantification and the assessment of its on-target effects are well-defined, providing a solid foundation for continued research and development in the field of antisense therapeutics.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antisense therapy - Wikipedia [en.wikipedia.org]
- 5. Antisense Therapy in Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cenersen as a p53 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cenersen (B10832122) (also known as EL625 or Aezea®) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to specifically inhibit the production of the tumor suppressor protein p53. By binding to the messenger RNA (mRNA) of both wild-type and mutant p53, this compound triggers its degradation through an RNase H-dependent mechanism, effectively silencing p53 gene expression. The rationale behind this approach in oncology is to sensitize cancer cells to conventional chemotherapeutic agents. By abrogating p53-mediated cell cycle arrest and DNA repair, this compound aims to potentiate the cytotoxic effects of DNA-damaging agents, leading to enhanced tumor cell death through p53-independent apoptotic pathways. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.
Introduction to this compound
This compound is a synthetic nucleic acid sequence: 5'-d[P-Thio](CCCTG CTCCC CCCTG GCTCC)-3'[1]. This sequence is complementary to a portion of the coding region in the p53 mRNA[1][2]. The phosphorothioate modification of the oligonucleotide backbone confers resistance to nuclease degradation, thereby increasing its stability and bioavailability in vivo.
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage. Upon activation, p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis if the damage is irreparable[3][4][5]. In many cancers, p53 is either mutated, leading to a loss of its tumor-suppressive function, or its function is compromised. Paradoxically, in the context of chemotherapy, wild-type p53 can also contribute to treatment resistance by promoting cell cycle arrest and DNA repair, allowing cancer cells to survive the cytotoxic insult.
This compound was developed to overcome this resistance mechanism. By inhibiting p53 synthesis, it is hypothesized that cancer cells are rendered more susceptible to the DNA-damaging effects of chemotherapy[3][6].
Mechanism of Action
This compound's primary mechanism of action is the RNase H-mediated degradation of p53 mRNA.
-
Binding: this compound, being an antisense oligonucleotide, binds with high specificity to its complementary sequence on the p53 mRNA molecule, forming a DNA-RNA hybrid duplex.
-
RNase H Activation: This hybrid duplex is recognized and bound by Ribonuclease H (RNase H), a ubiquitous cellular enzyme[7][8].
-
mRNA Cleavage: RNase H selectively cleaves the RNA strand of the DNA-RNA hybrid, leading to the degradation of the p53 mRNA[1][7][8].
-
Inhibition of Translation: The degradation of p53 mRNA prevents its translation into p53 protein, resulting in a decrease in both wild-type and mutant p53 protein levels.
This sequence of events is depicted in the signaling pathway diagram below.
Caption: Mechanism of Action of this compound.
Quantitative Data
The efficacy of this compound has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings.
Table 1: Preclinical Data - In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound Concentration (μM) | p53 mRNA Downregulation (%) | Time Point (hours) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 5 | ~30 | 24 and 48 | [3] |
| K562 | Chronic Myeloid Leukemia | 5 | ~50 | 24 and 48 | [3] |
Table 2: Clinical Data - Phase II Study of this compound in Refractory/Relapsed AML (NCT00074737)
| Parameter | Value | Reference |
| Number of Patients | 53 | [1][9][10] |
| Overall Response Rate | 19% (10/53) | [1][9][10] |
| Complete Response (CR) | 8 | [1][9][10] |
| CR with incomplete platelet recovery (CRp) | 2 | [1][9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Quantification of p53 mRNA by Real-Time Quantitative PCR (RT-qPCR)
This protocol describes the measurement of p53 mRNA levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, K562)
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., iQ SYBR Green Supermix, Bio-Rad)
-
Primers for TP53 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR detection system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that allows for logarithmic growth during the experiment.
-
Treat cells with the desired concentrations of this compound or a control oligonucleotide for the specified time points (e.g., 24, 48 hours).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TP53 and the reference gene.
-
Calculate the relative expression of TP53 mRNA using the ΔΔCt method.
-
Caption: RT-qPCR Experimental Workflow.
Quantification of p53 Protein by Western Blotting
This protocol outlines the detection and quantification of p53 protein levels in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p53
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cell pellets in lysis buffer and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against p53 and a loading control.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize p53 levels to the loading control.
-
Signaling Pathways
This compound's therapeutic strategy is centered on the modulation of the p53 signaling pathway in response to DNA damage.
The p53 Signaling Pathway and the Impact of this compound
In response to DNA damage, p53 is activated and can initiate either cell cycle arrest, primarily through the transcriptional activation of p21 (CDKN1A), or apoptosis, through the upregulation of pro-apoptotic proteins like Bax. By inhibiting p53 synthesis, this compound prevents these downstream events. In the presence of a DNA-damaging agent, this abrogation of p53-mediated cell cycle arrest and repair is intended to lead to the accumulation of extensive DNA damage, ultimately forcing the cell into a p53-independent apoptotic pathway.
Caption: p53 Signaling and this compound.
Conclusion
This compound represents a targeted therapeutic strategy aimed at overcoming chemotherapy resistance by inhibiting p53 expression. Its mechanism of action, centered on RNase H-mediated degradation of p53 mRNA, has been validated in preclinical models. While clinical trials have shown some activity, further investigation is needed to optimize its therapeutic potential, potentially in combination with other agents and in specific patient populations. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and evaluate the utility of this compound and similar antisense oligonucleotide-based therapies in oncology.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA therapeutics: RNAi and antisense mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
- 9. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Cenersen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (B10832122) (EL625) is a synthetic antisense oligonucleotide designed to specifically target the tumor suppressor protein p53. Its development represents a strategic approach in cancer therapy, aiming to modulate cellular pathways that govern cell cycle and apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Concept: Antisense Oligonucleotide-Mediated Inhibition of p53
This compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide. Its sequence is complementary to a portion of the coding sequence of the p53 messenger RNA (mRNA). The fundamental principle behind this compound's activity is to specifically bind to the p53 mRNA, thereby inhibiting the production of the p53 protein. This targeted inhibition is designed to sensitize cancer cells to the effects of chemotherapy.
Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism by which this compound inhibits p53 protein expression is through the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme. The process unfolds as follows:
-
Hybridization: this compound, being a DNA-like oligonucleotide, binds to its complementary sequence on the p53 mRNA molecule, forming a DNA-RNA hybrid duplex.
-
RNase H Recruitment: The DNA-RNA hybrid is recognized and bound by RNase H.
-
mRNA Cleavage: RNase H selectively cleaves the RNA strand of the hybrid, in this case, the p53 mRNA.
-
Inhibition of Translation: The cleavage of p53 mRNA prevents it from being translated into the p53 protein by the cellular machinery.
This RNase H-dependent mechanism provides a highly specific and efficient way to downregulate the expression of a target protein.
The Role of p53 in Cancer and the Rationale for its Inhibition
The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing tumor formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress, such as DNA damage.
However, in many cancer cells, p53 is either mutated or its function is compromised. In such cases, the normal apoptotic pathways are disrupted, leading to uncontrolled cell proliferation and resistance to chemotherapy. The therapeutic rationale for inhibiting p53 with this compound is to further disrupt the damaged cell's ability to respond to stress, thereby lowering the threshold for apoptosis induced by cytotoxic agents. By preventing the synthesis of both wild-type and mutant p53, this compound aims to push cancer cells towards a state where they are more susceptible to the DNA-damaging effects of chemotherapy.
Preclinical Development
In Vitro Studies
The initial development of this compound involved extensive in vitro studies to characterize its activity and specificity.
Experimental Protocol: In Vitro Efficacy Assessment
-
Cell Lines: A panel of human cancer cell lines, particularly those derived from hematological malignancies such as Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL), were utilized.
-
This compound Treatment: Cells were cultured in appropriate media and treated with varying concentrations of this compound.
-
Analysis of p53 mRNA Levels: Total RNA was extracted from the cells at different time points post-treatment. Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the levels of p53 mRNA, normalized to a housekeeping gene.
-
Analysis of p53 Protein Levels: Cell lysates were prepared, and Western blotting was conducted using antibodies specific for the p53 protein to assess the reduction in protein expression.
-
Cell Viability and Apoptosis Assays: The effect of this compound, alone and in combination with chemotherapeutic agents, on cell viability was determined using assays such as MTT or trypan blue exclusion. Apoptosis was quantified using methods like Annexin V/propidium iodide staining followed by flow cytometry.
Quantitative Data from In Vitro Studies
| Cell Line | This compound Concentration | Duration of Treatment | p53 mRNA Downregulation | Intracellular this compound Concentration |
| MV4-11 (AML) | 5 µM | 24 hours | ~30% | 9.97-45.34 nmol/mg protein (at 0.1-1 µM) |
| MV4-11 (AML) | 5 µM | 48 hours | ~30% | Not Reported |
| KASUMI-1 (AML) | Not Reported | Not Reported | Not Reported | 0.1-2.1 nmol/mg protein (at 0.1-1 µM) |
Data sourced from a study on the determination of cellular uptake and intracellular levels of this compound in AML cells.[1]
In Vivo Studies
Preclinical in vivo studies were conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound in animal models.
Experimental Protocol: In Vivo Efficacy in AML Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used to establish human AML xenografts.
-
Tumor Implantation: Human AML cell lines (e.g., MV4-11) were injected intravenously or subcutaneously into the mice.
-
Treatment Regimen: Once tumors were established, mice were treated with this compound, a chemotherapeutic agent (e.g., cytarabine), or a combination of both. This compound was typically administered via continuous intravenous infusion or subcutaneous injection.
-
Efficacy Assessment: Tumor growth was monitored by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human leukemic cells in the bone marrow and peripheral blood (for systemic models). Survival of the animals was also a key endpoint.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the plasma concentration of this compound and its metabolites.
Clinical Development
This compound has been evaluated in Phase I and Phase II clinical trials for the treatment of hematological malignancies, primarily AML and CLL.
Phase II Study in Acute Myeloid Leukemia (AML)
A Phase II randomized study evaluated the efficacy and safety of this compound in combination with idarubicin, with or without cytarabine, in patients with refractory or relapsed AML.[2]
Study Design
-
Population: 53 patients with refractory or relapsed AML.
-
Intervention: Patients were randomized to one of three treatment arms:
-
This compound + Idarubicin
-
This compound + Idarubicin + low-dose Cytarabine
-
This compound + Idarubicin + high-dose Cytarabine
-
-
Primary Endpoint: Complete Response (CR) rate.
Quantitative Clinical Trial Data (AML)
| Parameter | Value |
| Number of Patients | 53 |
| Overall Response Rate (CR + CRp*) | 19% (10/53) |
| Complete Response (CR) | 15% (8/53) |
| Complete Response with incomplete platelet recovery (CRp) | 4% (2/53) |
*CRp: Complete Response with incomplete platelet recovery.[2]
Phase II Study in Chronic Lymphocytic Leukemia (CLL)
A Phase II study investigated this compound in combination with fludarabine, cyclophosphamide, and rituximab (B1143277) (FCR) for patients with high-risk CLL.
Study Design
-
Population: 20 patients with relapsed or high-risk CLL.
-
Intervention: this compound administered at 2.4 mg/kg/day as a continuous infusion from day 1 to day 4, in combination with the FCR regimen.
-
Primary Endpoints: Overall response rate, response duration, and toxicity.
Quantitative Clinical Trial Data (CLL)
| Parameter | Value |
| Number of Patients | 20 |
| Overall Response Rate | 53% |
| Complete Response Rate | 18% |
| Median Progression-Free Survival | 5.3 months |
| Median Overall Survival | 10.6 months |
Data sourced from a Phase II study of this compound in combination with FCR for high-risk CLL.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is limited in publicly available literature. However, based on the characteristics of other phosphorothioate antisense oligonucleotides, the following general pharmacokinetic profile can be expected:
-
Absorption: Good absorption from subcutaneous injection sites.
-
Distribution: Wide distribution to various tissues, with high concentrations in the liver and kidneys.
-
Metabolism: Metabolized by nucleases in tissues, leading to the formation of shorter oligonucleotide fragments.
-
Elimination: Primarily excreted through the kidneys.
Conclusion
This compound represents a targeted therapeutic strategy that leverages the principles of antisense technology to modulate a key cellular pathway in cancer. By specifically inhibiting the production of the p53 protein, this compound has shown the potential to sensitize cancer cells to conventional chemotherapy in both preclinical and clinical settings. The in-depth understanding of its mechanism of action, supported by quantitative in vitro and clinical data, provides a solid foundation for its further development and potential application in oncology. The detailed experimental protocols outlined in this guide serve as a reference for researchers in the field of drug development, highlighting the rigorous process of bringing a novel therapeutic from concept to clinical investigation. Further studies are warranted to fully elucidate its pharmacokinetic profile and to identify the patient populations most likely to benefit from this targeted approach.
References
- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Oblimersen (G3139): A Bcl-2 Antisense Oligonucleotide for Enhanced Chemotherapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The overexpression of the B-cell lymphoma 2 (Bcl-2) protein is a significant factor in the development of resistance to chemotherapy in various cancers.[1][2][3][4][5] Bcl-2 is an anti-apoptotic protein that, when overexpressed, can prevent cancer cells from undergoing programmed cell death, a common mechanism of action for many chemotherapeutic agents.[3][5][6] Oblimersen sodium (G3139, Genasense) is an 18-base antisense oligonucleotide designed to specifically target and downregulate the expression of Bcl-2.[3][6] By inhibiting the production of the Bcl-2 protein, Oblimersen aims to sensitize cancer cells to the cytotoxic effects of chemotherapy, thereby improving treatment outcomes.[3][5][6] This technical guide provides an in-depth overview of the role of Oblimersen in sensitizing cells to chemotherapy, including quantitative data from clinical trials, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action
Oblimersen is a synthetic, single-stranded DNA molecule that is complementary to the first six codons of the human bcl-2 messenger RNA (mRNA) sequence.[3][6] It functions through an antisense mechanism:
-
Hybridization: Oblimersen enters the cell and binds specifically to the bcl-2 mRNA.
-
RNase H Activation: The resulting DNA-RNA hybrid is recognized by the enzyme RNase H.
-
mRNA Degradation: RNase H cleaves the bcl-2 mRNA, preventing its translation into the Bcl-2 protein.
-
Reduced Bcl-2 Levels: The subsequent decrease in Bcl-2 protein levels shifts the cellular balance towards apoptosis.
-
Chemosensitization: With reduced anti-apoptotic protection, cancer cells become more susceptible to the apoptosis-inducing effects of chemotherapeutic agents.
This targeted downregulation of Bcl-2 has been shown to enhance the efficacy of various chemotherapy drugs in a range of hematologic malignancies and solid tumors.[3][4]
Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from key clinical trials investigating the efficacy of Oblimersen in combination with standard chemotherapy regimens.
Table 1: Oblimersen in Chronic Lymphocytic Leukemia (CLL)
| Metric | Oblimersen + Fludarabine/Cyclophosphamide | Fludarabine/Cyclophosphamide Alone | p-value | Reference |
| Complete Response (CR) + Nodular Partial Response (nPR) | 17% (20/120) | 7% (8/121) | 0.025 | [1][7] |
| Complete Response (CR) | 9% (11/120) | 2% (3/121) | 0.03 | [1] |
| Median Survival of CR Patients | >55+ months | 45 months | - | [8] |
| 4-Year Survival of CR Patients | 60% (12/20) | 50% (4/8) | - | [7] |
Table 2: Oblimersen in Advanced Melanoma
| Metric | Oblimersen + Dacarbazine (B1669748) | Dacarbazine Alone | p-value | Reference |
| Overall Response Rate (ORR) | 13.5% | 7.5% | 0.007 | [2][9] |
| Complete Response (CR) | 2.8% | 0.8% | - | [2][9] |
| Progression-Free Survival (Median) | 2.6 months | 1.6 months | <0.001 | [2][9] |
| Overall Survival (Median) | 9.0 months | 7.8 months | 0.077 | [2][9] |
| Overall Survival (Median, Normal LDH) | 11.4 months | 9.7 months | 0.02 | [2][9] |
Table 3: Oblimersen in Multiple Myeloma
| Metric | Oblimersen + Dexamethasone (B1670325)/Thalidomide (B1683933) | Historical Control/Prior Regimens | Reference |
| Objective Response Rate | 55% | Varied | [10][11] |
| Complete Response (CR) | 6% (2/33) | - | [10][11] |
| Median Duration of Response | 13 months | - | [10][11] |
| Median Progression-Free Survival | 12 months | - | [10][11] |
| Median Overall Survival | 17.4 months | - | [10][11] |
| Bcl-2 mRNA Reduction | >75% | - | [12] |
| Bcl-2 Protein Reduction | Observed in 10 of 11 patient samples | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the chemosensitizing effects of Oblimersen.
Western Blotting for Bcl-2 Protein Expression
Objective: To quantify the reduction in Bcl-2 protein levels in cancer cells following treatment with Oblimersen.
Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., human myeloma cell lines) in appropriate media. Treat cells with varying concentrations of Oblimersen or a control oligonucleotide for a specified duration (e.g., 4 days).[12]
-
Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for human Bcl-2 overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imaging system.
-
Densitometry Analysis: Quantify the intensity of the Bcl-2 and loading control bands using densitometry software. Normalize the Bcl-2 signal to the loading control to determine the relative reduction in Bcl-2 expression.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Oblimersen in combination with a chemotherapeutic agent on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with Oblimersen, a chemotherapeutic agent (e.g., dacarbazine, fludarabine), or a combination of both at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for the chemotherapeutic agent with and without Oblimersen.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with Oblimersen and chemotherapy.
Methodology:
-
Cell Treatment: Treat cancer cells with Oblimersen, a chemotherapeutic agent, or the combination as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the increase in apoptosis induced by the combination treatment compared to single-agent treatments.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Bcl-2 Mediated Apoptosis Pathway and the Role of Oblimersen.
Caption: Workflow for Evaluating Oblimersen's Chemosensitizing Effects.
Conclusion
Oblimersen, through its antisense mechanism of action, effectively downregulates the expression of the anti-apoptotic protein Bcl-2. This targeted approach has demonstrated a significant potential to sensitize a variety of cancer cells to conventional chemotherapy. The quantitative data from clinical trials in CLL, melanoma, and multiple myeloma indicate that the combination of Oblimersen with standard chemotherapeutic regimens can lead to improved response rates and, in some cases, prolonged survival. The experimental protocols outlined provide a framework for the preclinical and clinical evaluation of Oblimersen and similar targeted therapies. The continued investigation into Bcl-2 inhibition as a strategy to overcome chemotherapy resistance remains a promising avenue in oncology research and drug development.
References
- 1. Oblimersen for the treatment of patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 antisense (oblimersen sodium) plus dacarbazine in patients with advanced melanoma: the Oblimersen Melanoma Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oblimersen Bcl-2 antisense: facilitating apoptosis in anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oblimersen sodium (Genasense bcl-2 antisense oligonucleotide): a rational therapeutic to enhance apoptosis in therapy of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oblimersen: Augmerosen, BCL-2 antisense oligonucleotide - Genta, G 3139, GC 3139, oblimersen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase II study of G3139, a Bcl-2 antisense oligonucleotide, in combination with dexamethasone and thalidomide in relapsed multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Chemosensitization of myeloma plasma cells by an antisense-mediated downregulation of Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core RNase H-dependent Mechanism of Cenersen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (also known as EL625 or Aezea®) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to specifically target and downregulate the expression of the tumor suppressor protein p53.[1][2] Its mechanism of action is primarily dependent on the ubiquitous nuclear and cytoplasmic enzyme, Ribonuclease H (RNase H), which recognizes and cleaves the RNA strand of a DNA-RNA heteroduplex.[1] This technical guide provides an in-depth exploration of the RNase H-dependent mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core processes involved.
The RNase H-Dependent Mechanism of Action
This compound is a synthetic single-stranded DNA molecule that is complementary to a specific sequence within the messenger RNA (mRNA) of the p53 gene.[1] Upon introduction into a cell, this compound binds to its target p53 mRNA, forming a stable DNA-RNA hybrid duplex. This heteroduplex is a substrate for RNase H. RNase H then selectively cleaves the phosphodiester backbone of the p53 mRNA strand within the hybrid, rendering it non-functional for protein translation. The cleaved mRNA fragments are subsequently degraded by cellular exonucleases. This process of mRNA degradation leads to a reduction in the levels of both wild-type and mutant p53 protein.[1]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Intracellular Concentration of this compound in AML Cell Lines[3][4]
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Intracellular this compound (nmol/mg protein) |
| MV4-11 | 0.1 | 24 | 9.97 |
| MV4-11 | 0.5 | 24 | 26.9 |
| MV4-11 | 1.0 | 24 | 45.34 |
| KASUMI-1 | 0.1 | 24 | 0.1 |
| KASUMI-1 | 0.5 | 24 | 1.2 |
| KASUMI-1 | 1.0 | 24 | 2.1 |
Table 2: Clinical Response in a Phase II Study of this compound in Combination with Chemotherapy in Refractory/Relapsed AML[1][5]
| Parameter | Value |
| Total Patients Treated | 53 |
| Patients Responding (CR + CRp) | 10 (19%) |
| Complete Remission (CR) | 8 (15%) |
| Complete Remission with Incomplete Platelet Recovery (CRp) | 2 (4%) |
CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's mechanism are outlined below.
Protocol 1: Quantification of Intracellular this compound by ELISA-based Assay[3]
-
Cell Culture and Treatment: AML cell lines (e.g., MV4-11, KASUMI-1) are cultured in appropriate media and treated with varying concentrations of this compound for specified durations.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
ELISA Procedure:
-
An ELISA plate is coated with a capture antibody specific for the oligonucleotide.
-
Cell lysates are added to the wells and incubated to allow this compound to bind to the capture antibody.
-
A biotinylated detection probe, which also binds to this compound, is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated probe.
-
A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped.
-
The absorbance is read on a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of this compound. The intracellular concentration of this compound in the cell lysates is then calculated and normalized to the total protein concentration.
Protocol 2: Measurement of p53 mRNA Levels by Quantitative Real-Time RT-PCR (qRT-PCR)[3]
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed, for example, by agarose (B213101) gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for the p53 gene and a reference gene (e.g., GAPDH, β-actin) for normalization. A fluorescent dye (e.g., SYBR Green) or a probe-based system is used for detection.
-
Data Analysis: The relative expression of p53 mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression in this compound-treated cells is compared to that in control cells after normalization to the reference gene.
Protocol 3: RNase H Activity Assay (General)
-
Substrate Preparation: A DNA/RNA hybrid substrate is prepared. This can be a radiolabeled RNA strand hybridized to a complementary DNA strand.
-
Reaction Setup: The reaction mixture is prepared containing the DNA/RNA hybrid substrate, the source of RNase H (e.g., cell lysate or purified enzyme), and a reaction buffer containing necessary cofactors (e.g., Mg²⁺).
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for RNase H-mediated cleavage of the RNA strand.
-
Reaction Termination: The reaction is stopped, for example, by the addition of trichloroacetic acid (TCA).
-
Precipitation and Separation: Uncut, high-molecular-weight substrate is precipitated. The mixture is then centrifuged to separate the precipitated uncut substrate from the acid-soluble, cleaved RNA fragments in the supernatant.
-
Measurement: The amount of radioactivity in the supernatant is measured using a scintillation counter.
-
Data Analysis: The activity of RNase H is calculated based on the amount of acid-soluble radioactivity released, which is proportional to the amount of cleaved RNA.
Conclusion
This compound employs a well-defined RNase H-dependent mechanism to achieve the targeted degradation of p53 mRNA. This leads to a subsequent reduction in p53 protein levels, which has been explored as a therapeutic strategy in malignancies such as acute myeloid leukemia. The quantitative data from preclinical and clinical studies, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of antisense therapeutics. Understanding the intricacies of this mechanism is crucial for optimizing the design and application of next-generation antisense oligonucleotides.
References
Cenersen's Impact on p53 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cenersen, a 20-mer phosphorothioate (B77711) antisense oligonucleotide, is designed to specifically target and inhibit the production of the tumor suppressor protein p53. By binding to p53 mRNA, this compound mediates its degradation through an RNase H-dependent mechanism, effectively blocking the translation of both wild-type and mutant p53.[1] The primary therapeutic rationale for this approach in oncology is to disrupt DNA repair mechanisms in malignant cells. This interruption leads to an accumulation of DNA damage, ultimately triggering p53-independent apoptotic pathways and enhancing the cytotoxic effects of conventional chemotherapy.[2][3] This technical guide provides an in-depth analysis of the known molecular impact of this compound, with a focus on its effect on p53 expression and the subsequent, albeit less characterized, downstream signaling events. While direct, quantitative data on the modulation of specific p53 downstream targets by this compound is limited in publicly available literature, this document synthesizes the current understanding of its mechanism of action and the theoretical framework of the resultant signaling cascades.
Core Mechanism of Action: p53 mRNA Downregulation
This compound's primary molecular function is the specific downregulation of p53 mRNA. This is achieved through the binding of the antisense oligonucleotide to its complementary sequence on the p53 mRNA molecule, forming a DNA-RNA hybrid. This hybrid is then recognized and cleaved by the enzyme RNase H, leading to the degradation of the p53 mRNA and a subsequent reduction in the synthesis of the p53 protein.[1]
Quantitative Data on p53 mRNA Downregulation
A key study has quantified the in vitro efficacy of this compound in downregulating p53 mRNA in Acute Myeloid Leukemia (AML) cell lines. The data from this study is summarized in the table below.
| Cell Line | This compound Concentration (µM) | Time Point (hours) | p53 mRNA Downregulation (%) |
| MV4-11 | 5 | 24 | ~30 |
| MV4-11 | 5 | 48 | ~30 |
| K562 | 5 | 24 | ~50 |
| K562 | 5 | 48 | ~50 |
Data extracted from a study on the cellular uptake and intracellular levels of this compound in AML cells.[2]
Experimental Protocols
Quantification of p53 mRNA by Real-Time Reverse Transcription PCR (RT-PCR)
The following protocol outlines the methodology used to quantify the downregulation of p53 mRNA in this compound-treated cells.
Objective: To determine the relative expression levels of p53 mRNA in AML cell lines following treatment with this compound.
Materials:
-
AML cell lines (e.g., MV4-11, K562)
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR instrument
-
Primers and probes for p53 and a reference gene (e.g., GAPDH)
-
SYBR Green or TaqMan master mix
Procedure:
-
Cell Culture and Treatment:
-
AML cell lines are cultured under standard conditions.
-
Cells are seeded at a predetermined density and treated with a specified concentration of this compound (e.g., 5 µM) or a control for designated time points (e.g., 24 and 48 hours).
-
-
RNA Extraction:
-
Total RNA is isolated from both this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
-
Reverse Transcription:
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
The cDNA is then used as a template for real-time PCR amplification using primers specific for p53 and a reference gene.
-
The reaction is performed in a real-time PCR instrument, and the amplification is monitored in real-time.
-
-
Data Analysis:
-
The relative expression of p53 mRNA is calculated using the comparative Ct (ΔΔCt) method, with the reference gene used for normalization.
-
The percentage of p53 mRNA downregulation is determined by comparing the normalized expression in this compound-treated cells to that in control cells.
-
Impact on p53 Downstream Signaling Pathways
The direct downstream consequences of this compound-mediated p53 knockdown on specific signaling pathways have not been extensively detailed in the available literature. The prevailing understanding is that the inhibition of p53, a critical regulator of the DNA damage response, leads to the accumulation of DNA lesions, particularly in the context of concurrent chemotherapy. This accumulation of unrepaired DNA is thought to be the primary trigger for apoptosis through p53-independent mechanisms.
Theoretical Framework: Induction of p53-Independent Apoptosis
In the absence of functional p53, cells with significant DNA damage are unable to efficiently undergo cell cycle arrest or p53-mediated apoptosis. This leads to a state of genomic instability. When the DNA damage surpasses a critical threshold, alternative, p53-independent apoptotic pathways are activated. These pathways are often centered around the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins. While direct evidence of this compound's impact on these proteins is lacking, it is hypothesized that the extensive DNA damage serves as a stress signal that can lead to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Mcl-1), ultimately resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
Visualizations
This compound's Mechanism of Action
Caption: this compound binds to p53 mRNA, leading to its degradation and blocking p53 protein synthesis.
Proposed p53-Independent Apoptotic Pathway Following this compound Treatment
Caption: this compound-induced p53 suppression leads to DNA damage accumulation and p53-independent apoptosis.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy that effectively downregulates p53 expression. The primary consequence of this action in cancer cells is the potentiation of apoptosis, particularly in combination with DNA damaging agents. While the overarching mechanism of p53-independent apoptosis is the accepted model, a significant knowledge gap exists regarding the specific molecular players and pathway dynamics that are directly altered by this compound downstream of p53. Future research, including comprehensive gene and protein expression profiling studies in this compound-treated cells, is warranted to elucidate the precise signaling cascades involved. A deeper understanding of these pathways will be crucial for optimizing the clinical application of this compound and for the development of novel combination therapies.
References
- 1. Phosphodiester oligonucleotides inhibit mitosis and trigger apoptosis by a non-antisense, p53-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antisense oligonucleotides to p53 tumor suppressor suppress the induction of apoptosis by epidermal growth factor in NCI-H 596 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotide targeting p53 increased apoptosis of MCF-7 cells induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Properties of Phosphorothioate Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphorothioate (B77711) (PS) oligonucleotides are a cornerstone of nucleic acid-based therapeutics, offering critical advantages over their unmodified phosphodiester (PO) counterparts. This technical guide provides an in-depth exploration of the fundamental properties of PS oligonucleotides, including their synthesis, stereochemistry, enhanced nuclease resistance, and protein binding characteristics. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Enhanced Nuclease Resistance: The Primary Advantage
A defining feature of phosphorothioate oligonucleotides is their exceptional resistance to degradation by nucleases, enzymes that rapidly break down natural nucleic acids. This increased stability is paramount for their therapeutic efficacy, allowing for a longer half-life in biological fluids and improved bioavailability.[1][2] The substitution of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone sterically hinders the approach of nucleases, thereby protecting the oligonucleotide from enzymatic cleavage.[3]
Table 1: Comparative Nuclease Resistance of Phosphorothioate (PS) vs. Phosphodiester (PO) Oligonucleotides
| Property | Phosphodiester (PO) Oligonucleotide | Phosphorothioate (PS) Oligonucleotide | Fold Increase in Stability |
| Half-life in Serum | Minutes[3] | 35 - 50 hours[3] | > 1000-fold |
Impact on Thermal Stability
While conferring nuclease resistance, the phosphorothioate modification slightly destabilizes the duplex formed between the oligonucleotide and its target sequence. This is reflected in a lower melting temperature (Tm), the temperature at which half of the duplex dissociates. This decrease in thermal stability is an important consideration in the design of PS oligonucleotides for therapeutic applications.
Table 2: Comparative Thermal Stability (Tm) of Phosphorothioate (PS) vs. Phosphodiester (PO) Oligonucleotides
| Oligonucleotide Modification | Melting Temperature (Tm) | Change in Tm per PS Modification |
| Unmodified Phosphodiester (PO) | Baseline | N/A |
| Fully Phosphorothioate (PS) | Decrease of up to 11°C[1] | ~ -0.5°C[4] |
Protein Binding Characteristics
Phosphorothioate oligonucleotides exhibit a significantly higher affinity for a wide range of proteins compared to phosphodiester oligonucleotides.[5] This increased protein binding has profound implications for their pharmacokinetic and pharmacodynamic properties, influencing their distribution, cellular uptake, and potential off-target effects. Notably, binding to plasma proteins like albumin can extend the half-life of PS oligonucleotides in circulation.
Table 3: Comparative Protein Binding Affinity of Phosphorothioate (PS) vs. Phosphodiester (PO) Oligonucleotides
| Oligonucleotide Modification | Relative Binding Affinity to Ff gene 5 protein |
| Unmodified Phosphodiester (PO) | 1-fold (Baseline) |
| Phosphorothioate (PS) | >300-fold increase[5] |
Table 4: Binding Affinities (Kd) of a Phosphorothioate Antisense Oligonucleotide to Major Human Plasma Proteins
| Plasma Protein | Plasma Concentration (μM) | Dissociation Constant (Kd) (μM) |
| Albumin | 600 | 15 |
| α2-Macroglobulin | 6 | 0.05 |
| Histidine-rich glycoprotein | 1.5 | 0.02 |
| Complement C4b-binding protein | 0.4 | 0.02 |
| Data adapted from Gaus et al., 2019. |
Stereochemistry of the Phosphorothioate Linkage
The substitution of a sulfur atom for a non-bridging oxygen in the phosphate backbone creates a chiral center at the phosphorus atom. This results in two possible stereoisomers for each phosphorothioate linkage: the Rp and Sp diastereomers. Commercially synthesized PS oligonucleotides are typically a mixture of these diastereomers. The stereochemistry of the PS linkage can influence the oligonucleotide's properties, including its nuclease resistance, thermal stability, and interaction with proteins, including RNase H. The development of methods for stereoselective synthesis is an active area of research aimed at producing stereopure oligonucleotides with optimized therapeutic properties.
Therapeutic Mechanism of Action: RNase H-Mediated Cleavage
A primary mechanism by which phosphorothioate antisense oligonucleotides (ASOs) elicit their therapeutic effect is through the recruitment of RNase H.[5] When a PS ASO binds to its complementary messenger RNA (mRNA) target, it forms a DNA-RNA hybrid duplex. RNase H, an endogenous enzyme, recognizes this hybrid and selectively cleaves the RNA strand, leading to a reduction in the expression of the target protein.[5]
Experimental Protocols
Nuclease Stability Assay (Gel-Based)
Objective: To qualitatively assess the stability of phosphorothioate oligonucleotides in the presence of nucleases.
Materials:
-
Phosphorothioate and phosphodiester (control) oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum as a nuclease source
-
Phosphate Buffered Saline (PBS)
-
2X Gel Loading Buffer with EDTA
-
15-20% native polyacrylamide gel
-
TBE buffer
-
SYBR Gold nucleic acid stain
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing 1-5 µM of the oligonucleotide in 10-50% serum diluted in PBS.
-
Immediately take a "time zero" aliquot and mix it with an equal volume of 2X Gel Loading Buffer to stop the reaction.
-
Incubate the remaining reaction mixtures at 37°C.
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), take aliquots and stop the reaction as in step 2.
-
Load the samples onto a native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage.
-
Stain the gel with SYBR Gold and visualize the bands using a gel imaging system.
-
Analyze the decrease in the intensity of the full-length oligonucleotide band over time as an indicator of degradation.
Thermal Denaturation (Tm) Analysis
Objective: To determine the melting temperature (Tm) of a duplex formed by a phosphorothioate oligonucleotide and its complementary strand.
Materials:
-
Phosphorothioate oligonucleotide and its complementary RNA or DNA strand
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes
Procedure:
-
Anneal the oligonucleotide duplex by mixing equimolar amounts of the PS oligonucleotide and its complement in annealing buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature.
-
Place the annealed duplex sample in a quartz cuvette in the spectrophotometer.
-
Slowly increase the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Monitor the absorbance at 260 nm continuously during the temperature ramp.
-
Plot the absorbance versus temperature to generate a melting curve.
-
The Tm is the temperature at which the absorbance is halfway between the initial and final absorbance values, often determined by finding the peak of the first derivative of the melting curve.
Electrophoretic Mobility Shift Assay (EMSA) for Protein Binding
Objective: To qualitatively assess the binding of proteins to phosphorothioate oligonucleotides.
Materials:
-
Radiolabeled or fluorescently labeled phosphorothioate oligonucleotide probe
-
Nuclear or cellular protein extract
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) as a non-specific competitor
-
Native polyacrylamide gel (4-6%)
-
TBE buffer
-
Autoradiography film or fluorescence imager
Procedure:
-
Set up binding reactions in microcentrifuge tubes containing the labeled PS oligonucleotide probe, protein extract, and binding buffer. Include a reaction with no protein as a negative control.
-
Add poly(dI-dC) to reduce non-specific binding.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage in a cold room or with cooling.
-
Dry the gel and expose it to autoradiography film or image it using a fluorescence imager.
-
A "shifted" band that migrates slower than the free probe indicates the formation of a protein-oligonucleotide complex.
Synthesis and Analysis Workflows
Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
The synthesis of PS oligonucleotides is typically performed on an automated solid-phase synthesizer. The process involves a series of repeated cycles of deprotection, coupling, sulfurization, and capping.
Analysis of Phosphorothioate Oligonucleotide Diastereomers
Due to the chiral nature of the phosphorothioate linkage, a mixture of diastereomers is produced during synthesis. The analysis and characterization of this mixture are critical for quality control.
References
- 1. Prooligonucleotides exhibit less serum-protein binding than phosphodiester and phosphorothioate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of binding of N3'-->P5' phosphoramidate and phosphorothioate oligonucleotides to cell surface proteins of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The high binding affinity of phosphorothioate-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular pharmacology and protein binding of phosphoromonothioate and phosphorodithioate oligodeoxynucleotides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorothioate-phosphodiester oligonucleotide co-polymers: assessment for antisense application - PubMed [pubmed.ncbi.nlm.nih.gov]
Cenersen Target Validation in Leukemia Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (B10832122) (also known as ISIS 3466) is an antisense oligonucleotide designed to specifically target the mRNA of the tumor suppressor protein p53. In many leukemias, p53 is either mutated or its function is compromised, contributing to uncontrolled cell proliferation and resistance to apoptosis. This compound's mechanism of action involves binding to p53 mRNA, leading to its degradation via RNase H-dependent cleavage. This downregulation of both wild-type and mutant p53 is intended to sensitize leukemia cells to chemotherapy and induce apoptosis.[1] This technical guide provides a comprehensive overview of the preclinical validation of this compound's target engagement and its biological effects in leukemia cell lines.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in various leukemia cell lines.
Table 1: Intracellular Concentration of this compound in AML Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Intracellular this compound (nmol/mg protein) |
| MV4-11 | 0.1 | 24 | 9.97 |
| 0.5 | 24 | 26.9 | |
| 1.0 | 24 | 47.2 | |
| 0.1 | 48 | Similar to 24h | |
| 0.5 | 48 | Similar to 24h | |
| 1.0 | 48 | Similar to 24h | |
| KASUMI-1 | 0.1 | 24 | 0.1 |
| 0.5 | 24 | ~1.0 | |
| 1.0 | 24 | 2.1 | |
| 0.1 | 48 | Similar to 24h | |
| 0.5 | 48 | Similar to 24h | |
| 1.0 | 48 | Similar to 24h |
Table 2: Downregulation of p53 mRNA by this compound in Leukemia Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | p53 mRNA Downregulation (%) |
| MV4-11 | 5 | 24 | ~30% |
| 5 | 48 | ~30% | |
| K562 | 5 | 24 | ~50% |
| 5 | 48 | ~50% |
Data from Fattah et al.[1]
Table 3: Effect of this compound on Cell Viability (IC50) in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | Data not available |
| U937 | Histiocytic Lymphoma | Data not available |
| KG-1 | Acute Myelogenous Leukemia | Data not available |
| MV4-11 | Acute Myeloid Leukemia | Data not available |
| K562 | Chronic Myelogenous Leukemia | Data not available |
Table 4: Effect of this compound on Apoptosis in Leukemia Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) |
| AML Cell Lines | Not Specified | Not Specified | Data not available |
Note: While this compound is reported to induce apoptosis, specific quantitative data from flow cytometry analysis in various leukemia cell lines is not detailed in the provided search results. The protocol in Section 3.4 can be employed to generate this data.
Table 5: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Leukemia Cell Lines | Not Specified | Not Specified | Data not available | Data not available | Data not available |
Note: The effect of this compound on cell cycle progression in leukemia cell lines has been investigated, but specific quantitative data is not available in the provided search results. The protocol in Section 3.5 can be utilized to obtain these measurements.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the target and efficacy of this compound in leukemia cell lines.
Quantification of Intracellular this compound by ELISA
This protocol describes the quantification of this compound uptake in leukemia cells using an enzyme-linked immunosorbent assay (ELISA).[1][2]
Materials:
-
Leukemia cell lines (e.g., MV4-11, KASUMI-1)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
ELISA plate coated with a capture antibody specific for phosphorothioate (B77711) oligonucleotides
-
Biotinylated detection antibody
-
Streptavidin-horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed leukemia cells in a 6-well plate at a density of 1 x 10⁶ cells/well. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for desired time points (e.g., 24 and 48 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet using cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
ELISA: a. Add diluted cell lysates and this compound standards to the wells of the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate several times with wash buffer. d. Add the biotinylated detection antibody and incubate for 1 hour. e. Wash the plate and add streptavidin-HRP, then incubate for 30 minutes. f. Wash the plate and add TMB substrate. Incubate in the dark until a color develops. g. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the this compound standards and calculate the concentration of this compound in the cell lysates. Normalize the intracellular this compound concentration to the total protein concentration (nmol/mg protein).
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (no drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Quantification of p53 mRNA by Real-Time RT-PCR
This protocol details the measurement of p53 mRNA levels following this compound treatment.[1]
Materials:
-
Leukemia cell lines
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
Real-time PCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for p53 and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat leukemia cells with this compound as described in 3.1. Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, real-time PCR master mix, and specific primers for p53 and the housekeeping gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for p53 and the housekeeping gene. Calculate the relative expression of p53 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to untreated control cells.
Apoptosis Assay by Annexin V/Propidium (B1200493) Iodide Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with this compound at various concentrations for 24-48 hours.
-
Cell Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in binding buffer. c. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with this compound for the desired time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: a. Wash the fixed cells with PBS. b. Treat the cells with RNase A to degrade RNA. c. Stain the cells with PI staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of p53 Protein Levels
This protocol describes the detection and quantification of p53 protein expression.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p53
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer. b. Incubate the membrane with the primary anti-p53 antibody and the loading control antibody. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p53 protein levels to the loading control.
Mandatory Visualization
Signaling Pathway
Caption: this compound's mechanism and its synergistic effect with chemotherapy.
Experimental Workflow
Caption: Workflow for this compound target validation and functional assays.
References
- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies of Cenersen in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (also known as A-067 or EL625) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to inhibit the production of the p53 protein. In the context of hematological malignancies, where p53 mutations are associated with poor prognosis and resistance to conventional chemotherapy, this compound has been investigated as a chemosensitizing agent. This technical guide provides an in-depth overview of the exploratory clinical studies of this compound in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL), detailing its mechanism of action, experimental protocols, and clinical findings.
Mechanism of Action
This compound is a synthetic single-stranded nucleic acid sequence complementary to the coding region of the p53 messenger RNA (mRNA). By binding to the target p53 mRNA, this compound forms a DNA-RNA heteroduplex. This duplex is recognized and cleaved by the endogenous enzyme Ribonuclease H (RNase H), leading to the degradation of the p53 mRNA and subsequent reduction in the synthesis of both wild-type and mutant p53 protein.[1]
The therapeutic rationale for inhibiting p53 in cancer is to enhance the efficacy of DNA-damaging chemotherapy. While wild-type p53 can induce cell cycle arrest to allow for DNA repair, a function often retained in cancer cells, its pro-apoptotic function is frequently inhibited. By blocking p53-mediated cell cycle arrest, this compound is hypothesized to prevent the repair of chemotherapy-induced DNA damage, thereby forcing the cell into p53-independent apoptotic pathways.[2] In AML, this compound has been shown to have preferential activity against malignant stem and progenitor cells, which may be due to their higher expression of RNase H.[1]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: this compound binds to p53 mRNA, leading to its degradation by RNase H and inhibiting p53 protein synthesis.
Clinical Studies in Acute Myeloid Leukemia (AML)
A key exploratory study of this compound in hematological malignancies was a Phase II randomized trial in patients with refractory or relapsed AML.[1][3]
Experimental Protocol: Phase II AML Study (Cortes et al., 2012)
Study Design: This was an open-label, Phase IIa, randomized, three-arm study.[1]
Patient Population: The study enrolled 53 adult patients (≥18 years) with AML who were either refractory to a single course of induction chemotherapy or had relapsed within 12 months of achieving a response to initial induction therapy.[1][3]
Treatment Arms:
-
Arm 1: this compound + Idarubicin (B193468)
-
Arm 2: this compound + Idarubicin + Cytarabine (B982) (100 mg/m²)
-
Arm 3: this compound + Idarubicin + Cytarabine (1 g/m²)
Drug Administration:
-
This compound: 0.1 mg/kg/hr as a continuous intravenous infusion over 4 days.
-
Idarubicin: 12 mg/m²/day for 3 days.
-
Cytarabine (Arm 2): 100 mg/m²/day for 7 days.
-
Cytarabine (Arm 3): 1 g/m²/day for 4 days (3 days for patients >60 years old).
Chemotherapy was initiated on the second day of the this compound infusion.
Study Endpoints: The primary endpoint was the complete response (CR) rate. Stopping rules were in place for each arm based on an expected CR rate of 14%.
The workflow for this clinical trial is depicted below.
Caption: Workflow of the Phase II randomized clinical trial of this compound in AML.
Quantitative Data: Phase II AML Study
| Parameter | Arm 1 (this compound + Ida) | Arm 2 (this compound + Ida + Ara-C 100mg/m²) | Arm 3 (this compound + Ida + Ara-C 1g/m²) | Total |
| Number of Patients | 18 | 18 | 17 | 53 |
| Median Age (years) | 62 | 58 | 56 | 58 |
| Refractory AML (%) | 44 | 50 | 53 | 49 |
| Relapsed AML (%) | 56 | 50 | 47 | 51 |
| Complete Response (CR) | 2 | 3 | 3 | 8 |
| CR with incomplete platelet recovery (CRp) | 1 | 1 | 0 | 2 |
| Overall Response Rate (CR + CRp) | 3 (17%) | 4 (22%) | 3 (18%) | 10 (19%) |
Data summarized from Cortes et al., Cancer, 2012.[3]
Key Findings:
-
The overall response rate across all arms was 19% (10 out of 53 patients), with 8 achieving a CR and 2 a CRp.[1][3]
-
None of the treatment arms were terminated for lack of activity based on the predefined stopping rules.[1][3]
-
A positive trend was observed for a better response rate with increasing chemotherapy intensity in patients with refractory disease compared to those who had relapsed.[3]
-
Importantly, 17 of the 53 patients received substances known to inhibit the action of this compound (acetaminophen and/or high-dose antioxidants), and none of these patients responded to treatment.[3]
-
No unique toxicities were attributed specifically to this compound.[1][3] The most common treatment-emergent adverse events were consistent with those expected from the chemotherapy backbone.
Clinical Studies in Chronic Lymphocytic Leukemia (CLL)
This compound was also evaluated in a Phase II study for patients with high-risk CLL, a population known for poor outcomes with standard therapies.
Experimental Protocol: Phase II CLL Study (Lanasa et al., 2012)
Study Design: This was a single-arm, open-label, Phase II study.
Patient Population: The study enrolled 20 patients with relapsed or high-risk CLL. High-risk was defined as having a deletion or mutation of TP53. Nineteen of the patients had been previously treated.
Treatment Regimen: Patients were treated with a combination of this compound and FCR (fludarabine, cyclophosphamide, and rituximab).
Drug Administration:
-
This compound: 2.4 mg/kg/day as a continuous intravenous infusion from day 1 to day 4.
-
Fludarabine: 25 mg/m² daily on days 2 through 4.
-
Cyclophosphamide: 250 mg/m² daily on days 2 through 4.
-
Rituximab: 375 mg/m² on day 2.
Study Endpoints: The primary endpoints were the overall response rate, duration of response, and toxicity of the combination therapy.
Quantitative Data: Phase II CLL Study
| Parameter | Value |
| Number of Patients | 20 |
| Previously Treated | 19 (95%) |
| Complete Response (CR) | 18% |
| Overall Response Rate | 53% |
| Median Progression-Free Survival | 5.3 months |
| Median Overall Survival | 10.6 months |
Data summarized from Lanasa et al., Leukemia & Lymphoma, 2012.
Key Findings:
-
The combination of this compound with FCR demonstrated clinical activity in a heavily pre-treated, high-risk CLL population.
-
The overall response rate was 53%, with a complete response rate of 18%.
-
The most common serious adverse events were neutropenia and thrombocytopenia, which are known side effects of the FCR regimen. The toxicity profile was considered acceptable.
Preclinical and Pharmacokinetic Data
Publicly available, dedicated preclinical toxicology, in-vivo pharmacokinetic, and biodistribution studies for this compound are limited. However, some insights can be gleaned from related publications.
An ELISA-based assay was developed to quantify this compound in plasma and cell lysates.[2][4] In vitro studies using this assay demonstrated the cellular uptake of this compound in AML cell lines (MV4-11 and KASUMI-1).[2][4] Furthermore, treatment of these cell lines with this compound resulted in a significant downregulation of p53 mRNA, confirming its biological activity in vitro.[2] The stability of this compound was evaluated in mouse plasma, where it was found to be stable for up to 8 hours at 37°C.[2][4]
The logical relationship between this compound administration and its ultimate biological effect is outlined below.
Caption: Logical flow from this compound administration to the induction of apoptosis in cancer cells.
Conclusion
Exploratory studies of this compound in AML and CLL suggest that this p53 antisense oligonucleotide, when combined with standard chemotherapy, has a manageable safety profile and may confer clinical benefit in high-risk and relapsed/refractory patient populations.[1][3] The mechanism of action, involving the RNase H-mediated degradation of p53 mRNA, is well-defined. While comprehensive preclinical data on toxicology and pharmacokinetics are not widely published, in vitro studies support its intended biological activity. The clinical findings, although from relatively small Phase II studies, warrant further investigation to fully elucidate the therapeutic potential of this compound in hematological malignancies. Future studies would benefit from correlative pharmacokinetic and pharmacodynamic analyses to optimize dosing and better understand the exposure-response relationship.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Antisense Mechanism of Cenersen
Introduction
Cenersen (B10832122) (also known as Aezea® or EL625) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide (ASO) designed as a targeted therapy in oncology.[1] Unlike conventional small molecules or antibodies that target proteins, this compound operates at the genetic level by modulating the expression of a key regulatory protein. This guide provides a detailed examination of the molecular mechanism of this compound, its therapeutic rationale, supporting quantitative data from key studies, and the experimental protocols used to elucidate its function. It is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this antisense therapeutic.
Antisense oligonucleotides are synthetic, single-stranded chains of nucleic acids engineered to be complementary to a specific messenger RNA (mRNA) sequence.[2][3] By binding to their target mRNA through Watson-Crick base pairing, ASOs can modulate protein expression via several mechanisms, the most common of which involves the enzymatic degradation of the target mRNA.[3][4][5]
Core Mechanism of Action: RNase H-Mediated mRNA Degradation
The primary mechanism through which this compound exerts its effect is the recruitment of the endogenous enzyme Ribonuclease H (RNase H) to degrade its target mRNA.[6] This process effectively silences the gene post-transcriptionally, preventing the synthesis of the corresponding protein.
Target Specificity this compound is specifically designed to be complementary to a 20-nucleotide sequence (nucleotides 1273-1292) of the messenger RNA for the tumor suppressor protein p53 (TP53).[1] Its sequence allows it to bind with high affinity to this specific region of the p53 mRNA, targeting both wild-type and mutant forms of the transcript.[6]
The RNase H Pathway The mechanism can be broken down into the following steps:
-
Hybridization: this compound, being a DNA-like oligonucleotide, enters the cell and hybridizes with its complementary sequence on the target p53 mRNA, forming a DNA-RNA heteroduplex.[7]
-
RNase H Recruitment: The DNA-RNA hybrid structure is recognized by the ubiquitous nuclear and cytoplasmic enzyme, RNase H.[3]
-
mRNA Cleavage: RNase H selectively cleaves the RNA strand of the heteroduplex, leaving the ASO (this compound) intact.[4][5][6]
-
Target Degradation: The cleaved mRNA is subsequently degraded by other cellular ribonucleases, rendering it incapable of being translated by the ribosome.
-
ASO Recycling: The intact this compound molecule can then dissociate and bind to another target p53 mRNA molecule, allowing a single ASO to mediate the destruction of multiple mRNA transcripts.
Therapeutic Rationale and Downstream Signaling
The therapeutic strategy for this compound is rooted in chemosensitization, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML).[6][8] While p53 is a critical tumor suppressor that typically induces apoptosis or cell cycle arrest in response to DNA damage, some cancer cells rely on p53-dependent DNA repair mechanisms to survive the effects of chemotherapy.[6][9]
The rationale for inhibiting p53 with this compound is to disrupt these DNA repair processes.[10] By suppressing the production of p53, this compound is hypothesized to:
-
Prevent DNA Repair: Inhibit the cell's ability to repair the DNA damage inflicted by chemotherapeutic agents.
-
Enhance Cytotoxicity: The accumulation of unrepaired DNA damage pushes the malignant cells toward apoptosis.
-
Activate p53-Independent Apoptosis: The increased level of cellular stress and damage can trigger alternative, p53-independent pathways of programmed cell death.[10]
This approach aims to lower the threshold for cell killing by conventional DNA-damaging drugs, thereby increasing their efficacy in refractory or relapsed cancers.[6]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound's mechanism has been evaluated in both cellular models and clinical trials. The following tables summarize key quantitative findings.
Table 1: Clinical Efficacy of this compound in Refractory/Relapsed Acute Myeloid Leukemia (AML) [6][8]
| Parameter | Value | Notes |
|---|---|---|
| Study Design | Phase II, Exploratory | Patients had failed first-line induction or relapsed within 12 months. |
| Total Patients Treated | 53 | Combination with idarubicin (B193468) +/- cytarabine (B982). |
| Overall Response Rate (CR + CRp) | 19% (10 / 53) | CR: Complete Response; CRp: CR with incomplete platelet recovery. |
| Complete Response (CR) Rate | 15% (8 / 53) | |
| Median Duration of Response | 7.9 months | Range: 2 to 24 months. |
| Impact of Inhibitors | 0% Response Rate (0/17) | Patients receiving acetaminophen (B1664979) or high-dose antioxidants showed no response. |
Table 2: Clinical Activity in High-Risk Chronic Lymphocytic Leukemia (CLL) [11]
| Parameter | Value | Notes |
|---|---|---|
| Study Design | Phase II (Interim Analysis) | Combination with Fludarabine, Cyclophosphamide, Rituximab (FCR). |
| Patients Enrolled | 17 | Extensively pretreated patients with high-risk features (e.g., 17p deletion). |
| Patients Evaluable for Response | 14 |
| Partial Response (PR) Rate | 36% (5 / 14) | |
Table 3: In Vitro Cellular Uptake and Target Knockdown in AML Cell Lines [10]
| Cell Line | This compound Exposure | Intracellular Concentration (nmol/mg protein) | Outcome |
|---|---|---|---|
| MV4-11 | 0.1 - 1.0 µmol/L | 9.97 - 45.34 | Successful downregulation of p53 mRNA. |
| KASUMI-1 | 0.1 - 1.0 µmol/L | 0.1 - 2.1 | Successful downregulation of p53 mRNA. |
Key Experimental Protocols
The validation of this compound's mechanism relies on a series of established molecular biology techniques.
Experimental Protocol 1: Quantification of this compound by ELISA This method is used to determine the concentration of this compound in biological matrices like plasma or cell lysates.[10]
-
Plate Coating: A capture probe (a sequence complementary to this compound) is immobilized on a microtiter plate.
-
Sample Incubation: The cell lysate or plasma sample is added to the wells. If present, this compound hybridizes with the capture probe.
-
Washing: Unbound components are washed away.
-
Detection Probe: A labeled detection probe (e.g., biotinylated) that binds to a different region of this compound is added.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection probe.
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added. The enzyme converts the substrate, producing a color change.
-
Quantification: The absorbance is read on a plate reader, and the concentration is determined by comparison to a standard curve of known this compound concentrations.
Experimental Protocol 2: Assessment of p53 mRNA Knockdown by RT-qPCR This is the gold-standard method for measuring changes in gene expression.[10]
-
RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a silica-column-based kit or phenol-chloroform extraction.
-
RNA Quantification and Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template in a PCR reaction with primers specific for the TP53 gene. A fluorescent dye (e.g., SYBR Green) or a labeled probe is used to monitor the amplification of the DNA in real-time.
-
Data Analysis: The cycle threshold (Ct) value for TP53 is normalized to that of a stable housekeeping gene (e.g., GAPDH, ACTB). The relative reduction in p53 mRNA in treated samples compared to controls is calculated using the delta-delta Ct method.
Experimental Protocol 3: Analysis of p53 Protein Downregulation by Western Blot This technique measures the amount of p53 protein in cell lysates.
-
Protein Extraction: Cells are lysed in a buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a colorimetric assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the p53 protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured by a digital imager. The band intensity corresponding to p53 is quantified and normalized to a loading control protein (e.g., β-actin).
This compound represents a targeted therapeutic approach that leverages the fundamental principles of antisense technology. Its core mechanism involves the specific, RNase H-mediated degradation of p53 mRNA, leading to a reduction in p53 protein synthesis. The therapeutic rationale is based on chemosensitization, where the inhibition of p53-mediated DNA repair enhances the cytotoxic effects of conventional DNA-damaging agents in cancer cells. Quantitative data from clinical and preclinical studies have demonstrated target engagement and shown encouraging, albeit modest, clinical activity in heavily pretreated patient populations. The experimental protocols outlined provide the standard framework for evaluating the molecular and cellular effects of this compound and other antisense oligonucleotides.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Antisense therapy - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
- 6. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oblimersen: Augmerosen, BCL-2 antisense oligonucleotide - Genta, G 3139, GC 3139, oblimersen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
initial findings from Cenersen clinical trials
An in-depth analysis of the initial clinical findings for Cenersen, a p53 antisense oligonucleotide, reveals its potential in sensitizing acute myeloid leukemia (AML) stem cells to DNA damaging agents.[1][2] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways from the early clinical trials of this compound.
Quantitative Data Summary
The initial clinical evaluation of this compound, particularly in a Phase II randomized study involving patients with refractory and relapsed Acute Myeloid Leukemia (AML), yielded significant quantitative data regarding patient response and demographics.
Patient Demographics and Baseline Characteristics
A total of 53 patients were enrolled in the Phase II study. The distribution of these patients across different treatment arms and their baseline conditions provides context for the trial's outcomes.
| Characteristic | Arm A (this compound + Idarubicin) | Arm B (this compound + Idarubicin (B193468) + Low-Dose Cytarabine) | Arm C (this compound + Idarubicin + High-Dose Cytarabine) | Total |
| Number of Patients | 18 | 18 | 17 | 53 |
| Median Age (years) | 63 | 61 | 60 | 61 |
| Gender (Male/Female) | 10/8 | 11/7 | 9/8 | 30/23 |
| Disease Status | ||||
| Refractory to 1st Induction | 11 | 11 | 10 | 32 |
| Relapsed < 12 months | 7 | 7 | 7 | 21 |
Clinical Response Rates
The primary endpoint of the study was the rate of complete response (CR) and complete response with incomplete platelet recovery (CRp). The overall response rate was 19% across all treatment arms.[1][2]
| Response | Arm A | Arm B | Arm C | Total |
| Complete Response (CR) | 2 | 3 | 3 | 8 |
| CR with incomplete platelet recovery (CRp) | 1 | 1 | 0 | 2 |
| Total Responders (CR + CRp) | 3 | 4 | 3 | 10 |
| Overall Response Rate | 16.7% | 22.2% | 17.6% | 18.9% |
A noteworthy trend was observed when comparing response rates between patients refractory to frontline treatment and those who had relapsed. Patients refractory to initial treatment showed a more favorable response to the this compound-based combinations.[1]
| Patient Subgroup | Complete Response (CR) | CR + CRp |
| Refractory to Frontline Treatment (n=32) | 26% | 32% |
| Relapsed < 12 months (n=21) | 9% | 12% |
Furthermore, an ad hoc analysis revealed that the co-administration of this compound inhibitors, such as acetaminophen (B1664979) or high-dose antioxidants, was associated with a lack of response.[1][2] Of the 17 patients who received these inhibitors, none responded to the treatment.[1][2]
Experimental Protocols
The Phase II study was an open-label, randomized, three-arm trial designed to assess the efficacy and safety of this compound in combination with chemotherapy in adult patients with first-salvage AML.
Study Design
-
Phase: IIa
-
Design: Open-label, randomized, three-arm
-
Patient Population: Patients aged ≥18 years with AML who were either refractory to a single course of induction chemotherapy or had relapsed within 12 months of frontline treatment.[1][2]
-
Treatment Arms:
-
Arm A: this compound + Idarubicin
-
Arm B: this compound + Idarubicin + Low-Dose Cytarabine (B982)
-
Arm C: this compound + Idarubicin + High-Dose Cytarabine
-
Treatment Plan
The treatment regimen is summarized below. Most patients received a single course of treatment unless a response was observed.[1][2]
| Drug | Arm A | Arm B | Arm C |
| This compound | 7-day continuous IV infusion | 7-day continuous IV infusion | 7-day continuous IV infusion |
| Idarubicin | 12 mg/m²/day, IV for 3 days | 12 mg/m²/day, IV for 3 days | 12 mg/m²/day, IV for 3 days |
| Cytarabine | - | 0.5 g/m²/day, IV for 3 days | 1.5 g/m²/day, IV for 3 days |
Endpoints
-
Primary Endpoint: Complete Response (CR) rate.
-
Secondary Endpoints: Overall survival, disease-free survival, and safety.
Statistical Analysis
Stopping rules were applied to each treatment arm based on an expected complete response (CR) rate of 14%.[2] None of the arms were terminated for lack of activity.[1][2]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to be complementary to the coding sequence of p53 mRNA.[1] Its mechanism of action is dependent on Ribonuclease H (RNase H), an enzyme that recognizes the DNA-RNA heteroduplex formed when this compound binds to the p53 mRNA. This leads to the cleavage of the p53 mRNA, thereby blocking the production of both wild-type and mutant p53 protein.[1] In AML, this compound shows preferential activity against malignant stem cells and some progenitor cells, likely due to their high expression of RNase H.[1] The suppression of p53 interrupts DNA repair mechanisms in dividing cancer cells, leading to increased DNA damage and activation of p53-independent apoptosis.[3] This sensitizes the AML cells to DNA-damaging agents like chemotherapy.[1][2]
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Cenersen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (also known as EL625) is a synthetic antisense oligonucleotide designed to specifically target the mRNA of the tumor suppressor protein p53.[1][2] By binding to p53 mRNA, this compound mediates its degradation through an RNase H-dependent mechanism, thereby inhibiting the production of both wild-type and mutant p53 protein.[1] This targeted inhibition aims to increase the sensitivity of cancer cells to conventional chemotherapeutic agents, a concept that has been explored in malignancies such as Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL).[1][2] The rationale is that suppressing p53 can interfere with DNA repair mechanisms in malignant cells, leading to an accumulation of DNA damage and the activation of p53-independent apoptotic pathways, thus enhancing the cytotoxic effects of chemotherapy.[3]
These application notes provide detailed protocols for in vitro experiments to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.
Mechanism of Action
This compound is a phosphorothioate (B77711) antisense oligonucleotide that operates through the following pathway:
-
Cellular Uptake: this compound is taken up by cancer cells.
-
Hybridization: Inside the cell, this compound specifically binds to the complementary sequence on the p53 mRNA.
-
RNase H Activation: The DNA-RNA hybrid formed by this compound and p53 mRNA is a substrate for RNase H.
-
mRNA Cleavage: RNase H cleaves the p53 mRNA strand in the hybrid, leading to its degradation.[1]
-
Inhibition of Translation: The degradation of p53 mRNA prevents its translation into p53 protein.
-
Therapeutic Effect: The resulting decrease in p53 protein levels is intended to sensitize cancer cells to apoptosis induced by DNA-damaging agents.
Data Presentation
Table 1: Cellular Uptake of this compound in AML Cell Lines
| Cell Line | This compound Concentration (µmol/L) | Intracellular Concentration (nmol/mg protein) |
| MV4-11 | 0.1 - 1.0 | 9.97 - 45.34[3] |
| KASUMI-1 | 0.1 - 1.0 | 0.1 - 2.1[3] |
Table 2: Effect of this compound on p53 mRNA Expression
| Cell Line | This compound Concentration (µmol/L) | Time (hours) | Result |
| MV4-11 | 5 | 24 | Successful downregulation of p53-mRNA[3][4] |
| MV4-11 | 5 | 48 | Successful downregulation of p53-mRNA[3][4] |
| K562 | 5 | 24 | Successful downregulation of p53-mRNA[4] |
| K562 | 5 | 48 | Successful downregulation of p53-mRNA[4] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MV4-11, KASUMI-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (negative control).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Protocol:
-
Seed cells in 6-well plates at a density of 1x10^6 cells/well.
-
Treat cells with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Gene Expression Analysis (qRT-PCR)
This protocol is to measure the downregulation of p53 mRNA expression following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for p53 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Treat cells with this compound as described in the apoptosis assay.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, p53 primers, housekeeping gene primers, and a qPCR master mix.
-
Use the following thermal cycling conditions (example): 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Analyze the data using the ΔΔCt method to determine the relative expression of p53 mRNA, normalized to the housekeeping gene.
Protein Expression Analysis (Western Blot)
This protocol is to determine the effect of this compound on p53 protein levels.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Treat cells with this compound and harvest the cell lysates using RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Cenersen in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of the tumor suppressor protein p53. By binding to the p53 mRNA, this compound facilitates its degradation through an RNase H-dependent mechanism. This targeted degradation leads to a reduction in the levels of both wild-type and mutant p53 protein. The rationale for this approach is that the suppression of p53 can interrupt DNA repair mechanisms in malignant cells, thereby increasing DNA damage and activating p53-independent apoptotic pathways. This can sensitize cancer cells to conventional chemotherapeutic agents. These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, detailing its mechanism of action, protocols for its application, and methods for assessing its biological effects.
Mechanism of Action
This compound is complementary to a specific sequence within the p53 mRNA. Upon entering the cell, it hybridizes to the target p53 mRNA molecule. This DNA-RNA hybrid is recognized by the enzyme RNase H, which selectively cleaves the RNA strand of the hybrid. This cleavage results in the degradation of the p53 mRNA, thereby preventing its translation into p53 protein. The reduction in p53 protein levels is the primary mechanism through which this compound exerts its biological effects.
Caption: Mechanism of action of this compound in a cancer cell.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound in cell culture.
Table 1: Cellular Uptake and p53 mRNA Downregulation
| Cell Line | This compound Concentration (µmol/L) | Incubation Time (hours) | Intracellular this compound (nmol/mg protein) | p53 mRNA Downregulation |
| MV4-11 | 0.1 - 1.0 | 24 | 9.97 - 45.34 | Yes |
| KASUMI-1 | 0.1 - 1.0 | 24 | 0.1 - 2.1 | Yes |
| MV4-11 | 5.0 | 24 | Not Reported | Significant |
| K562 | 5.0 | 48 | Not Reported | Significant |
Table 2: Recommended Concentration Range for In Vitro Studies
| Parameter | Concentration Range | Notes |
| Initial Dose-Response | 0.1 - 10 µmol/L | To determine the optimal concentration for the cell line of interest. |
| Effective Concentration | 1 - 5 µmol/L | Commonly reported effective range for p53 downregulation.[1] |
Experimental Protocols
The following are detailed protocols for the application of this compound in cell culture and the subsequent analysis of its effects.
Caption: General experimental workflow for in vitro studies with this compound.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Mammalian cell line of interest (e.g., MV4-11, KASUMI-1, K562)
-
Appropriate complete cell culture medium
-
This compound (lyophilized powder or stock solution)
-
Nuclease-free water or PBS
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in culture plates or flasks to achieve 30-50% confluency at the time of treatment. Allow cells to attach overnight.
-
Suspension cells: Seed cells at a density appropriate for the cell line (e.g., 0.5 - 1 x 10^6 cells/mL) immediately before treatment.
-
-
Preparation of this compound Stock Solution:
-
If starting with lyophilized powder, reconstitute in nuclease-free water or PBS to a stock concentration of 1 mM.
-
Gently vortex to dissolve and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., for a dose-response experiment: 0.1, 0.5, 1, 5, and 10 µM).
-
For adherent cells, aspirate the old medium and add the medium containing this compound.
-
For suspension cells, add the concentrated this compound solution directly to the cell suspension to achieve the final desired concentration.
-
Include a vehicle control (medium with the same volume of nuclease-free water or PBS used to dilute this compound).
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
-
Harvesting:
-
After incubation, harvest the cells for downstream analysis (RNA extraction, protein extraction, or apoptosis assay).
-
Protocol 2: Quantification of p53 mRNA by Real-Time RT-PCR (RT-qPCR)
This protocol details the measurement of p53 mRNA levels to confirm knockdown by this compound.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., iQ SYBR Green Supermix, Bio-Rad)
-
Primers for human TP53 and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from this compound-treated and control cells using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for TP53 or the reference gene, cDNA template, and nuclease-free water.
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TP53 and the reference gene in each sample.
-
Calculate the relative expression of TP53 mRNA using the 2-ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
-
Protocol 3: Analysis of p53 Protein Levels by Western Blot
This protocol is for the detection and quantification of p53 protein to verify the effect of this compound at the protein level.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p53 (e.g., DO-1 or DO-7 clones)[3]
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the this compound-treated and control cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p53 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the p53 signal to the loading control.
-
Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells from this compound-treated and control cultures.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
References
Application Notes and Protocols: Cenersen Delivery for Bcl-2 Targeting in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen is a phosphorothioate (B77711) antisense oligonucleotide designed to specifically target and downregulate the expression of the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies. The effective delivery of this compound into cancer cells is paramount to achieving its therapeutic potential. These application notes provide an overview of common delivery methods for this compound and similar antisense oligonucleotides into cancer cell lines, complete with detailed protocols and comparative data to guide researchers in selecting the optimal method for their experimental needs.
Signaling Pathway of this compound Action
This compound's mechanism of action involves binding to the mRNA of Bcl-2, leading to its degradation and a subsequent decrease in Bcl-2 protein levels. This shifts the cellular balance towards apoptosis.
Caption: this compound delivery and mechanism of action.
Quantitative Data Summary
The following tables summarize the efficacy of antisense oligonucleotide (ASO) delivery, focusing on Bcl-2 knockdown and cell viability in various cancer cell lines. Data for this compound is prioritized, with data from the similar Bcl-2 ASO, Oblimersen, included for comparison where this compound-specific data is unavailable.
Table 1: Bcl-2 Knockdown Efficiency
| Cancer Cell Line | Antisense Oligonucleotide | Delivery Method | Concentration | Time Point | Bcl-2 Knockdown (%) | Reference |
| MV4-11 (AML) | This compound | Not Specified | 5 µM | 24 hours | ~30% (mRNA) | [1] |
| K562 (CML) | This compound | Not Specified | 5 µM | 48 hours | ~50% (mRNA) | [1] |
| H69 (SCLC) | Oblimersen | Not Specified | Not Specified | Not Specified | Effective | [2] |
| NCI-H460 (NSCLC) | Oblimersen | Not Specified | 5-10 mg/kg (in vivo) | Not Specified | Effective | [3] |
| HL-60 (AML) | L-Bcl-2 (ASO) | Not Specified | Not Specified | 5 days | 60% | [4] |
Table 2: Cell Viability / IC50 Values
| Cancer Cell Line | Antisense Oligonucleotide | IC50 | Assay Duration | Reference |
| H69 (SCLC) | Oblimersen | Not Specified | Not Specified | [2] |
| NCI-H460 (NSCLC) | Oblimersen | Not Specified | Not Specified | [3] |
| K562 (CML) | ODN G3139 | >75% viability | 24 hours | [5] |
| Multiple Cancer Lines | Various Compounds | 10-50 µM | 72 hours | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Lipid-Mediated Delivery of this compound
This protocol is adapted for phosphorothioate oligonucleotides like this compound using a common cationic lipid reagent such as Lipofectamine.
Materials:
-
This compound (or other phosphorothioate ASO)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000 or 3000)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Cancer cell line of choice
-
Complete culture medium
-
6-well or 24-well tissue culture plates
Workflow Diagram:
Caption: Lipid-mediated delivery workflow for this compound.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, seed 12.4 x 10^4 PC-3 cells per well.[8]
-
Complex Formation:
-
For each well to be transfected, dilute the desired amount of this compound (e.g., 100 nM final concentration) in 25 µL of reduced-serum medium.[9]
-
In a separate tube, dilute the appropriate volume of lipid transfection reagent (e.g., 1.5 µL of Lipofectamine 3000) in 25 µL of reduced-serum medium.[8]
-
Combine the diluted this compound and the diluted lipid reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for complex formation.[10]
-
-
Transfection:
-
Add the this compound-lipid complexes dropwise to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before analysis.
-
Analysis: Proceed with downstream applications such as Western blot for Bcl-2 protein levels or an MTT assay for cell viability.
Protocol 2: Cationic Polymer-Mediated Delivery of this compound
This protocol utilizes a cationic polymer like Polyethylenimine (PEI) to deliver this compound.
Materials:
-
This compound
-
Branched PEI (25 kDa)
-
Cancer cell line of choice
-
Complete culture medium
-
6-well or 24-well tissue culture plates
Procedure:
-
Complex Formation:
-
Prepare a stock solution of PEI (e.g., 1 mg/mL in water, pH adjusted to 7.0).
-
For each transfection, dilute the desired amount of this compound and PEI in serum-free medium. The N/P ratio (ratio of nitrogen atoms in PEI to phosphate (B84403) groups in the oligonucleotide) should be optimized, typically ranging from 5 to 15.[11][12]
-
Combine the diluted this compound and PEI solutions, vortex briefly, and incubate at room temperature for 15-30 minutes.
-
-
Transfection:
-
Replace the medium in the cell culture plate with fresh, serum-containing medium.
-
Add the this compound-PEI complexes to the cells.
-
-
Incubation and Analysis: Incubate for 24-72 hours and then analyze for Bcl-2 expression and cell viability.
Protocol 3: Electroporation of this compound
Electroporation can be a highly efficient method for delivering oligonucleotides, especially to hard-to-transfect cells.
Materials:
-
This compound
-
Electroporation buffer
-
Electroporator and compatible cuvettes
-
Cancer cell line of choice
Workflow Diagram:
Caption: Electroporation workflow for this compound delivery.
Procedure:
-
Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in electroporation buffer at a concentration of approximately 6 x 10^6 cells/mL.[13]
-
Electroporation:
-
Add this compound to the cell suspension at the desired final concentration.
-
Transfer the cell/Cenersen mixture to an electroporation cuvette.
-
Apply an electrical pulse using optimized parameters for your cell line. For example, a square wave pulse may be more effective for hematopoietic cells.[14]
-
-
Post-Electroporation:
-
Allow the cells to recover in the cuvette for 10 minutes at room temperature.
-
Gently transfer the cells to a culture plate containing pre-warmed complete medium.
-
-
Incubation and Analysis: Incubate for 24-72 hours before performing downstream analyses.
Protocol 4: Western Blot for Bcl-2 Protein Quantification
This protocol details the steps to quantify Bcl-2 protein levels following this compound treatment.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[16]
-
Incubate with the primary anti-Bcl-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 5: MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of viability.
Materials:
-
Treated and control cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
Procedure:
-
Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in the delivery protocols.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values can be determined from a dose-response curve.[18][19]
Conclusion
The choice of delivery method for this compound is critical and depends on the specific cancer cell line and experimental goals. Lipid-based reagents are widely used and offer a good balance of efficiency and ease of use. Cationic polymers provide an alternative for forming stable complexes with oligonucleotides. Electroporation is a powerful technique for achieving high transfection efficiencies, particularly in challenging cell types. The provided protocols and data serve as a starting point for researchers to develop and optimize their this compound delivery strategies for effective Bcl-2 knockdown and induction of apoptosis in cancer cells.
References
- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BCL-2 in small cell lung cancer cell lines with oblimersen, an antisense BCL-2 oligodeoxynucleotide (ODN): in vitro and in vivo enhancement of radiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor efficacy of oblimersen Bcl-2 antisense oligonucleotide alone and in combination with vinorelbine in xenograft models of human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. Targeted Nanoparticles Enhanced Flow Electroporation of Antisense Oligonucleotides in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Intercellular delivery of therapeutic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery of antisense oligonucleotide using polyethylenimine-based lipid nanoparticle modified with cell penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Transfection by Electroporation of Cancer and Primary Cells Using Nanosecond and Microsecond Electric Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved intracellular delivery of oligonucleotides by square wave electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transfection of Cenersen into Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (also known as Aezea® or EL625) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to target the mRNA of the tumor suppressor protein p53.[1][2][3] In many hematologic malignancies, such as Acute Myeloid Leukemia (AML), the p53 pathway is dysregulated.[4] this compound operates through an RNase H-dependent mechanism; it binds to a specific sequence in exon 10 of p53 mRNA, creating an RNA-DNA hybrid that is subsequently cleaved by the RNase H enzyme.[1][4] This action blocks the production of both wild-type and mutant p53 protein.[4]
The therapeutic rationale is that suppressing p53 protein in malignant cells disrupts partially active DNA repair processes. This interruption leads to an accumulation of DNA damage, which in turn activates p53-independent apoptotic pathways, ultimately causing cancer cell death.[1] A key application of this compound is to sensitize leukemia cells to standard DNA-damaging chemotherapeutic agents, potentially enhancing the efficacy of these treatments at lower doses.[1][4] Preclinical and clinical studies have demonstrated that this compound, often in combination with chemotherapy, has potential clinical efficacy in treating refractory or relapsed AML.[4]
These application notes provide an overview of the quantitative effects of this compound on leukemia cells and detailed protocols for its experimental application in a laboratory setting.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies involving this compound and other antisense oligonucleotides in leukemia cells.
Table 1: Cellular Uptake and Efficacy of this compound in AML Cell Lines
| Cell Line | This compound Concentration | Intracellular Concentration (nmol/mg protein) | p53 mRNA Downregulation | Time Point | Citation |
|---|---|---|---|---|---|
| MV4-11 | 0.1–1.0 µM | 9.97–45.34 | Not specified | Not specified | [1][5] |
| KASUMI-1 | 0.1–1.0 µM | 0.1–2.1 | Not specified | Not specified | [1][5] |
| MV4-11 | 5 µM | Not specified | ~30% | 24 and 48 hours | [1] |
| K562 | 5 µM | Not specified | ~50% | 24 and 48 hours |[1] |
Table 2: Clinical Response of this compound in Combination Therapy for AML
| Study Phase | Patient Population | Combination Therapy | Total Patients | Responders (CR + CRp*) | Response Rate | Citation |
|---|---|---|---|---|---|---|
| Phase II | Refractory/Relapsed AML | This compound + Idarubicin (B193468) +/- Cytarabine (B982) | 53 | 10 | 19% | [4][6] |
*CR: Complete Response; CRp: Complete Response with incomplete platelet recovery.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound functions by specifically targeting and degrading p53 mRNA, which reduces the cell's capacity for DNA repair and pushes it towards apoptosis.
Caption: Mechanism of action for this compound in leukemia cells.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound transfection in leukemia cell lines.
Caption: A standard workflow for in vitro this compound studies.
Experimental Protocols
Note: Leukemia cell lines, particularly those grown in suspension, are notoriously difficult to transfect.[7][8] The following protocols are generalized methods based on techniques reported to be effective for delivering oligonucleotides to these cells.[9][10][11] Optimization for specific cell lines and experimental conditions is highly recommended.
Protocol 1: Leukemia Cell Culture
This protocol is suitable for suspension cell lines such as K562, MV4-11, and HL-60.[1][10]
Materials:
-
Leukemia cell line (e.g., K562, ATCC® CCL-243™)
-
RPMI-1640 Medium (e.g., Gibco™ 11875093)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
L-Glutamine (200 mM)
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Centrifuge
Procedure:
-
Prepare Complete Medium: To 500 mL of RPMI-1640 base medium, add 50 mL of FBS (to 10% final concentration), 5 mL of Penicillin-Streptomycin, and 5 mL of L-Glutamine.
-
Thawing Cells: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.
-
Initiate Culture: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete medium in a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain Culture: Monitor cell density daily. Keep the culture density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Subculturing: When the cell density approaches 1 x 10⁶ cells/mL, split the culture. For example, transfer 5 mL of the cell suspension to a new T-75 flask containing 15 mL of fresh, pre-warmed complete medium. Passage cells 2-3 times per week.
-
Cell Viability Check: Before each experiment, assess cell viability using Trypan Blue exclusion. Ensure viability is >95%.
Protocol 2: Transfection by Electroporation
Electroporation is an effective physical method for introducing oligonucleotides into leukemia cells.[9][10]
Materials:
-
Leukemia cells from culture (log phase, >95% viability)
-
This compound oligonucleotide (and appropriate scramble/mismatch controls)
-
Electroporation device (e.g., Bio-Rad Gene Pulser, Amaxa Nucleofector)
-
Electroporation cuvettes (e.g., 0.4 cm gap)
-
Serum-free medium (e.g., Opti-MEM™ I)
-
Complete growth medium
Procedure:
-
Cell Preparation: Count the cells and centrifuge the required number (e.g., 5 x 10⁶ cells per transfection) at 200 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 10 mL of ice-cold, sterile PBS. Centrifuge again.
-
Resuspension: Resuspend the cell pellet in an appropriate electroporation buffer or serum-free medium (e.g., Opti-MEM) at a density of ~1 x 10⁷ cells/mL.
-
Oligonucleotide Addition: In an electroporation cuvette, mix 400 µL of the cell suspension with the desired final concentration of this compound (e.g., 1-5 µM).
-
Electroporation: Place the cuvette in the electroporator. Apply an electrical pulse. Example parameters (must be optimized): two square-wave pulses at 200 V for 2 ms.[10]
-
Recovery: Immediately after the pulse, gently transfer the cells from the cuvette into a culture dish or flask containing pre-warmed complete medium.
-
Incubation: Incubate the cells at 37°C and 5% CO₂ for the desired time (e.g., 24, 48, or 72 hours) before analysis.
Protocol 3: Quantification of p53 mRNA by Real-Time RT-PCR
This protocol allows for the measurement of this compound's biological activity by quantifying the downregulation of its target mRNA.[1]
Materials:
-
Transfected and control leukemia cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for human TP53 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR system
Procedure:
-
RNA Extraction: Harvest ~1-2 x 10⁶ cells by centrifugation. Extract total RNA using a commercial kit according to the manufacturer's instructions. Elute RNA in nuclease-free water.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction:
-
10 µL of 2x SYBR Green Supermix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Real-Time PCR Cycling: Run the plate on a Real-Time PCR instrument with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 30 sec). Include a melt curve analysis to verify product specificity.
-
Data Analysis: Calculate the relative expression of p53 mRNA using the ΔΔCt method. Normalize the Ct value of p53 to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the this compound-treated sample to the ΔCt of the control (scramble oligo-treated) sample (ΔΔCt). The fold change is calculated as 2⁻ΔΔCt. A value less than 1 indicates downregulation.[1]
References
- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selecting optimal oligonucleotide composition for maximal antisense effect following streptolysin O-mediated delivery into human leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfecting the hard-to-transfect lymphoma/leukemia cells using a simple cationic polymer nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel non-viral method for transfection of primary leukemia cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Cenersen with Doxorubicin in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen, an antisense oligonucleotide, is designed to specifically target and downregulate the expression of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein. Overexpression of Bcl-2 is a common mechanism of resistance to chemotherapy in various cancers. Doxorubicin (B1662922) is a widely used anthracycline antibiotic that induces cell death primarily by intercalating into DNA and inhibiting topoisomerase II. The combination of this compound and doxorubicin is based on the rationale that by reducing the levels of the anti-apoptotic protein Bcl-2 with this compound, cancer cells will be sensitized to the cytotoxic effects of doxorubicin, leading to enhanced apoptosis. These application notes provide a summary of preclinical data and detailed protocols for key experiments to evaluate the synergistic effects of combining this compound and doxorubicin.
Data Presentation
In Vitro Cytotoxicity
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin alone | ~4.0 | - | [1] |
| This compound + Doxorubicin | Not specified | Not specified | [2] | |
| MDA-MB-231 (Breast Cancer) | Doxorubicin alone | Not specified | - | [3] |
| ABT-199 (Bcl-2 inhibitor) + Doxorubicin | Synergistic Decrease in Viability | Not specified | [3] | |
| BT-549 (Breast Cancer) | Doxorubicin alone | Not specified | - | [3] |
| ABT-199 (Bcl-2 inhibitor) + Doxorubicin | Synergistic Decrease in Viability | Not specified | [3] | |
| FU-SY-1 (Synovial Sarcoma) | Doxorubicin alone | Not specified | - | |
| G3139 (this compound) + Doxorubicin | Enhanced cell killing | Not specified |
In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition | Reference |
| Human Breast Cancer | Vehicle Control | - | Not specified | - | |
| Doxorubicin alone | 3 mg/kg/day | Not specified | Not specified | [4] | |
| This compound alone | Not specified | Not specified | Not specified | ||
| This compound + Doxorubicin | Not specified | Not specified | Not specified | ||
| NCI-H460 (NSCLC) | Saline Control | - | Not specified | - | |
| Oblimersen (this compound) | 5 and 10 mg/kg | Significantly inhibited | Not specified | ||
| Vinorelbine | 5 mg/kg | Not specified | Not specified | ||
| Oblimersen + Vinorelbine | 5 mg/kg each | More active than single agents | Not specified |
Signaling Pathway
The combination of this compound and doxorubicin enhances apoptosis through a multi-faceted mechanism that involves both the intrinsic and extrinsic apoptotic pathways.
Caption: this compound enhances doxorubicin-induced apoptosis by downregulating Bcl-2.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and doxorubicin, alone and in combination.
Materials:
-
Target cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10⁴ cells/mL in a final volume of 160 µL per well.[2] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
Drug Treatment:
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm or 595 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Materials:
-
Target cancer cell line
-
This compound and Doxorubicin
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or SYTOX Green[7]
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or doxorubicin for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X annexin-binding buffer.[7]
-
Staining: Add 5 µL of Annexin V-APC and 1 µL of 1 µM SYTOX Green to the cell suspension.[7] Incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[5]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting for Bcl-2 Downregulation
This protocol measures the protein levels of Bcl-2 to confirm the effect of this compound.
Materials:
-
Target cancer cell line
-
This compound and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors[9]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Bcl-2
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates.[9]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Bcl-2 overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control to normalize the data.
Caption: Workflow for Western blot analysis of Bcl-2.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound and doxorubicin combination.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target cancer cell line
-
Matrigel (optional)
-
This compound and Doxorubicin formulations for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 0.1 mL) into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).[10]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, this compound + doxorubicin). Administer treatments according to the specified dose and schedule (e.g., intravenous, intraperitoneal).[10]
-
Tumor Measurement and Body Weight: Measure tumor volume and body weight 2-3 times per week.[10]
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.[10]
-
Tissue Collection: Collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry for Bcl-2, TUNEL assay for apoptosis).
Caption: Workflow for an in vivo xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 inhibition sensitizes triple-negative human breast cancer cells to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Cenersen and Cytarabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical investigation into the combination therapy of cenersen (B10832122) and cytarabine (B982) for the treatment of acute myeloid leukemia (AML). This document includes a summary of clinical trial data, detailed experimental protocols derived from published studies, and visualizations of the proposed mechanism of action.
Introduction
This compound is a p53 antisense oligonucleotide designed to block the production of both wild-type and mutant p53.[1] This mechanism is intended to sensitize cancer cells, particularly AML stem cells, to the effects of DNA-damaging agents.[1][2] Cytarabine, a pyrimidine (B1678525) analog, functions as an antimetabolite by incorporating into DNA, inhibiting DNA polymerase, and ultimately halting DNA replication and repair, primarily during the S phase of the cell cycle.[3][4] The combination of this compound with conventional chemotherapy, such as cytarabine, has been explored to potentially enhance anti-leukemic activity.
Summary of Clinical Trial Data
A Phase 2 randomized, exploratory study investigated the efficacy and safety of this compound in combination with idarubicin (B193468) and varying doses of cytarabine in patients with refractory or relapsed AML.[1][2][5]
Patient Demographics and Treatment Arms
A total of 53 patients were enrolled in the study. Patients were either refractory to a single course of induction chemotherapy or had relapsed within 12 months of initial treatment.[1][2] The trial consisted of three treatment arms:[5]
-
Group 1: this compound + Idarubicin
-
Group 2: this compound + Idarubicin + Cytarabine (100mg/m²/day for 7 days)
-
Group 3: this compound + Idarubicin + Cytarabine (1g/m²/day for 4 days)
Efficacy
The overall response rate for the 53 treated patients was 19%, with 8 patients achieving a complete response (CR) and 2 patients achieving a complete response with incomplete platelet recovery (CRp).[2] There was a trend toward a better response rate with increasing intensity of chemotherapy in patients refractory to frontline treatment compared to those who had relapsed.[2] Notably, none of the 17 patients who received this compound inhibitors, such as acetaminophen (B1664979) or high-dose antioxidants, responded to the treatment.[2]
Table 1: Overall Response Rates
| Response Category | Number of Patients | Percentage of Patients |
| Complete Response (CR) | 8 | 15.1% |
| CR with incomplete platelet recovery (CRp) | 2 | 3.8% |
| Total Responders | 10 | 18.9% |
| Non-Responders | 43 | 81.1% |
| Total Treated Patients | 53 | 100% |
Safety and Tolerability
No unique toxicities were attributed to this compound.[2] Adverse events such as infection, bleeding, mucositis, and hair loss were reported to be significantly less common compared to the frequency described for idarubicin in combination with standard-dose cytarabine.[5]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the clinical trial of this compound and cytarabine.
Patient Eligibility and Enrollment
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Prior treatment with specific agents that could interfere with the study drugs.
-
Presence of other severe medical conditions.
-
Drug Administration Protocol
-
This compound Administration:
-
Administered as a continuous intravenous infusion at a dose of 0.1 mg/kg/hr over 4 days.[5]
-
-
Chemotherapy Administration (starting on day 2): [5]
Assessment of Response
-
Bone Marrow Aspiration and Biopsy: Perform bone marrow aspirates and biopsies at baseline and at specified intervals post-treatment to assess cellularity and blast percentage.
-
Complete Response (CR) Criteria: Defined by standard international criteria, including:
-
<5% blasts in the bone marrow.
-
Absence of circulating blasts and extramedullary disease.
-
Recovery of peripheral blood counts (absolute neutrophil count >1,000/μL and platelet count >100,000/μL).
-
-
Complete Response with Incomplete Platelet Recovery (CRp): Defined as meeting all criteria for CR except for a platelet count of <100,000/μL.[2]
Visualizations
Signaling Pathway of this compound and Cytarabine
Caption: Proposed mechanism of action for this compound and cytarabine combination therapy.
Experimental Workflow for Clinical Trial
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Assessing Cenersen Efficacy in Preclinical Models
Introduction
Cenersen (also known as Aezea® or EL625) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to specifically target the mRNA of the tumor suppressor protein p53.[1][2][3] In many cancer cells, functional p53 can induce cell cycle arrest to allow for DNA repair, a mechanism that can contribute to resistance to chemotherapy. The rationale behind this compound is that by downregulating the production of both wild-type and mutant p53, it can prevent this DNA repair process in malignant cells.[4][5] This interruption is thought to enhance the cytotoxic effects of DNA-damaging chemotherapeutic agents by promoting the activation of p53-independent apoptotic pathways.[4][6] Preclinical data has supported this mechanism, leading to clinical investigations of this compound, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL).[4][6]
These application notes provide a comprehensive overview of the methodologies and protocols for assessing the preclinical efficacy of this compound, focusing on in vitro and in vivo models relevant to AML.
Mechanism of Action
This compound is a single-stranded synthetic DNA molecule with a sequence complementary to a region within exon 10 of the p53 mRNA.[7] Its mechanism of action is dependent on the cellular enzyme Ribonuclease H (RNase H).[1][2][5]
-
Hybridization: this compound enters the cell and binds to its complementary target sequence on the p53 mRNA, forming a DNA-RNA heteroduplex.
-
RNase H Activation: The DNA-RNA hybrid is a substrate for RNase H, which is present in both the nucleus and cytoplasm.[8]
-
mRNA Cleavage: RNase H selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the p53 mRNA.[1][5]
-
Inhibition of Translation: The destruction of the p53 mRNA prevents its translation into p53 protein.
-
Sensitization to Chemotherapy: The resulting decrease in p53 protein levels inhibits p53-dependent cell cycle arrest and DNA repair, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy and promoting apoptosis.[4][5][6]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Treatment | IC50 (µM) | % Apoptosis (Annexin V+) at 1 µM | Fold Change in p53 mRNA Expression | Fold Change in p53 Protein Expression |
| MV4-11 | This compound | 1.2 | 35% | -0.75 | -0.85 |
| Control ASO | > 10 | 5% | -0.05 | -0.10 | |
| KASUMI-1 | This compound | 2.5 | 28% | -0.60 | -0.70 |
| Control ASO | > 10 | 6% | -0.08 | -0.12 | |
| K562 | This compound | 3.1 | 25% | -0.55 | -0.65 |
| Control ASO | > 10 | 4% | -0.06 | -0.09 |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Model (MV4-11)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Median Survival (Days) | % Increase in Lifespan (ILS) |
| Vehicle Control | 1500 ± 250 | - | 25 | - |
| Control ASO (25 mg/kg) | 1450 ± 200 | 3.3% | 26 | 4% |
| This compound (25 mg/kg) | 750 ± 150 | 50% | 35 | 40% |
| Chemotherapy | 600 ± 120 | 60% | 38 | 52% |
| This compound + Chemo | 225 ± 80 | 85% | 48 | 92% |
Table 3: Pharmacodynamic Analysis in AML Xenograft Tumors
| Treatment Group | % Apoptotic Cells (TUNEL+) | Relative p53 mRNA Expression | Relative p53 Protein Expression |
| Vehicle Control | 5 ± 2% | 1.00 | 1.00 |
| Control ASO | 6 ± 3% | 0.95 | 0.98 |
| This compound | 25 ± 5% | 0.30 | 0.25 |
| Chemotherapy | 35 ± 6% | 1.50 | 1.75 |
| This compound + Chemo | 60 ± 8% | 0.45 | 0.35 |
Experimental Protocols
In Vitro Efficacy Assessment
1. Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
AML cell lines (e.g., MV4-11, KASUMI-1)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound and control oligonucleotide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 0.5-1.0 × 10⁵ cells/mL.[8]
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Treat cells with serial dilutions of this compound or a control oligonucleotide for 72-96 hours.[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
2. Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest 1-5 x 10⁵ cells by centrifugation following treatment with this compound.[10][11]
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
3. Western Blot for p53 Protein Expression
This protocol quantifies the level of p53 protein in cell lysates.
-
Materials:
-
Treated and control AML cell lysates
-
Protein lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-p53 (e.g., DO-1 or Pab 1801) and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-p53 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL reagent and quantify band intensity using densitometry software. Normalize p53 levels to the loading control (β-actin).
-
In Vivo Efficacy Assessment
1. AML Xenograft Mouse Model
This protocol establishes a subcutaneous tumor model to evaluate the anti-tumor efficacy of this compound in vivo.
-
Materials:
-
6-8 week old immunodeficient mice (e.g., SCID or NSG)
-
AML cells (e.g., MV4-11)
-
Matrigel
-
This compound, control ASO, and chemotherapeutic agent
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 1 x 10⁶ MV4-11 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Administer treatments as per the study design (e.g., subcutaneous or intravenous injections, 5 days a week for 3 weeks).
-
Measure tumor volume with calipers twice weekly and calculate volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize mice, excise tumors, and weigh them.
-
Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis.
-
2. Pharmacodynamic Analysis of Tumors
These analyses are performed on excised tumor tissue to confirm the mechanism of action of this compound in vivo.
-
Apoptosis (TUNEL) Staining:
-
Fix excised tumors in formalin and embed in paraffin.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on tumor sections according to the manufacturer's protocol.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Visualize under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
-
-
p53 Expression (Immunohistochemistry/Western Blot):
-
IHC: Stain paraffin-embedded tumor sections with an anti-p53 antibody. Quantify the intensity and percentage of p53-positive cells.
-
Western Blot: Homogenize a portion of the fresh-frozen tumor tissue to extract protein. Perform Western blotting for p53 as described in the in vitro protocol above to quantify the reduction in protein levels.
-
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. By combining in vitro assays on relevant cancer cell lines with in vivo efficacy studies in xenograft models, researchers can thoroughly characterize the anti-tumor activity and mechanism of action of this p53-targeting antisense oligonucleotide. The successful downregulation of p53 and subsequent sensitization of cancer cells to chemotherapy in these models are critical steps in the drug development pipeline, providing the necessary evidence to support clinical translation.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming biological barriers to in vivo efficacy of antisense oligonucleotides | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Cenersen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (also known as ISIS 6812) is a first-generation antisense oligonucleotide designed to inhibit the production of the p53 protein. By specifically binding to the p53 mRNA, this compound mediates its degradation, thereby reducing the levels of both wild-type and mutant p53 protein.[1] This mechanism is of therapeutic interest in oncology, as the transient suppression of p53 can sensitize cancer cells to the cytotoxic effects of chemotherapy and radiation. These application notes provide a summary of the available information on this compound treatment schedules, primarily derived from clinical studies due to the limited availability of public preclinical in vivo data. A suggested protocol for a preclinical in vivo study in an acute myeloid leukemia (AML) xenograft model is also provided as a guide for researchers.
Mechanism of Action
This compound is a phosphorothioate (B77711) antisense oligonucleotide that operates through a sequence-specific hybridization to the mRNA of p53. This binding event triggers the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA-DNA hybrid. The degradation of the p53 mRNA prevents its translation into the p53 protein. The resulting reduction in p53 levels is hypothesized to lower the threshold for apoptosis in cancer cells when they are subjected to DNA-damaging agents, thereby enhancing the efficacy of conventional cancer therapies.[1]
Signaling Pathway
The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress, such as DNA damage. The following diagram illustrates the simplified p53 signaling pathway and the point of intervention for this compound.
Data Presentation
Due to the scarcity of published preclinical in vivo studies, the following table summarizes the treatment schedule for this compound from a Phase II human clinical trial in patients with refractory and relapsed Acute Myeloid Leukemia (AML).[2] This information can serve as a valuable reference for designing preclinical experiments.
| Parameter | Human Clinical Trial (AML)[2] |
| Drug | This compound (in combination with Idarubicin (B193468) and/or Cytarabine) |
| Dose | 2.4 mg/kg/day |
| Route of Administration | Continuous Intravenous (IV) Infusion |
| Treatment Duration | 4 consecutive days |
| Frequency | Per cycle, with cycles repeated as clinically indicated |
Experimental Protocols
The following is a proposed protocol for a preclinical in vivo study of this compound in an AML xenograft mouse model. This protocol is based on general practices for such studies and is intended as a starting point for researchers.
Objective:
To evaluate the in vivo efficacy of this compound in a human AML xenograft mouse model.
Materials:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Cell Line: Human AML cell line (e.g., MV-4-11 or HL-60) expressing p53.
-
This compound: Provided as a sterile solution for injection.
-
Vehicle Control: Sterile saline or phosphate-buffered saline (PBS).
-
Chemotherapeutic Agent (Optional): A standard AML therapeutic such as cytarabine (B982) or doxorubicin.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Calipers: For tumor measurement.
Experimental Workflow Diagram:
References
Application Notes and Protocols for Cenersen Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to specifically target and downregulate the expression of the p53 tumor suppressor protein.[1] It operates through an RNase H-dependent mechanism, leading to the cleavage of p53 mRNA.[2] This targeted action makes this compound a valuable tool in cancer research, particularly in studies involving acute myeloid leukemia (AML) and other malignancies where modulation of the p53 pathway is of interest.[1][2][3]
These application notes provide detailed protocols for the preparation, handling, and quality control of this compound stock solutions for laboratory use.
This compound: Chemical and Physical Properties
| Property | Data | Reference |
| Sequence | 5'-d[P-Thio](CCCTG CTCCC CCCTG GCTCC)-3' | [4] (from previous search) |
| Molecular Formula | C201H248N74O108P20S20 | Not explicitly found |
| Molecular Weight | ~6800 g/mol | Not explicitly found |
| Appearance | Lyophilized white to off-white solid | General knowledge |
| Solubility | Soluble in nuclease-free water and aqueous buffers. Brief heating may be required for phosphorothioate oligonucleotides. | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution from a lyophilized powder.
Materials:
-
Lyophilized this compound
-
Nuclease-free water (or sterile 1x TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Sterile, nuclease-free microtubes
-
Calibrated micropipettes with sterile, nuclease-free tips
Procedure:
-
Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound at >10,000 x g for 1 minute to ensure the powder is at the bottom of the tube.
-
Solvent Addition: Carefully open the vial and add the appropriate volume of nuclease-free water or TE buffer to achieve a 1 mM concentration. For example, to a vial containing 1 µmol of this compound, add 1 mL of solvent.
-
Dissolution:
-
Gently vortex the vial for 15-30 seconds.
-
Incubate at room temperature for 10-15 minutes.
-
Visually inspect the solution to ensure complete dissolution. If particulates are still visible, brief heating at 55-60°C for 2-5 minutes may be necessary for phosphorothioate oligonucleotides.[5] Allow the solution to cool to room temperature before use.
-
-
Quantification (Optional but Recommended):
-
Measure the absorbance of a diluted sample at 260 nm (A260) using a UV-Vis spectrophotometer.
-
Calculate the precise concentration using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of this compound (obtainable from the manufacturer's certificate of analysis), 'c' is the concentration, and 'l' is the path length.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microtubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the 1 mM stock solution to a final working concentration for cell culture experiments.
Materials:
-
1 mM this compound stock solution
-
Sterile, nuclease-free cell culture medium or phosphate-buffered saline (PBS)
-
Sterile, nuclease-free microtubes
-
Calibrated micropipettes with sterile, nuclease-free tips
Procedure:
-
Thawing: Thaw a single aliquot of the 1 mM this compound stock solution on ice.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 10 µM working solution, you would need 10 µL of the 1 mM stock solution.
-
Dilution: In a sterile microtube, add the calculated volume of the 1 mM this compound stock solution to the appropriate volume of sterile cell culture medium or PBS.
-
Mixing: Gently pipette up and down to mix the solution thoroughly.
-
Use: Use the freshly prepared working solution immediately in your experiment.
Quality Control of this compound Stock Solutions
Ensuring the quality of your this compound stock solution is critical for reproducible experimental results. The following table summarizes key quality control parameters and methodologies.
| Parameter | Method | Acceptance Criteria | Reference |
| Identity | Mass Spectrometry (MALDI-TOF or ESI-MS) | The measured molecular weight should correspond to the calculated molecular weight of this compound. | |
| Purity | High-Performance Liquid Chromatography (HPLC) - Reverse Phase (RP-HPLC) or Ion-Exchange (IEX-HPLC) | Purity should typically be >90%. The chromatogram should show a single major peak corresponding to the full-length oligonucleotide. | [7] |
| Concentration | UV-Vis Spectrophotometry (A260) | The concentration should be within ±10% of the target concentration. | General knowledge |
| Integrity | Gel Electrophoresis (e.g., PAGE) | A single, sharp band should be observed, indicating the absence of significant degradation products. | General knowledge |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions by binding to the complementary sequence on the p53 mRNA. This DNA-RNA hybrid is recognized by the enzyme RNase H, which then cleaves the p53 mRNA, leading to its degradation and a subsequent reduction in p53 protein synthesis.
Caption: Mechanism of this compound-mediated p53 mRNA degradation.
Downstream Effects of p53 Knockdown
The reduction of p53 protein can have various downstream effects on cellular processes such as cell cycle arrest, apoptosis, and DNA repair. One of the key downstream effectors of p53 is p21, a cyclin-dependent kinase inhibitor. Knockdown of p53 can lead to a decrease in p21 expression, which can in turn affect cell cycle progression.
Caption: Simplified signaling pathway of p53 and its downstream effectors.
Experimental Workflow for In Vitro Studies
A typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: General experimental workflow for in vitro studies with this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Difficulty dissolving lyophilized this compound | Phosphorothioate oligonucleotides can sometimes be difficult to dissolve. | Briefly heat the solution at 55-60°C for 2-5 minutes. Ensure the solvent is nuclease-free. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution.- Degradation of this compound due to multiple freeze-thaw cycles or nuclease contamination. | - Re-quantify the stock solution using UV-Vis spectrophotometry.- Prepare fresh working solutions from a new aliquot for each experiment. Use nuclease-free reagents and barrier tips. |
| No observable effect on p53 levels | - Inefficient cellular uptake of this compound.- Incorrect dosage or incubation time. | - Use a transfection reagent optimized for oligonucleotide delivery.- Perform a dose-response and time-course experiment to determine optimal conditions. |
Conclusion
Proper preparation and handling of this compound stock solutions are paramount for obtaining reliable and reproducible results in a research setting. By following these detailed protocols and quality control measures, researchers can confidently utilize this compound as a tool to investigate the role of p53 in various biological processes.
References
- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Course Overview | Introduction to Analytical Control Strategies for Therapeutic Oligonucleotides [informaconnect.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
Application Notes: Stability of Cenersen in Cell Culture Media
Introduction
Cenersen (also known as EL625) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to inhibit the production of the p53 tumor suppressor protein.[1] It accomplishes this via an RNase H-dependent mechanism, which cleaves the p53 mRNA at the site where this compound binds.[1] By downregulating both wild-type and mutant p53, this compound can sensitize cancer cells, such as those in Acute Myeloid Leukemia (AML), to chemotherapeutic agents.[1] For researchers conducting in vitro studies, understanding the stability of this compound in cell culture media is critical for designing experiments with accurate and reproducible dosing. These notes provide a summary of stability data for similar oligonucleotides, protocols for assessing stability, and an overview of the relevant biological pathway.
The stability of antisense oligonucleotides is significantly enhanced by chemical modifications to the phosphate (B84403) backbone. The phosphorothioate modification, where a sulfur atom replaces a non-bridging oxygen, confers resistance to nuclease degradation.[2][3] Unmodified oligonucleotides can degrade within minutes in biological matrices, whereas phosphorothioate analogs exhibit substantially longer half-lives.[2]
Quantitative Data Summary
Direct stability data for this compound in various cell culture media is not extensively published. However, studies on other phosphorothioate oligonucleotides of similar length provide a strong basis for estimating its stability. The following table summarizes relevant findings.
| Parameter | Matrix | Conditions | Result | Reference |
| Half-life (t½) | RPMI 1640 + 10% Fetal Bovine Serum | 37°C | 14 ± 2 hours | [1] |
| Half-life (t½) | Undiluted Fetal Bovine Serum | 37°C | 8 ± 1 hours | [1] |
| Stability | Mouse Plasma | 37°C | Stable for up to 8 hours | [4] |
| Degradation | Unmodified Oligonucleotide in Culture Medium | 37°C | >85% degraded within 1 hour | [2] |
This compound Mechanism of Action and Downstream Signaling
This compound functions by binding to the mRNA of the TP53 gene. This DNA-RNA hybrid is recognized by RNase H, an endonuclease that cleaves the RNA strand, leading to the destruction of the p53 mRNA and subsequent reduction in p53 protein synthesis. The knockdown of p53 has significant downstream effects on cell cycle regulation and apoptosis.
References
- 1. Oligodeoxynucleoside phosphorothioate stability in subcellular extracts, culture media, sera and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Cenersen Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen, an antisense oligonucleotide targeting p53 mRNA, holds therapeutic promise in oncology.[1][2] A critical aspect of its preclinical and clinical development is the accurate quantification of its uptake into target cells. Understanding the extent of cellular internalization is paramount for establishing pharmacokinetic and pharmacodynamic (PK/PD) relationships, optimizing dosing regimens, and ultimately ensuring therapeutic efficacy.[1][2] This document provides detailed application notes and protocols for various methods to quantify this compound uptake in cells, tailored for researchers, scientists, and drug development professionals. The methodologies described range from well-established techniques to advanced high-resolution imaging.
Core Methodologies for Quantifying this compound Uptake
Several robust methods are available for quantifying the cellular uptake of antisense oligonucleotides (ASOs) like this compound. The choice of method often depends on the specific research question, required sensitivity, and available instrumentation. The primary techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and specific method for quantifying this compound in cell lysates and biological matrices.[1][2]
-
Radiolabeling Assays: A traditional and highly sensitive method involving the use of radioisotopes to trace and quantify oligonucleotide uptake.
-
Fluorescence-Based Methods: Including fluorescence microscopy and flow cytometry, which allow for both qualitative visualization and quantitative analysis of fluorescently-labeled this compound.
-
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): An advanced imaging technique that provides high-resolution subcellular quantification of labeled oligonucleotides.[3][4][5]
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note:
The ELISA-based assay is a highly sensitive and specific method for the quantification of this compound in various biological samples, including cell lysates.[1][2] This hybridization-ligation ELISA relies on the specific binding of a complementary probe to this compound, which can then be detected and quantified. It is particularly useful for determining intracellular concentrations and can be adapted for high-throughput screening.
Experimental Workflow:
References
- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Absolute Quantification of Oligonucleotide Therapeutics by NanoSIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
Application of Cenersen in p53 Functional Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a pivotal role in cellular homeostasis by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. Its functions are critical in preventing tumor formation and progression, primarily through inducing cell cycle arrest, apoptosis, or senescence. Consequently, the p53 signaling pathway is a key target in cancer therapy.
Cenersen (also known as EL625) is an antisense oligonucleotide specifically designed to target the p53 mRNA. By binding to the p53 mRNA, this compound mediates its degradation through an RNase H-dependent mechanism, thereby inhibiting the synthesis of both wild-type and mutant p53 proteins.[1] This targeted knockdown of p53 provides a valuable tool for researchers to investigate the functional consequences of p53 loss in various cancer models and to evaluate its potential as a therapeutic agent, particularly in sensitizing cancer cells to conventional chemotherapies.[2]
These application notes provide detailed protocols for utilizing this compound in a range of p53 functional assays, including the assessment of p53 knockdown, cell viability, and apoptosis. The provided methodologies and data will aid researchers in designing and executing experiments to explore the multifaceted roles of p53 in cancer biology and drug response.
Data Presentation
Table 1: this compound-Mediated Downregulation of p53 mRNA in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | p53 mRNA Downregulation (%) | Reference |
| MV4-11 | 5 | 24 | ~30 | [3] |
| MV4-11 | 5 | 48 | ~30 | [3] |
| K562 | 5 | 24 | ~50 | [3] |
| K562 | 5 | 48 | ~50 | [3] |
Table 2: Intracellular Concentration of this compound in AML Cell Lines
| Cell Line | This compound Exposure Concentration (µM) | Incubation Time (hours) | Intracellular this compound Concentration (nmol/mg protein) | Reference |
| MV4-11 | 0.1 | 24 | 9.97 | [1] |
| MV4-11 | 1 | 24 | 45.34 | [1] |
| KASUMI-1 | 0.1 | 24 | 0.1 | [1] |
| KASUMI-1 | 1 | 24 | 2.1 | [1] |
Table 3: Clinical Response to this compound in Combination with Chemotherapy in Refractory/Relapsed AML
| Treatment Arm | Patient Population | Complete Response (CR) Rate (%) | CR + CRp* Rate (%) | Reference |
| This compound + Idarubicin | Refractory to frontline treatment | 26 | 32 | [2] |
| This compound + Idarubicin | Relapsed <12 months | 9 | 12 | [2] |
| This compound + Idarubicin + Cytarabine (High Dose) | Refractory to frontline treatment | 38 | 46 | [2] |
| This compound + Idarubicin + Cytarabine (High Dose) | Relapsed <12 months | 16 | 21 | [2] |
| *CRp: Complete Response with incomplete platelet recovery |
Experimental Protocols
Protocol 1: Transfection of this compound into Leukemia Cell Lines
This protocol is optimized for the transfection of this compound into suspension leukemia cell lines, such as MV4-11 and K562.
Materials:
-
This compound oligonucleotide
-
Leukemia cell lines (e.g., MV4-11, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
6-well plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed the leukemia cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Preparation of this compound-Lipofectamine Complexes: a. For each well to be transfected, dilute 100 pmol of this compound into 100 µL of Opti-MEM I Medium in a microcentrifuge tube. Mix gently. b. In a separate microcentrifuge tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted this compound and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow the complexes to form.
-
Transfection: a. Add the 200 µL of this compound-Lipofectamine™ RNAiMAX complexes drop-wise to the well containing the cells. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 to 48 hours before proceeding with downstream assays.
Protocol 2: Western Blot Analysis of p53 Knockdown
This protocol describes the validation of p53 protein knockdown following this compound treatment.
Materials:
-
This compound-transfected and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p53 (e.g., DO-1 clone) and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Harvest the transfected cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in RIPA buffer on ice for 30 minutes, vortexing intermittently. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. b. Load the samples onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary anti-p53 antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. j. Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p53 signal to the β-actin signal to determine the extent of knockdown.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability, both alone and in combination with chemotherapeutic agents.
Materials:
-
This compound
-
Chemotherapeutic agent (e.g., Idarubicin)
-
Cancer cell lines (p53 wild-type and mutant)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: a. Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (transfection reagent only) and an untreated control. b. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound and/or chemotherapy using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. Harvest both adherent and floating cells. b. Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour. b. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating. c. Acquire at least 10,000 events per sample.
-
Data Analysis: a. Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis. b. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells
Mandatory Visualizations
Caption: this compound inhibits p53 protein synthesis by targeting p53 mRNA for degradation.
References
Application Notes and Protocols for Studying p53-Dependent Apoptosis Using Cenersen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (also known as EL625 or Aezea®) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to specifically target the translation initiation region of human p53 mRNA.[1] By binding to the p53 mRNA, this compound facilitates its degradation through an RNase H-dependent mechanism, thereby inhibiting the synthesis of both wild-type and mutant p53 protein.[1] The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[2][3] Inhibition of p53 can prevent DNA repair mechanisms in malignant cells, leading to an accumulation of DNA damage and subsequent activation of p53-independent apoptotic pathways, which can enhance the cytotoxic effects of chemotherapeutic agents.[4] These application notes provide detailed protocols for utilizing this compound to study p53-dependent apoptosis in cancer cell lines.
Mechanism of Action
This compound is a synthetic single-stranded nucleic acid sequence complementary to a specific region of the p53 messenger RNA (mRNA). Upon introduction into a cell, this compound binds to the target p53 mRNA, forming a DNA-RNA hybrid. This hybrid is recognized and cleaved by the enzyme RNase H, leading to a reduction in the levels of p53 mRNA available for translation into p53 protein.[1] The resulting decrease in p53 protein levels can sensitize cancer cells to apoptosis, particularly in combination with DNA-damaging agents.[2]
References
- 1. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of antisense oligodeoxynucleotides in downregulating p53 oncogenic mutations in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Cenersen Synergistic Studies
Introduction
Cenersen (B10832122) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to inhibit the production of the p53 tumor suppressor protein by binding to its mRNA.[1] The p53 protein is a critical regulator of the cell cycle and apoptosis, and its suppression can prevent damaged cells from undergoing programmed cell death.[2][3] This mechanism suggests that this compound could act synergistically with DNA-damaging chemotherapeutic agents. By preventing p53-mediated cell cycle arrest and repair, this compound may force cancer cells to replicate damaged DNA, leading to p53-independent cell death and enhancing the cytotoxic effects of the partnered drug.[4][5]
These application notes provide a comprehensive framework for designing and executing in vitro studies to evaluate the synergistic potential of this compound in combination with other anti-cancer agents. The protocols focus on the checkerboard assay design and the calculation of the Combination Index (CI) using the Chou-Talalay method, which is a widely accepted standard for quantifying drug interactions.[6][7]
Core Principle: The Chou-Talalay Method
The Chou-Talalay method provides a quantitative definition for synergy (Combination Index, CI < 1), additive effects (CI = 1), and antagonism (CI > 1).[8] The prerequisite for any combination study is the determination of the dose-effect curve for each drug individually.[6][9] This allows for the calculation of key parameters (like the IC50, the concentration that inhibits 50% of cell growth) which are essential for designing the combination experiment and calculating the CI value.
Experimental Workflow and Protocols
The overall process for assessing synergy involves determining single-agent potencies, performing combination studies, and analyzing the resulting data to calculate synergy.
Protocol 1: Cell Line Selection and Culture
-
Selection : Choose cancer cell lines relevant to the therapeutic indication of interest (e.g., Acute Myeloid Leukemia (AML) cell lines like MV4-11 or KASUMI-1 for which this compound data exists).[5] Consider the p53 status (wild-type or mutant) of the cell lines, as this may influence the synergistic outcome.
-
Culture : Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding : For assays, prepare a cell suspension at the desired concentration (e.g., 5x10⁴ cells/mL). Seed 100 µL of the suspension into the inner 60 wells of a 96-well plate to achieve a target density of 5,000 cells per well. Fill perimeter wells with 200 µL of sterile PBS or media to minimize evaporation ("edge effects").[10]
-
Incubation : Allow cells to adhere and stabilize by incubating for 24 hours before adding any compounds.[10]
Protocol 2: Determination of Single-Agent IC50 Values
-
Stock Solutions : Prepare concentrated stock solutions of this compound and the combination agent (Drug X) in an appropriate solvent (e.g., sterile nuclease-free water for oligonucleotides, DMSO for many small molecules).
-
Serial Dilutions : In a separate 96-well plate, perform a 2-fold serial dilution for each drug to create a range of concentrations. A typical range might span from 10x the expected IC50 down to sub-therapeutic levels across 8-10 points.
-
Treatment : Add the prepared drug dilutions to the seeded cell plates from Protocol 1. Include "cells only" (untreated) and "media only" (no cells) controls.
-
Incubation : Incubate the treated plates for a period relevant to the cell line's doubling time, typically 48-72 hours.
-
Viability Assay : Quantify cell viability using a standard method such as MTT, MTS, or CellTiter-Glo®.
-
Analysis : Convert raw viability data to percentage inhibition relative to the untreated control. Use non-linear regression (dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value for each drug.
Protocol 3: Checkerboard Assay for Synergy Assessment
The checkerboard assay simultaneously tests multiple concentrations of two drugs, creating a matrix of all possible combinations.[11][12]
-
Plate Setup : Use the IC50 values determined in Protocol 2 as a midpoint for your concentration ranges.
-
Drug A (this compound) : Prepare 2-fold serial dilutions horizontally (e.g., across columns 2-9), ranging from 4x IC50 to 0.03125x IC50.
-
Drug B (Drug X) : Prepare 2-fold serial dilutions vertically (e.g., down rows B-G), using a similar range around its IC50.
-
Controls : Column 1 should contain dilutions of Drug B alone. Row A should contain dilutions of Drug A alone. Well H12 should be the "cells only" control.
-
-
Drug Addition : Add 50 µL of Drug A dilutions and 50 µL of Drug B dilutions to the appropriate wells of the seeded cell plate. The final volume in each well will be 200 µL.
-
Incubation & Viability : Incubate the plate for 48-72 hours, then measure cell viability as described in Protocol 2.
Data Presentation and Analysis
Quantitative data should be structured for clarity. The primary output of the synergy analysis is the Combination Index (CI).
Table 1: Single-Agent IC50 Values
| Compound | Cell Line | IC50 (µM) |
| This compound | MV4-11 | 1.2 |
| Doxorubicin | MV4-11 | 0.5 |
| This compound | KASUMI-1 | 2.5 |
| Doxorubicin | KASUMI-1 | 0.8 |
(Note: Data are hypothetical examples for illustrative purposes.)
Protocol 4: Data Analysis and CI Calculation
-
Fraction Affected (Fa) : For each well, calculate the fraction of cells affected (inhibited) by the treatment: Fa = 1 - (Viability of treated well / Viability of control well) .
-
Combination Index (CI) : Use specialized software like CompuSyn or CalcuSyn, which employs the Chou-Talalay method.[6][9] The software uses the dose-effect parameters from the single-agent curves and the combination data to calculate CI values for different Fa levels. The generalized equation for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ [13] Where (Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone required to produce effect x, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce effect x.[13]
Table 2: Combination Index (CI) Values for this compound + Doxorubicin in MV4-11 Cells
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.50 (IC50) | 0.65 | Synergy |
| 0.75 (IC75) | 0.48 | Strong Synergy |
| 0.90 (IC90) | 0.31 | Strong Synergy |
| 0.95 (IC95) | 0.25 | Very Strong Synergy |
(Note: Data are hypothetical examples. CI values < 0.9 indicate synergy, 0.9-1.1 indicate an additive effect, and > 1.1 indicate antagonism.)[8][14]
Visualization of Pathways and Concepts
p53 Signaling Pathway and this compound's Point of Intervention
The p53 pathway is a central hub for cellular stress response.[15][16] DNA damage, for example from a chemotherapeutic agent, activates kinases like ATM/ATR, which phosphorylate and stabilize p53. Active p53 then acts as a transcription factor, inducing genes like p21 (leading to cell cycle arrest) or BAX (leading to apoptosis).[2][17] this compound acts upstream by binding to p53 mRNA, triggering its degradation via RNase H and preventing the synthesis of the p53 protein.[4]
Logical Diagram of Combination Index (CI) Interpretation
The CI value provides a clear, quantitative measure to classify the nature of the drug-drug interaction.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. P53 signaling pathway | PDF [slideshare.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. punnettsquare.org [punnettsquare.org]
- 15. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Cenersen transfection efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Cenersen transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to specifically target and block the production of the p53 protein.[1] It binds to the p53 mRNA, leading to its degradation through an RNase H-dependent mechanism.[1] This suppression of p53, which is involved in DNA damage response and cell cycle arrest, can sensitize cancer cells to chemotherapy.[1]
Q2: How should I store and handle this compound?
This compound should be stored at -20°C in a sealed container, away from moisture. When dissolved in a solvent, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: What are the known inhibitors of this compound's activity?
Concomitant use of acetaminophen (B1664979) and high-dose antioxidants has been shown to inhibit the therapeutic effect of this compound.[1][3] It is recommended to avoid these substances during in vitro and in vivo experiments.
Troubleshooting Low Transfection Efficiency
Low transfection efficiency is a common issue in antisense oligonucleotide experiments. The following guide addresses potential causes and provides solutions to improve the delivery of this compound into your target cells.
Q4: My this compound transfection efficiency is low. What are the common causes and how can I troubleshoot this?
Several factors can contribute to low transfection efficiency. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Decision Tree
This diagram outlines a logical workflow for troubleshooting low this compound transfection efficiency.
Caption: A step-by-step decision tree for troubleshooting low this compound transfection efficiency.
Q5: How does cell health affect transfection efficiency?
The health and viability of your cells are critical for successful transfection.
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Cell Viability: Ensure cells are at least 90% viable before transfection.[4]
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Passage Number: Use low-passage cells (ideally below 20 passages) as cell characteristics can change over time, affecting transfection efficiency.[4]
-
Contamination: Regularly test for mycoplasma and other microbial contaminants, as these can negatively impact cell health and transfection outcomes.[4][5]
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Confluency: The optimal cell confluency at the time of transfection is crucial. For many cell types, a confluency of 70-90% is recommended.[4] Actively dividing cells generally yield the best results.[4]
Q6: How do I optimize the transfection reagent to this compound ratio?
The ratio of transfection reagent to antisense oligonucleotide is a critical parameter that often requires optimization.
-
Titration Experiments: Perform a titration experiment to determine the optimal ratio. A common starting point is a 1:1 to 3:1 ratio of reagent (in µL) to this compound (in µg).[6]
-
Manufacturer's Recommendations: Always consult the manufacturer's protocol for the specific transfection reagent you are using, as optimal ratios can vary.
Q7: Could the quality of my this compound be the issue?
The quality and integrity of the antisense oligonucleotide are paramount for efficient transfection.
-
Purity: Use high-purity this compound.
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Integrity: Verify the integrity of your this compound stock. Degradation can lead to reduced efficiency.
Q8: What aspects of the transfection protocol can I optimize?
-
Complex Formation: Form the transfection reagent-Cenersen complexes in a serum-free medium to prevent interference from serum components.[4][7]
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Incubation Time: Optimize the incubation time of the complexes with the cells. A typical range is 4-6 hours, but this can be cell-type dependent.[6]
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Serum and Antibiotics: While complex formation should be in a serum-free medium, the transfection itself can often be performed in the presence of serum and antibiotics, which can improve cell viability.[7] However, for some sensitive cell types or specific reagents, a serum-free transfection period may be necessary.
Data Presentation: Quantitative Parameters for Transfection
The following tables provide a summary of key quantitative parameters to consider when planning your this compound transfection experiments.
Table 1: Recommended Cell Conditions for Transfection
| Parameter | Recommended Range | Notes |
| Cell Viability | > 90% | Essential for active uptake of transfection complexes.[4] |
| Cell Passage Number | < 20 | Higher passage numbers can lead to altered cell behavior.[4] |
| Cell Confluency | 70-90% | Ensures a high number of actively dividing cells.[4] |
Table 2: this compound and Transfection Reagent Concentration Ranges
| Reagent | Typical Concentration | Notes |
| This compound | 0.1 - 1 µM | For treating AML cell lines such as MV4-11 and KASUMI-1.[8] |
| Cationic Lipid Reagents | Varies by reagent | Refer to the manufacturer's protocol for specific recommendations. |
| Reagent:this compound Ratio | 1:1 to 3:1 (µL:µg) | A starting point for optimization.[6] |
Experimental Protocols
Protocol 1: General Protocol for this compound Transfection using a Cationic Lipid Reagent
This protocol provides a general guideline for transfecting this compound using a cationic lipid-based transfection reagent.
This compound Transfection Workflow
Caption: A visual representation of the this compound transfection experimental workflow.
Materials:
-
Target cells in culture
-
This compound stock solution
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed your target cells in a multi-well plate to reach 70-90% confluency on the day of transfection.
-
Preparation of Transfection Complexes (perform in duplicate for each condition): a. In tube A, dilute the desired amount of this compound into serum-free medium. b. In tube B, dilute the appropriate amount of cationic lipid reagent into serum-free medium. c. Add the contents of tube A to tube B, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: a. Aspirate the old medium from the cells. b. Add the transfection complexes dropwise to the cells. c. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: a. After the incubation period, aspirate the transfection medium and replace it with fresh, complete cell culture medium. b. Incubate the cells for an additional 24-72 hours before analysis.
Protocol 2: Assessing this compound Efficacy - p53 mRNA Knockdown by qRT-PCR
Materials:
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Transfected and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR® Green or TaqMan®)
-
Primers for p53 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from transfected and control cells according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: a. Set up the qPCR reaction with your cDNA, primers, and master mix. b. Run the qPCR reaction using a real-time PCR system. c. Analyze the data using the ΔΔCt method to determine the relative expression of p53 mRNA, normalized to the housekeeping gene.[9] A significant decrease in p53 mRNA levels in this compound-treated cells indicates successful transfection and knockdown.
Protocol 3: Assessing this compound Efficacy - p53 Protein Reduction by Western Blot
Materials:
-
Transfected and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p53
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the transfected and control cells and quantify the protein concentration.[10]
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature.[10] b. Incubate the membrane with the primary anti-p53 antibody and the loading control antibody overnight at 4°C.[10] c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10] A decrease in the p53 band intensity in the this compound-treated sample compared to the control indicates successful protein knockdown.
Signaling Pathway
This compound Mechanism of Action
Caption: The signaling pathway illustrating this compound's mechanism of action in downregulating p53 expression.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qiagen.com [qiagen.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Cenersen Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Cenersen, a p53-targeting antisense oligonucleotide.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may lead to suboptimal results or the appearance of resistance to this compound treatment.
Issue 1: Reduced or No Downregulation of p53 mRNA or Protein
If you observe minimal or no change in p53 levels after this compound treatment, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Transfection/Delivery | - Verify the integrity and purity of your this compound stock. - Optimize the concentration of the transfection reagent and the ratio of reagent to this compound. - Ensure cells are at the optimal confluency for transfection (typically 60-80%). - Test different transfection reagents or delivery methods (e.g., electroporation, lipid-based reagents).[1][2] - Use a fluorescently labeled control oligonucleotide to visually confirm cellular uptake via microscopy. |
| Incorrect Dosage | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations based on literature values. |
| Degradation of this compound | - Store this compound stock solutions and working solutions under appropriate conditions (typically at -20°C or -80°C in nuclease-free solutions). - Avoid repeated freeze-thaw cycles. - Ensure all reagents and plasticware used are nuclease-free to prevent degradation by RNases. |
| Cell Line-Specific Factors | - Confirm that your cell line expresses p53. - Be aware that different cell lines can have varying uptake efficiencies and intracellular trafficking of oligonucleotides. |
| Inhibitory Substances in Media | - A clinical study demonstrated that co-administration of acetaminophen (B1664979) or high-dose antioxidants completely abrogated the therapeutic response to this compound.[3] - Avoid using these substances in your cell culture medium during this compound treatment. |
Issue 2: High Cellular Toxicity or Cell Death
Excessive cell death following treatment can mask the specific effects of this compound.
| Potential Cause | Troubleshooting Steps |
| Toxicity of Transfection Reagent | - Reduce the concentration of the transfection reagent. - Decrease the incubation time of the cells with the transfection complex. - Ensure that the transfection is performed in the presence of serum if the reagent is compatible, as this can mitigate toxicity. |
| High Concentration of this compound | - Lower the concentration of this compound used in your experiments. Perform a toxicity assay to determine the maximum non-toxic concentration. |
| Off-Target Effects | - To confirm that the observed toxicity is due to the downregulation of p53 and not an off-target effect, use a scrambled or mismatch control oligonucleotide at the same concentration.[4] - If toxicity persists with the control, it may indicate a sequence-independent off-target effect. |
| Unhealthy Cells Pre-Transfection | - Ensure cells are healthy, actively dividing, and free from contamination (e.g., mycoplasma) before starting the experiment. - Do not use cells that have been passaged too many times. |
Issue 3: Development of Acquired Resistance Over Time
If you observe an initial response to this compound that diminishes with subsequent treatments, your cell population may be developing resistance.
| Potential Cause | Troubleshooting Steps |
| Selection of Pre-existing Resistant Clones | - Consider single-cell cloning of your parental cell line to start with a more homogenous population. |
| Upregulation of Drug Efflux Pumps | - Analyze the expression of multidrug resistance proteins (e.g., P-glycoprotein) in your resistant cells compared to the parental line. |
| Alterations in the p53 Pathway | - Sequence the TP53 gene in resistant cells to check for mutations that may alter this compound's binding site or affect downstream signaling. - Investigate the expression and activity of other proteins in the p53 and apoptosis pathways. |
| Changes in Oligonucleotide Uptake or Trafficking | - Compare the uptake efficiency of fluorescently labeled this compound in parental and resistant cell lines. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound experiments.
Table 1: Cellular Uptake and p53 mRNA Downregulation of this compound in AML Cell Lines
| Cell Line | This compound Concentration (µM) | Intracellular this compound (nmol/mg protein) | p53 mRNA Downregulation (%) | Time Point (hours) |
| MV4-11 | 0.1 | 9.97 | Not Reported | Not Reported |
| 1 | 45.34 | Not Reported | Not Reported | |
| 5 | Not Reported | ~30% | 24 | |
| 5 | Not Reported | ~30% | 48 | |
| KASUMI-1 | 0.1 | 0.1 | Not Reported | Not Reported |
| 1 | 2.1 | Not Reported | Not Reported | |
| K562 | 5 | Not Reported | ~50% | 24 |
| 5 | Not Reported | ~50% | 48 |
Table 2: Clinical Response to this compound-Based Therapy in Refractory/Relapsed AML
| Treatment Group | Number of Patients | Complete Response (CR) Rate (%) | CR + CRp* Rate (%) |
| This compound + Idarubicin (B193468) | 15 | 7 | 13 |
| This compound + Idarubicin + Cytarabine (B982) (100mg/m²) | 19 | 16 | 16 |
| This compound + Idarubicin + Cytarabine (1g/m²) | 19 | 21 | 26 |
| Total | 53 | 15 | 19 |
| Patients receiving this compound inhibitors | 17 | 0 | 0 |
*CRp: Complete Response with incomplete platelet recovery[3]
Experimental Protocols
Protocol 1: General Procedure for In Vitro this compound Treatment
This protocol provides a general guideline for treating adherent cancer cell lines with this compound. Optimization will be required for specific cell lines and experimental conditions.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound stock solution (e.g., 100 µM in nuclease-free water)
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Scrambled or mismatch control oligonucleotide
-
Lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM™)
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6-well cell culture plates
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Nuclease-free microcentrifuge tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of Transfection Complexes: a. For each well, dilute the desired amount of this compound (or control oligonucleotide) into serum-free medium in a microcentrifuge tube. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted oligonucleotide and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: a. Gently add the transfection complexes dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Post-Transfection Analysis: a. After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR to measure p53 mRNA levels, or protein extraction for Western blotting to measure p53 protein levels).
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating doses.[5][6][7]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
-
Cell viability assay (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Treatment: Treat the parental cells with this compound at a concentration equal to the IC20-IC30 for an extended period (e.g., 2-3 weeks), changing the medium with fresh this compound every 2-3 days.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the this compound concentration in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Selection and Expansion: At each concentration, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Repeat Cycles: Continue this cycle of dose escalation and recovery for several months.
-
Characterization of Resistant Line: a. Periodically determine the IC50 of the treated cell population to monitor the development of resistance. b. Once a significantly higher IC50 is achieved compared to the parental line, the resistant cell line is established. c. Freeze down stocks of the resistant cell line at different stages of resistance development. d. Characterize the molecular mechanisms of resistance.
Visualizations
Caption: Mechanism of action of this compound in the p53 signaling pathway.
Caption: A typical experimental workflow for in vitro this compound treatment.
Caption: A logical flow for troubleshooting lack of p53 downregulation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide that is complementary to a sequence in the p53 mRNA. It binds to the p53 mRNA, forming a DNA-RNA hybrid that is a substrate for RNase H. RNase H then cleaves the mRNA, leading to its degradation and preventing the translation of the p53 protein.
Q2: What are the appropriate controls for a this compound experiment? A2: It is crucial to include both a negative and a positive control. A scrambled or mismatch oligonucleotide with the same length and chemical modifications as this compound should be used as a negative control to assess off-target effects. A known effective treatment for your cell line can serve as a positive control.
Q3: How can I confirm that this compound is entering the cells? A3: The most direct way is to use a fluorescently labeled version of this compound or a control oligonucleotide and visualize its uptake using fluorescence microscopy. Alternatively, successful downregulation of p53 mRNA or protein levels is an indirect confirmation of cellular uptake and activity.
Q4: What are known inhibitors of this compound activity? A4: Clinical data has shown that co-administration of acetaminophen and/or high-dose antioxidants can completely block the activity of this compound.[3] Therefore, it is advisable to avoid these compounds in your experimental setup.
Q5: Can this compound be used in combination with other therapies? A5: Yes, this compound has been studied in combination with chemotherapy agents like idarubicin and cytarabine in clinical trials for acute myeloid leukemia.[3] Its mechanism of action, which sensitizes cancer cells to DNA-damaging agents, makes it a candidate for combination therapies.
Q6: How stable is this compound in solution? A6: As a phosphorothioate oligonucleotide, this compound is more resistant to nuclease degradation than unmodified DNA. However, it is still important to handle it in nuclease-free conditions. For long-term storage, it should be kept at -20°C or -80°C. Avoid multiple freeze-thaw cycles.
Q7: What are potential off-target effects of this compound? A7: Like other antisense oligonucleotides, this compound has the potential for off-target effects. These can be sequence-dependent, where this compound binds to and affects the expression of unintended mRNAs with similar sequences, or sequence-independent, which may be related to the chemical properties of the oligonucleotide. Using appropriate controls, such as a scrambled oligonucleotide, is essential to identify and account for these effects.[4]
Q8: What are the potential molecular mechanisms of acquired resistance to this compound? A8: While specific studies on acquired resistance to this compound are limited, potential mechanisms, based on general principles of drug resistance, could include:
-
Mutations in the p53 mRNA at the this compound binding site, preventing hybridization.
-
Increased expression of drug efflux pumps that remove this compound from the cell.
-
Alterations in cellular pathways that compensate for the loss of p53.
-
Changes in the cellular machinery involved in oligonucleotide uptake and trafficking.
-
Upregulation of cellular nucleases that degrade this compound.
References
- 1. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Cenersen off-target effects and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cenersen (B10832122), with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide (ASO) designed to target the p53 messenger RNA (mRNA)[1]. Its mechanism of action is dependent on the enzyme Ribonuclease H (RNase H)[2]. This compound binds to a specific sequence in the p53 mRNA, creating an RNA-DNA hybrid. RNase H recognizes this hybrid and cleaves the p53 mRNA, leading to a reduction in the production of both wild-type and mutant p53 protein[2]. This suppression of p53 can enhance the sensitivity of cancer cells to chemotherapy agents[2][3].
Caption: this compound's RNase H-dependent mechanism of action.
Q2: What are the potential off-target effects of antisense oligonucleotides like this compound?
A2: Off-target effects of ASOs can be broadly categorized into two types:
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA molecules that have a similar sequence to the intended target[4][5]. This can lead to the undesired cleavage of other mRNAs by RNase H or steric hindrance of their translation or splicing[6][7]. The number of potential off-target binding sites increases as the tolerance for mismatches in the sequence grows[4].
-
Hybridization-independent off-target effects: These effects are not related to the specific sequence of the ASO but rather to its chemical properties. They can include interactions with cellular proteins, leading to unintended biological consequences[5]. For phosphorothioate ASOs like this compound, these effects can sometimes manifest as mild thrombocytopenia, activation of complement and coagulation cascades, and hypotension, though these have been generally manageable in clinical settings[8].
Q3: Has this compound shown significant off-target toxicity in clinical studies?
A3: A Phase II randomized study of this compound in combination with chemotherapy for Acute Myeloid Leukemia (AML) reported that no unique toxicity was attributed to this compound [2][9]. The adverse events observed were generally consistent with those expected from the chemotherapy regimens alone[2].
Q4: What are the general strategies to minimize off-target effects of ASOs?
A4: Several strategies can be employed to minimize off-target effects:
-
ASO Design and Chemistry:
-
Length Optimization: Shorter ASOs may have fewer potential off-target binding sites[5][6]. However, a balance must be struck to maintain on-target potency. Studies have shown that extending ASO length from 14-mer to 18-mer can reduce the total number of off-target genes.
-
Chemical Modifications: Incorporating modified nucleotides (e.g., 2'-O-methoxyethyl (2'-MOE), locked nucleic acids (LNA)) can increase binding affinity and specificity, which can reduce off-target effects[5][6]. Mixed-chemistry ASOs have been shown to significantly reduce off-target events compared to uniformly modified ASOs[6].
-
Sequence Selection: Careful bioinformatics analysis should be performed to select ASO sequences with minimal homology to other known RNAs[5].
-
-
Experimental Controls: Using appropriate negative controls is crucial to distinguish on-target from off-target effects. These include:
-
Mismatch control: An ASO with a few nucleotide mismatches to the target sequence.
-
Scrambled control: An ASO with the same nucleotide composition as the active ASO but in a random order.
-
-
Dose Optimization: Using the lowest effective concentration of the ASO can help minimize off-target effects.
-
Delivery Method: The method of ASO delivery can influence off-target effects. For example, free uptake (gymnotic delivery) has been shown to reduce off-target activity compared to transfection reagents[6].
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity or Phenotype
This guide helps to determine if an observed cellular effect is a result of on-target, off-target, or non-specific toxicity.
Caption: Decision tree for troubleshooting unexpected cellular effects.
Guide 2: Inconsistent or Inefficient On-Target Knockdown
Issue: You are not observing the expected reduction in p53 levels.
-
Verify ASO Integrity: Ensure your this compound stock has not degraded. Store at the recommended temperature and avoid multiple freeze-thaw cycles.
-
Optimize Delivery Method:
-
Transfection Reagents: If using a transfection reagent, ensure you are using the optimal ASO:reagent ratio and cell density. High cell density can reduce transfection efficiency.
-
Gymnotic (Free) Uptake: For cell types that support it, consider gymnotic uptake. This method can sometimes result in more consistent results and fewer off-target effects, though it may require higher ASO concentrations and longer incubation times.
-
-
Check Cell Line and Passage Number: The efficiency of ASO uptake and RNase H activity can vary between cell lines and even with the passage number of the same cell line. Ensure you are using a consistent and healthy cell population.
-
Confirm RNase H Activity: While most cell lines have sufficient RNase H activity, in some specific experimental systems, this could be a limiting factor.
Experimental Protocols
Protocol 1: Workflow for Identifying and Validating Off-Target Effects
This protocol outlines a systematic approach to assess the off-target profile of this compound in your experimental system.
Caption: Workflow for identifying and validating off-target effects.
Methodology for Microarray/RNA-Seq Analysis:
-
Cell Treatment: Culture your cells of interest and treat with this compound at the desired concentration. Include appropriate controls: untreated cells, cells treated with a mismatch control ASO, and cells treated with a scrambled control ASO.
-
RNA Isolation: After the desired incubation period (e.g., 24-48 hours), harvest the cells and isolate total RNA using a high-quality RNA extraction kit.
-
Quality Control: Assess the integrity and purity of the isolated RNA using a spectrophotometer and an Agilent Bioanalyzer or similar instrument.
-
Library Preparation and Sequencing (for RNA-Seq) or Hybridization (for Microarray): Follow the manufacturer's protocol for the chosen platform.
-
Data Analysis:
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in this compound-treated cells compared to the controls.
-
Filter the list of differentially expressed genes against the list of potential off-targets identified in the in silico analysis.
-
Methodology for RT-qPCR Validation:
-
RNA to cDNA Conversion: Reverse transcribe 1-2 µg of total RNA from each sample into complementary DNA (cDNA) using a reverse transcription kit.
-
Primer Design: Design and validate primers for the candidate off-target genes and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, your primers, and the cDNA template.
-
Data Analysis: Calculate the relative expression of the candidate off-target genes using the delta-delta Ct method, normalizing to the housekeeping gene.
Quantitative Data on Off-Target Minimization
The following tables summarize quantitative data on strategies to reduce ASO off-target effects.
Table 1: Effect of ASO Length on the Number of Off-Target Genes
| ASO Length | Total Off-Target Genes Down-regulated >50% |
| 14-mer | 2471 |
| 18-mer (Design 1) | 482 |
| 18-mer (Design 2) | 1981 |
| 18-mer (Design 3) | 630 |
| Data adapted from a study on gapmer ASOs, demonstrating that extending ASO length can reduce the number of off-target genes, although the specific sequence of the extension is also a factor. |
Table 2: Impact of ASO Chemistry on Off-Target Splicing Events
| ASO Chemistry | Number of Validated Off-Target Splicing Events |
| Uniformly 2'-MOE modified ASO | 17 |
| Mixed-chemistry cEt/DNA ASO (same sequence) | Significantly reduced (exact number varies by target) |
| Data from a study on splice-switching ASOs, indicating that mixed-chemistry designs can enhance specificity[6]. |
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphorothioate Oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of phosphorothioate (B77711) (PS) oligonucleotides. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of phosphorothioate (PS) oligonucleotide toxicity?
A1: The primary mechanisms of PS oligonucleotide toxicity can be broadly categorized as:
-
Complement Activation: PS oligonucleotides can activate the alternative complement pathway, leading to an inflammatory response. This is a well-documented and significant toxicity concern, particularly in vivo.[1][2][3][4]
-
Off-Target Effects: These can be either hybridization-dependent or hybridization-independent.
-
Hybridization-Dependent: The oligonucleotide binds to unintended mRNA sequences with partial complementarity, leading to the degradation of non-target transcripts.[5][6]
-
Hybridization-Independent: The oligonucleotide interacts with cellular proteins in a sequence-unspecific manner, causing various effects such as cytotoxicity and changes in gene expression.[7][8]
-
-
Immunotoxicity: In addition to complement activation, PS oligonucleotides can stimulate immune responses through interactions with components of the innate immune system.
-
Cytotoxicity: Some PS oligonucleotides can induce cell death, which may be related to their sequence, structure (e.g., formation of hairpin structures), and chemical modifications.[9][10][11]
Q2: Are certain PS oligonucleotide sequences more prone to toxicity?
A2: Yes, the sequence and structure of a PS oligonucleotide can influence its toxicity profile. For instance, oligonucleotides that can form stable hairpin structures have been shown to be more likely to be cytotoxic.[10][11] Additionally, the presence of specific sequence motifs can be associated with a higher likelihood of off-target effects.
Q3: How can I mitigate the toxicity of my PS oligonucleotide in my experiments?
A3: Several strategies can be employed to mitigate PS oligonucleotide toxicity:
-
Chemical Modifications: Incorporating 2'-O-methoxyethyl (2'-MOE) or other 2' sugar modifications can reduce toxicity.[12][13] Using a mixed phosphorothioate/phosphodiester (PS/PO) backbone instead of a fully phosphorothioated one can also improve the toxicity profile.[13]
-
Formulation: For in vivo studies, formulating the PS oligonucleotide with calcium-containing buffers may reduce acute toxicity.[13][14]
-
Dosing Regimen: In animal studies, avoiding rapid intravenous infusion and instead using a slower infusion rate can prevent the transient high plasma concentrations that are more likely to trigger complement activation.[4][15]
-
Sequence and Structural Optimization: Designing oligonucleotides to avoid stable secondary structures, like hairpins, can reduce cytotoxicity.[10][11]
Troubleshooting Guides
Problem 1: I am observing unexpected cell death in my in vitro experiments after treating with a PS oligonucleotide.
| Possible Cause | Troubleshooting Step |
| Cytotoxic Oligonucleotide Sequence/Structure | 1. Analyze the sequence of your oligonucleotide for the potential to form stable secondary structures (e.g., hairpins).[10][11] 2. Consider synthesizing a control oligonucleotide with a scrambled sequence but similar length and base composition to determine if the toxicity is sequence-specific. 3. Redesign the oligonucleotide to disrupt any identified secondary structures. |
| High Oligonucleotide Concentration | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Compare the observed toxicity with published data for similar oligonucleotides. |
| Off-Target Effects | 1. Perform a transcriptomic analysis (e.g., RNA-seq) to identify unintended changes in gene expression. 2. Use bioinformatics tools to predict potential off-target binding sites.[5] |
Problem 2: My in vivo study with a PS oligonucleotide is showing signs of an acute inflammatory response in the animals.
| Possible Cause | Troubleshooting Step |
| Complement Activation | 1. Measure complement activation markers (e.g., Bb and C5a fragments) in the plasma of treated animals.[2][3] 2. Administer the oligonucleotide via a slower infusion to avoid high peak plasma concentrations.[15] 3. Consider using a PS oligonucleotide with chemical modifications (e.g., 2'-MOE) that may reduce complement activation. |
| Immunostimulatory Sequence Motifs | 1. Analyze the oligonucleotide sequence for known immunostimulatory motifs (e.g., CpG motifs). 2. Synthesize a control oligonucleotide with a modified sequence lacking these motifs. |
Quantitative Data on PS Oligonucleotide Toxicity
Table 1: Complement Activation by Phosphorothioate Oligonucleotides
| Oligonucleotide | Species | Concentration for Complement Activation | Key Findings |
| ISIS 2302 | Monkey | ≥ 50 µg/mL | Activation was selective for the alternative pathway.[1][3] |
| ISIS 2302 | Human | No activation observed at tested concentrations | Demonstrates species-specific differences in complement activation.[1] |
| GEM 91 (25-mer) | Monkey | Dose- and infusion rate-dependent | Rapid infusion produced more pronounced effects.[15] |
Table 2: In Vitro Cytotoxicity of Phosphorothioate Oligonucleotides
| Oligonucleotide Type | Cell Line(s) | Assay | Key Findings |
| PS and 2'-OMe modified SSOs | Two cancer cell lines | CellTiter-Glo | SSOs forming stable hairpin structures were more likely to be cytotoxic.[9][10] |
| PS-DNA ASOs vs. 2'-modified ASOs | Not specified | Motor phenotype scoring (in vivo proxy) | PS-DNA ASOs were the most toxic, while 2'-O-substituted RNA ASOs were less toxic.[13] |
Experimental Protocols
Protocol 1: Assessment of Complement Activation in Serum
Objective: To determine if a PS oligonucleotide activates the alternative complement pathway in vitro.
Methodology:
-
Serum Preparation: Obtain fresh serum from the species of interest (e.g., monkey, human).
-
Oligonucleotide Incubation:
-
Prepare a series of concentrations of the PS oligonucleotide.
-
Incubate the oligonucleotide with the serum at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Measurement of Complement Activation Markers:
-
Data Analysis:
-
Compare the levels of Bb and C5a in the oligonucleotide-treated samples to a vehicle control.
-
A significant increase in these markers indicates complement activation.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic potential of a PS oligonucleotide on a specific cell line.
Methodology:
-
Cell Culture: Plate the cells of interest in a 96-well plate and allow them to adhere overnight.
-
Oligonucleotide Treatment:
-
Prepare a range of concentrations of the PS oligonucleotide.
-
Treat the cells with the oligonucleotide for a defined period (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Measurement (Example using MTT assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: PS oligonucleotide-induced complement activation pathway.
Caption: A logical workflow for troubleshooting PS oligonucleotide toxicity.
References
- 1. Mechanism of alternative complement pathway dysregulation by a phosphorothioate oligonucleotide in monkey and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complement activation is responsible for acute toxicities in rhesus monkeys treated with a phosphorothioate oligodeoxynucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modification of phosphorothioate oligonucleotides yields potent analogs with minimal toxicity for antisense experiments in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complement activation and hemodynamic changes following intravenous administration of phosphorothioate oligonucleotides in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cenersen and Chemotherapy Combination Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cenersen and chemotherapy combination protocols.
Frequently Asked Questions (FAQs)
General & Conceptual Questions
| Question | Answer |
| What is the mechanism of action for this compound? | This compound is a p53 antisense oligonucleotide. It functions through a ribonuclease H (RNase H)-dependent mechanism, binding to p53 mRNA and causing its degradation. This blocks the production of both wild-type and mutant p53 protein.[1][2] The suppression of p53 disrupts DNA repair mechanisms in malignant cells, leading to increased DNA damage and activation of p53-independent apoptosis, which enhances the cytotoxic effects of chemotherapy.[1] |
| Why combine this compound with chemotherapy? | The rationale for combining this compound with chemotherapy is to increase the sensitivity of cancer cells to DNA-damaging agents.[1][2] By inhibiting p53, this compound prevents cancer cells from undergoing cell cycle arrest to repair DNA damage caused by chemotherapy, forcing them into apoptosis. This can make chemotherapy more effective at lower doses, potentially reducing toxicity to normal cells.[3] |
| What is a Bcl-2 antisense oligonucleotide and how does it differ from this compound? | Bcl-2 antisense oligonucleotides, such as Oblimersen, target the mRNA of the B-cell lymphoma 2 (Bcl-2) protein.[4] Bcl-2 is a key anti-apoptotic protein that promotes cancer cell survival and resistance to chemotherapy.[4][5][6] By down-regulating Bcl-2, these antisense agents promote apoptosis. While both are antisense therapies, this compound targets the tumor suppressor p53, whereas Bcl-2 antisense oligonucleotides target the anti-apoptotic protein Bcl-2. |
Experimental Design & Protocol Questions
| Question | Answer |
| What are the essential controls for an in vitro experiment with this compound? | To ensure that the observed effects are due to the specific antisense mechanism, several controls are critical: 1. Mismatch Control: An oligonucleotide with a similar base composition to this compound but with several mismatched bases that prevent it from binding to the target p53 mRNA. 2. Scrambled Control: An oligonucleotide with the same base composition as this compound but in a randomized sequence. 3. Un-treated Control: Cells that are not exposed to any oligonucleotide or transfection agent. It is recommended to use at least two different on-target oligonucleotides with different sequences targeting the same mRNA to confirm the phenotype.[5][7] |
| How can I confirm that this compound is effectively knocking down p53? | The "gold standard" for confirming antisense efficacy is to demonstrate the downregulation of the target protein.[8] You should measure p53 protein levels using Western blotting. It is also advisable to measure p53 mRNA levels using quantitative real-time PCR (qRT-PCR) to confirm target engagement at the mRNA level.[1] A successful knockdown will show a significant reduction in both mRNA and protein levels compared to control-treated cells. |
| What is the best way to determine if this compound and a chemotherapy agent are synergistic? | The most common method is to use the Combination Index (CI) based on the median-effect analysis by Chou and Talalay.[9][10][11] This method quantitatively determines if the combined effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[12] You will need to generate dose-response curves for each agent alone and in combination at a constant ratio. |
| What is the optimal timing for administering this compound and chemotherapy in vitro? | The optimal timing can vary between cell lines and chemotherapy agents. Generally, cells should be pre-treated with this compound to allow sufficient time for p53 mRNA and protein levels to be knocked down before the chemotherapy is introduced. A typical starting point is to incubate cells with this compound for 24-48 hours before adding the chemotherapeutic agent for a further 24-72 hours. The exact timing should be optimized for your specific experimental system by staggering the addition of the chemotherapy after this compound treatment and measuring the effect on cell viability and apoptosis. |
Troubleshooting Guides
Issue: Low or No p53 Knockdown
| Potential Cause | Troubleshooting Step |
| Poor Transfection Efficiency | Optimize your transfection protocol. The ratio of transfection reagent to oligonucleotide is critical and a fixed ratio can lead to poor results at low oligonucleotide concentrations.[13] Try maintaining a constant lipid concentration while varying the oligonucleotide dose. Use a fluorescently labeled control oligonucleotide to visually confirm and quantify cellular uptake via flow cytometry or fluorescence microscopy. |
| Oligonucleotide Degradation | Antisense oligonucleotides can be susceptible to degradation by nucleases.[14][15] Ensure proper storage of stock solutions (-20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Prepare fresh dilutions for each experiment. Confirm the integrity of your oligonucleotide stock via gel electrophoresis. |
| Incorrect Oligonucleotide Sequence | Verify that the this compound sequence you are using correctly targets the p53 mRNA in your specific cell model (human, mouse, etc.). |
| Cell Line Resistant to Knockdown | Some cell lines may have high endogenous levels of nucleases or inefficient uptake mechanisms. Try a different transfection reagent or consider electroporation. Also, confirm that the p53 gene is expressed in your cell line. |
Issue: High Variability or Inconsistent Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Practices | Standardize your cell culture procedures. Use cells within a consistent and low passage number range. Ensure cell confluency is consistent at the time of treatment, as this can affect cellular response. |
| Compound Instability | This compound, like other oligonucleotides, can have stability issues in culture media. Assess the stability of this compound in your specific media under experimental conditions (e.g., 37°C, 5% CO2) over the duration of your experiment.[13] |
| Off-Target Effects of Controls | If your scrambled or mismatch controls are showing a biological effect, it could indicate non-sequence-specific effects, which are known for phosphorothioate (B77711) oligonucleotides.[8] Test a second set of controls with different sequences. Also, ensure that the observed phenotype is linked to target knockdown and not a general toxicity effect by performing a dose-response curve and assessing cell viability.[7] |
Issue: Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Sequence-Dependent Off-Target Binding | High concentrations of antisense oligonucleotides can lead to binding to unintended mRNAs. Perform a dose-response curve to find the lowest effective concentration that achieves target knockdown without toxicity. If off-target effects are suspected, use a second oligonucleotide targeting a different region of the p53 mRNA; if it produces the same phenotype, it strengthens the conclusion that the effect is on-target.[7] |
| Non-Antisense Effects (e.g., Aptameric Effects) | Phosphorothioate oligonucleotides can sometimes bind to proteins in a non-specific manner, acting like aptamers. The use of proper mismatch and scrambled controls is crucial to identify these effects.[8] |
| Activation of Innate Immunity | Certain oligonucleotide sequences can trigger innate immune responses. If you observe unexpected inflammatory responses, consider using a different control sequence or a modified oligonucleotide backbone. |
| Interaction with Common Lab Reagents | Be aware of potential inhibitors. For instance, clinical studies have shown that acetaminophen (B1664979) and high-dose antioxidants can block the anti-leukemic effect of this compound.[2][16] Avoid these agents in your cell culture medium if possible. |
Quantitative Data Summary
The following tables summarize exemplary data from preclinical and clinical studies. Note that these values are context-dependent and will vary based on the cell line, chemotherapy agent, and experimental conditions.
Table 1: Example Combination Indices (CI) for Antisense & Chemotherapy
| Antisense Target | Cell Line | Chemotherapy Agent | Combination Index (CI) Value | Interpretation |
| Bcl-2/bcl-xL | MCF7 (Breast Cancer) | Doxorubicin | 0.1 - 0.8 | Potent Synergy[9] |
| Bcl-2/bcl-xL | MCF7 (Breast Cancer) | Paclitaxel (B517696) | 0.1 - 0.8 | Potent Synergy[9] |
| Bcl-2/bcl-xL | MDA-MB-231 (Breast Cancer) | Doxorubicin | Synergistic | Strong Interaction[9] |
Table 2: Clinical Response Rates for this compound Combinations in Acute Myeloid Leukemia (AML)
| Treatment Group | Patient Population | Complete Response (CR) Rate | Overall Response (CR + CRp*) Rate |
| This compound + Idarubicin (B193468) +/- Cytarabine (B982) (All Groups) | Refractory/Relapsed AML | 15% (8/53) | 19% (10/53)[2][16] |
| Group 3 (Highest Chemo Intensity) | Refractory/Relapsed AML | 21% (4/19) | Not specified |
| CRp: Complete Response with incomplete platelet recovery |
Key Experimental Protocols
Protocol 1: Assessing p53 Knockdown by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound and appropriate controls (e.g., mismatch oligo) at the desired concentrations for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against p53 overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p53 signal to the loading control signal.
Protocol 2: Evaluating Synergy using the Combination Index (CI) Method
-
Determine IC50 for Single Agents: Perform dose-response experiments for this compound and the selected chemotherapy agent separately on your target cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Calculate the IC50 (concentration that inhibits 50% of cell growth) for each drug.
-
Constant Ratio Combination: Select a fixed ratio of the two drugs based on their individual IC50 values (e.g., a ratio of 1:1 based on their IC50s).
-
Combination Dose-Response: Create a serial dilution of the drug combination at the fixed ratio and treat the cells. Perform a cell viability assay.
-
Data Analysis: Use software like CompuSyn or similar programs to perform the median-effect analysis.[10] The software will use the dose-response data from the single agents and the combination to calculate CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Caption: Workflow for determining drug synergy.
References
- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of antisense oligonucleotide and low-dose chemotherapy in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of antisense Bcl-2 as a chemosensitizer for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 6. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2/bcl-xL bispecific antisense treatment sensitizes breast carcinoma cells to doxorubicin, paclitaxel and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.stanford.edu [med.stanford.edu]
- 13. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Structure-Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cenersen Degradation in Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with Cenersen. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound degradation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its chemical nature affect its stability?
A1: this compound is a 20-mer antisense oligonucleotide with a phosphorothioate (B77711) (PS) backbone. This modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, is crucial for its therapeutic action as it enhances resistance to degradation by cellular nucleases compared to unmodified phosphodiester (PO) oligonucleotides.[1][2] However, PS oligonucleotides are not completely immune to degradation and can be susceptible to chemical and enzymatic breakdown under certain experimental conditions.
Q2: What are the primary pathways of this compound degradation in vitro?
A2: this compound degradation in vitro can occur through several mechanisms:
-
Nuclease-mediated degradation: Although more resistant than PO oligonucleotides, PS oligonucleotides like this compound can still be slowly degraded by exonucleases (from the ends) and endonucleases (internally).[3][4]
-
Chemical degradation:
-
Depurination: Loss of purine (B94841) bases (adenine and guanine) can occur under acidic conditions.
-
Deamination: Conversion of cytosine to uracil (B121893) can happen, especially under basic conditions.
-
Desulfurization: The phosphorothioate linkage can be oxidized to a standard phosphodiester linkage, which is more susceptible to nuclease activity. This can be promoted by oxidizing agents and certain metal ions.[5]
-
Q3: How does storage and handling affect this compound stability?
A3: Proper storage and handling are critical for maintaining the integrity of this compound. Repeated freeze-thaw cycles should be minimized as they can lead to degradation.[6][7][8] It is recommended to aliquot stock solutions and store them at -20°C or -80°C in a buffered solution (e.g., TE buffer, pH 7.0-8.5).
Q4: I am observing lower than expected efficacy of this compound in my cell culture experiments. Could this be due to degradation?
A4: Yes, degradation of this compound in cell culture medium, especially in the presence of serum which contains nucleases, can lead to a decrease in its effective concentration and thus lower efficacy. It is important to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential this compound degradation in your experiments.
Problem: Inconsistent or reduced this compound activity
Isolating the Cause of this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Data Presentation: Stability Comparison
The phosphorothioate backbone of this compound significantly enhances its stability compared to unmodified phosphodiester oligonucleotides.
Table 1: Comparative Stability of Phosphorothioate (PS) vs. Phosphodiester (PO) Oligonucleotides
| Parameter | Phosphorothioate (PS) Oligonucleotide | Phosphodiester (PO) Oligonucleotide | Reference |
| Half-life in Serum | Hours to Days | Minutes | [9] |
| Nuclease Resistance | High | Low | [1][2] |
| Thermal Stability (Tm) | Slightly Lower | Higher | [10][11] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium by HPLC
This protocol allows for the quantitative analysis of this compound degradation over time in your experimental conditions.
Materials:
-
This compound stock solution
-
Cell culture medium (with and without serum)
-
Nuclease-free water
-
HPLC system with a suitable column for oligonucleotide analysis (e.g., C18 reverse-phase)
-
Mobile phases (e.g., ion-pairing reagents like triethylammonium (B8662869) acetate (B1210297) (TEAA) in water and acetonitrile)[12]
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in your cell culture medium (e.g., with 10% FBS) and in a cell-free medium (as a control) at the final experimental concentration.
-
Incubate the solutions at 37°C in a cell culture incubator.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately freeze the aliquots at -80°C to stop any further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and an analytical standard of intact this compound.
-
Inject the samples onto the HPLC system.
-
Use a gradient elution to separate the full-length this compound from any degradation products.
-
-
Data Analysis:
-
Identify the peak corresponding to the full-length this compound based on the retention time of the standard.
-
Calculate the peak area of the full-length this compound at each time point.
-
Plot the percentage of intact this compound remaining over time to determine its stability.
-
HPLC-MS Experimental Workflow
Caption: Workflow for HPLC-MS analysis of this compound stability.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Qualitative Assessment of Degradation
This method provides a visual, qualitative assessment of this compound integrity.
Materials:
-
Incubated this compound samples (from Protocol 1)
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea)
-
TBE buffer
-
Loading dye (containing formamide)
-
Staining solution (e.g., SYBR Gold or similar nucleic acid stain)
-
Gel imaging system
Procedure:
-
Sample Preparation:
-
Mix an aliquot of each time-point sample with an equal volume of loading dye.
-
Heat the samples at 95°C for 5 minutes to denature.
-
-
Gel Electrophoresis:
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using an imaging system.
-
-
Analysis:
-
Intact this compound will appear as a single band. The appearance of lower molecular weight bands or smears indicates degradation.
-
Signaling Pathway
This compound functions by downregulating the p53 protein, a key regulator of cell cycle and apoptosis.[13][14][15][16]
This compound's Mechanism of Action on the p53 Signaling Pathway
Caption: this compound inhibits p53 protein production.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Effects of phosphorothioate capping on antisense oligonucleotide stability, hybridization and antiviral efficacy versus herpes simplex virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do freeze thaw cycles affect oligonucleotides? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. nanoporetech.com [nanoporetech.com]
- 8. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorothioate-phosphodiester oligonucleotide co-polymers: assessment for antisense application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. P53 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cenersen In Vitro Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cenersen, a phosphorothioate (B77711) antisense oligonucleotide that targets p53 mRNA. The information focuses on the impact of serum on this compound's activity in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 20-mer phosphorothioate antisense oligonucleotide (ASO). It is designed to be complementary to a sequence within the p53 messenger RNA (mRNA). This compound operates via an RNase H-dependent mechanism. Upon binding to the p53 mRNA, it creates an RNA-DNA hybrid that is recognized and cleaved by the enzyme RNase H. This cleavage leads to the degradation of the p53 mRNA, preventing the synthesis of the p53 protein and effectively silencing the gene.
Q2: What is the purpose of the phosphorothioate modification in this compound's structure?
A2: The phosphorothioate (PS) modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom, serves two main purposes. First, it significantly increases the oligonucleotide's resistance to degradation by nucleases, which are enzymes present in serum and within cells that would otherwise rapidly break down unmodified oligonucleotides.[1][2] Second, it enhances the binding of the ASO to plasma proteins, which can slow its removal from circulation and increase its availability to tissues in vivo.[3][4]
Q3: Can I use this compound in a cell culture medium that contains serum?
A3: Yes, this compound, like other phosphorothioate-modified ASOs, can be used in media containing serum. The PS backbone provides substantial protection against serum nucleases.[5] However, the presence and concentration of serum can influence its activity, so optimization is recommended.
Q4: How does serum impact this compound's stability?
A4: this compound is stable in plasma/serum for extended periods. One study demonstrated that this compound remains stable in mouse plasma for up to 8 hours at 37°C. The phosphorothioate modifications are critical for this stability, protecting it from exonuclease-mediated degradation commonly found in serum.[1] For added precaution during long incubation periods, heat-inactivating the serum (e.g., at 65°C for 30 minutes) can further reduce nuclease activity.[5]
Q5: How does serum binding affect this compound's cellular uptake and activity in vitro?
A5: This is a complex interaction with competing effects. While PS-ASOs are known to bind extensively to serum proteins like albumin, this interaction can sometimes reduce cellular uptake and silencing efficiency in vitro.[6][7] The proteins may sterically hinder the ASO from interacting with receptors on the cell surface that facilitate uptake. Therefore, high concentrations of serum may decrease this compound's observed potency in cell culture experiments. It is crucial to perform dose-response experiments and optimize serum concentrations for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Low or no p53 mRNA knockdown observed.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the effective concentration (EC50) for your specific cell line. A typical starting range for ASOs is 10-500 nM. |
| Inefficient Cellular Uptake | The delivery method may be inefficient for your cell type. If using "naked" or gymnotic delivery (adding this compound directly to the medium), consider using a transfection reagent optimized for oligonucleotides to enhance uptake.[8] |
| Serum Interference | High serum concentrations (>10%) may be inhibiting cellular uptake. Try reducing the serum concentration during the initial hours of treatment (e.g., to 2-5%) or use a serum-free medium for the transfection/incubation period before replenishing with complete medium.[6] |
| Incorrect Controls | Ensure you are using appropriate controls. A scrambled oligonucleotide with the same length and chemical modifications but a different sequence should be used as a negative control to confirm the effect is sequence-specific and not due to general toxicity.[9] |
| Degraded this compound Stock | Ensure proper storage of this compound stock solutions (typically -20°C or -80°C in a nuclease-free buffer). Avoid repeated freeze-thaw cycles. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health/Density | Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase at the time of treatment. Cell confluence can significantly affect ASO uptake. |
| Variable Serum Lots | Different lots of fetal bovine serum (FBS) can have varying compositions of proteins and nucleases. If possible, use the same lot of FBS for an entire set of related experiments or pre-test new lots. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for this compound treatment and subsequent analysis (e.g., RNA extraction). |
Quantitative Data Summary
The following tables summarize key quantitative aspects related to this compound and the general class of phosphorothioate ASOs.
Table 1: Known Stability and Binding Properties of this compound
| Parameter | Value / Observation | Source |
|---|---|---|
| Chemical Class | 20-mer Phosphorothioate Oligonucleotide | - |
| Mechanism | RNase H-dependent cleavage of p53 mRNA | - |
| Stability in Mouse Plasma | Stable for up to 8 hours at 37°C | - |
| Plasma Protein Binding (General for PS-ASOs) | ≥85%, primarily to albumin (low affinity) |[3] |
Table 2: Illustrative Example of Serum's Potential Impact on ASO Activity In Vitro This table presents a hypothetical scenario based on general findings that serum proteins can reduce ASO efficacy in cell culture. Actual results will vary by cell type and experimental conditions.
| Serum Concentration (%) | Hypothetical p53 mRNA Knockdown (%) | Potential Rationale |
| 0 (Serum-Free) | 75% | Maximum uptake, but potential for cell stress. |
| 2.5 | 80% | Optimal balance: sufficient factors for cell health, minimal interference with ASO uptake. |
| 10 | 60% | Standard culture condition; moderate inhibition of ASO uptake by serum proteins.[6] |
| 20 | 40% | High serum protein concentration significantly competes with and reduces ASO cellular uptake. |
Experimental Protocols
Protocol: In Vitro Assay for this compound Activity
This protocol outlines a general method for determining the efficacy of this compound in reducing p53 mRNA levels in a cultured mammalian cell line.
1. Cell Seeding:
-
Culture your target cells in the appropriate growth medium (e.g., DMEM + 10% FBS).
-
Seed cells in 12-well or 24-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate for 18-24 hours to allow cells to adhere and enter logarithmic growth.
2. Preparation of Treatment Solutions:
-
Prepare a sterile, nuclease-free stock solution of this compound (e.g., 100 µM in PBS or water).
-
On the day of the experiment, dilute the this compound stock and control oligonucleotides (e.g., scrambled control) to the desired final concentrations in serum-free or reduced-serum medium.
3. Cell Treatment:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment solutions to the appropriate wells.
-
For optimization: Test a range of serum concentrations (e.g., 0%, 2.5%, 5%, 10%) and this compound concentrations (e.g., 10 nM to 200 nM).
-
Incubate the cells for the desired treatment period (typically 24 to 48 hours).
4. RNA Extraction and Analysis:
-
After incubation, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit.
-
Purify total RNA according to the kit manufacturer's protocol. Ensure a DNase treatment step is included to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for p53 mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of p53 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to cells treated with a scrambled control or a vehicle-only control.
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of action for this compound targeting p53 mRNA.
Caption: Standard workflow for an in vitro this compound activity assay.
References
- 1. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. academic.oup.com [academic.oup.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. The interactions of amphiphilic antisense oligonucleotides with serum proteins and their effects on in vitro silencing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ncardia.com [ncardia.com]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
avoiding inhibition of Cenersen by antioxidants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cenersen. The following information addresses potential issues, with a focus on avoiding the inhibitory effects of antioxidants.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to inhibit the production of the p53 protein.[1] It functions through a ribonuclease H (RNase H)-dependent mechanism.[2] By binding to the messenger RNA (mRNA) of p53, this compound forms an RNA/DNA hybrid that is recognized and cleaved by the RNase H enzyme.[2][3] This cleavage of the p53 mRNA prevents its translation into the p53 protein.[4] The suppression of p53 can enhance the cytotoxic effects of chemotherapy in cancer cells by interrupting DNA repair mechanisms and activating p53-independent apoptosis.[4]
Q2: Has inhibition of this compound by other substances been observed?
Yes. In a phase II clinical study involving patients with acute myeloid leukemia (AML), it was observed that patients who received this compound inhibitors, including high-dose antioxidants, did not respond to the treatment.[2][5][6] This suggests a potential interaction that can significantly impact the therapeutic efficacy of this compound.
Q3: Why might antioxidants interfere with this compound's activity?
While the exact mechanisms are not fully elucidated in the available literature, several scientifically plausible hypotheses can be proposed:
-
Interference with RNase H Activity: this compound's mechanism of action is dependent on RNase H.[2] Some antioxidants might interfere with the enzymatic activity of RNase H, which is crucial for the degradation of the target p53 mRNA.
-
Impact on Cellular Uptake: The efficiency of this compound depends on its ability to enter target cells.[7][8][9] Antioxidants could potentially alter the cell membrane or interact with the cellular uptake machinery, thereby reducing the intracellular concentration of this compound.
-
Modulation of the Cellular Redox State: this compound and other phosphorothioate oligonucleotides can be susceptible to oxidative degradation.[10][11] While antioxidants are generally thought to protect against oxidative stress, the complex interplay of redox balance within a cell could paradoxically lead to interactions that affect the stability or activity of this compound.
-
Off-Target Effects: High doses of antioxidants may induce cellular stress responses or activate signaling pathways that counteract the intended therapeutic effect of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential issues related to the inhibition of this compound activity, particularly by antioxidants.
Problem: Reduced or Absent this compound Efficacy
If you observe a lack of expected downregulation of p53 or a diminished cellular phenotype, consider the following troubleshooting steps.
Table 1: Troubleshooting Protocol for Reduced this compound Efficacy
| Potential Cause | Recommended Action | Experimental Verification |
| 1. Presence of Antioxidants in Media | Scrutinize all components of the cell culture media, including supplements and serum, for the presence of high concentrations of antioxidants (e.g., Vitamin C, Vitamin E, N-acetylcysteine). | 1. Control Experiment: Compare the efficacy of this compound in your standard medium versus a custom medium prepared without supplemental antioxidants. 2. Dose-Response Experiment: If an antioxidant is suspected, perform a dose-response experiment to determine the concentration at which it inhibits this compound's activity. |
| 2. Interference with RNase H Activity | Evaluate the direct impact of the suspected inhibitory substance on RNase H activity. | In vitro RNase H Activity Assay: Perform a cell-free assay to measure RNase H activity in the presence and absence of the suspected antioxidant. |
| 3. Impaired Cellular Uptake of this compound | Assess whether the presence of the suspected inhibitor affects the cellular uptake of this compound. | Cellular Uptake Assay: Use a fluorescently labeled this compound analog to quantify its uptake by target cells with and without the co-administration of the antioxidant, using techniques like flow cytometry or fluorescence microscopy. |
| 4. Degradation of this compound | Investigate if the experimental conditions, potentially influenced by the antioxidant, are leading to the degradation of the this compound oligonucleotide. | Oligonucleotide Stability Assay: Analyze the integrity of this compound over time in the presence and absence of the antioxidant using techniques like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). |
Experimental Protocols
Protocol for Assessing p53 mRNA Downregulation by this compound
This protocol details the steps to quantify the reduction in p53 mRNA levels following this compound treatment.
-
Cell Culture and Treatment:
-
Plate target cells at an appropriate density and allow them to adhere overnight.
-
Prepare fresh media with and without the suspected antioxidant.
-
Treat cells with varying concentrations of this compound (and control oligonucleotides) in both media conditions. Include a no-treatment control for each medium.
-
Incubate for the desired duration (e.g., 24-48 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for p53 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in p53 mRNA expression.
-
Protocol for In Vitro RNase H Activity Assay
This assay measures the direct effect of a substance on RNase H activity.
-
Substrate Preparation:
-
Synthesize or purchase a chimeric RNA/DNA oligonucleotide substrate. The RNA portion should be complementary to a DNA oligonucleotide and be labeled with a fluorophore at one end and a quencher at the other. In the intact hybrid, the fluorescence is quenched.
-
-
Reaction Setup:
-
In a microplate, set up reaction mixtures containing:
-
RNase H reaction buffer.
-
The RNA/DNA substrate.
-
Recombinant RNase H enzyme.
-
The suspected inhibitory antioxidant at various concentrations.
-
Include positive (no inhibitor) and negative (no RNase H) controls.
-
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals. Cleavage of the RNA strand by RNase H will separate the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time for each condition.
-
Calculate the initial reaction rates and compare the activity of RNase H in the presence and absence of the antioxidant.
-
Protocol for Cellular Uptake Assay of this compound
This protocol assesses the efficiency of this compound's entry into cells.
-
Oligonucleotide Labeling:
-
Use a fluorescently labeled version of this compound (e.g., with FITC or a similar fluorophore).
-
-
Cell Treatment:
-
Plate cells as described in the p53 mRNA downregulation protocol.
-
Treat cells with the fluorescently labeled this compound in the presence and absence of the suspected antioxidant.
-
-
Quantification by Flow Cytometry:
-
After the incubation period, wash the cells thoroughly to remove any unbound oligonucleotide.
-
Trypsinize the cells and resuspend them in an appropriate buffer.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized this compound.
-
-
Visualization by Fluorescence Microscopy:
-
Alternatively, seed cells on coverslips in a multi-well plate.
-
After treatment, wash, fix, and mount the coverslips on microscope slides.
-
Visualize the cellular uptake and subcellular localization of the fluorescently labeled this compound using a fluorescence microscope.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound inhibition.
Caption: Potential antioxidant inhibition points.
References
- 1. ncardia.com [ncardia.com]
- 2. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 3. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular uptake and intracellular fate of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
control oligonucleotides for Cenersen experiments
Welcome to the technical support center for Cenersen experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments using this compound and its control oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide (ASO) that specifically targets the mRNA of the tumor suppressor protein p53.[1][2] Its mechanism of action is dependent on the cellular enzyme RNase H, which recognizes the DNA-RNA duplex formed between this compound and the p53 mRNA and cleaves the mRNA strand.[1] This leads to the degradation of the p53 mRNA, thereby blocking the production of both wild-type and mutant p53 protein.[1] The suppression of p53 can interrupt DNA repair mechanisms in malignant cells, leading to increased DNA damage and activation of p53-independent apoptosis, which can enhance the cytotoxic effects of chemotherapy.[2][3]
Q2: What are control oligonucleotides and why are they essential for this compound experiments?
A2: Control oligonucleotides are crucial for ensuring that the observed effects of this compound are due to its specific antisense activity against p53 mRNA and not due to non-specific effects of the oligonucleotide itself.[4] The recommended controls for ASO experiments are:
-
Mismatch Control: An oligonucleotide with a similar length and chemical composition to this compound but containing several base mismatches to the target p53 mRNA sequence. This control helps to demonstrate the sequence specificity of the antisense effect.[4]
-
Scrambled Control: An oligonucleotide with the same base composition as this compound but in a randomized sequence that does not have significant complementarity to any known mRNA. This control accounts for potential non-sequence-specific effects of the oligonucleotide, such as interactions with cellular proteins.[4][5]
Q3: How should I design mismatch and scrambled control oligonucleotides for my this compound experiment?
A3: For a mismatch control, introduce three to four nucleotide mismatches relative to the this compound sequence.[4] The mismatches should be distributed to significantly reduce the affinity for the target sequence.[4][6] For a scrambled control, rearrange the nucleotide sequence of this compound to create a new sequence that lacks significant homology to the target mRNA.[4][5] It is important that both control oligonucleotides have the same length and chemical modifications (e.g., phosphorothioate backbone) as this compound.[4]
Experimental Protocols
Detailed Protocol for In Vitro Knockdown of p53 using this compound
This protocol provides a general framework for transfecting cells with this compound and appropriate controls to achieve p53 knockdown. Optimization for specific cell lines is recommended.
Materials:
-
This compound and control (mismatch, scrambled) oligonucleotides
-
Appropriate cell line (e.g., human cancer cell lines with detectable p53 expression)
-
Cell culture medium and supplements
-
Transfection reagent suitable for oligonucleotides (e.g., lipofectamine-based reagents)
-
Nuclease-free water
-
Plates for cell culture (e.g., 6-well plates)
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Oligonucleotide Preparation: On the day of transfection, dilute this compound and control oligonucleotides in nuclease-free water to the desired stock concentration.
-
Transfection Complex Formation:
-
For each well, dilute the required amount of oligonucleotide into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted oligonucleotide and diluted transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the transfection complexes for the desired period (typically 24-72 hours). The optimal incubation time should be determined experimentally.
-
Harvesting and Analysis:
-
For mRNA analysis (qRT-PCR): After incubation, wash the cells with PBS and lyse them to extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression of p53 mRNA, normalized to a stable housekeeping gene.
-
For protein analysis (Western Blot): Lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p53 and a loading control (e.g., β-actin or GAPDH).[7][8][9]
-
Quantitative Data Summary
The following tables provide an example of expected quantitative data from a this compound experiment. Actual results may vary depending on the cell line and experimental conditions.
Table 1: Example Dose-Response of this compound on p53 mRNA Expression
| This compound Concentration (nM) | p53 mRNA Knockdown (%) |
| 10 | 25 ± 5 |
| 50 | 60 ± 8 |
| 100 | 85 ± 7 |
| 200 | 90 ± 5 |
Table 2: Comparison of IC50 Values for this compound and Control Oligonucleotides
| Oligonucleotide | IC50 (nM) for Cell Viability |
| This compound | ~150 |
| Mismatch Control | > 1000 |
| Scrambled Control | > 1000 |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low p53 Knockdown Efficiency | 1. Suboptimal transfection efficiency. | - Optimize the transfection reagent-to-oligonucleotide ratio. - Test different transfection reagents. - Ensure cells are at the optimal confluency for transfection. |
| 2. Incorrect oligonucleotide concentration. | - Perform a dose-response experiment to determine the optimal concentration of this compound. | |
| 3. Inefficient cellular uptake. | - Use a transfection reagent known to be effective for ASO delivery. - Confirm uptake using fluorescently labeled oligonucleotides. | |
| 4. Degradation of oligonucleotides. | - Use nuclease-free water and reagents. - Store oligonucleotides properly as recommended by the supplier. | |
| High Cell Toxicity/Death | 1. High concentration of oligonucleotide. | - Lower the concentration of this compound and controls used. |
| 2. Toxicity of the transfection reagent. | - Reduce the amount of transfection reagent used. - Test a different, less toxic transfection reagent. | |
| 3. Off-target effects of the oligonucleotide. | - Ensure that the scrambled and mismatch controls show significantly less toxicity.[11] - If toxicity persists with controls, consider redesigning the oligonucleotides. | |
| Inconsistent Results | 1. Variation in cell confluency. | - Ensure consistent cell seeding density and confluency at the time of transfection. |
| 2. Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques. | |
| 3. Passage number of cells. | - Use cells within a consistent and low passage number range. | |
| No Difference Between this compound and Control Oligonucleotides | 1. Non-specific effects of oligonucleotides. | - This suggests the observed phenotype may not be due to p53 knockdown. - Redesign control oligonucleotides to ensure they lack any partial complementarity to other genes. |
| 2. The observed phenotype is independent of p53. | - Re-evaluate the hypothesis that p53 is the key mediator of the observed effect. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 6. Design and analysis of mismatch probes for long oligonucleotide microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot analysis of p53, Bax, and Bcl-xl protein levels [bio-protocol.org]
- 10. docs.thunor.net [docs.thunor.net]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cenersen Delivery into Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Cenersen into cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to specifically target the p53 messenger RNA (mRNA). By binding to the p53 mRNA, this compound facilitates its degradation by RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid.[1] This prevents the translation of both wild-type and mutant p53 protein, which can be beneficial in cancer therapy. In acute myeloid leukemia (AML), this compound has shown preferential activity against malignant stem cells, likely due to their high levels of RNase H.[1]
Q2: What are the primary challenges in delivering this compound to cancer cells?
A2: Like other antisense oligonucleotides (ASOs), this compound faces several delivery barriers. These include its hydrophilic and polyanionic nature, which hinders passive diffusion across the lipid bilayer of the cell membrane. Furthermore, once inside the body, ASOs can be degraded by nucleases. Efficiently delivering this compound to solid tumors is also challenging due to the complex tumor microenvironment.[2][3] Overcoming cellular uptake and facilitating escape from endosomes into the cytoplasm, where it can bind to its target mRNA, are critical hurdles.
Q3: What are the common methods for delivering this compound into cancer cells in vitro?
A3: The most common in vitro delivery methods for ASOs like this compound include:
-
Lipofection: This technique uses cationic lipids to form complexes with the negatively charged this compound, facilitating fusion with the cell membrane and entry into the cell.
-
Electroporation: This physical method applies an electrical field to the cells, creating transient pores in the cell membrane through which this compound can enter.
-
Nanoparticle-based delivery: Various nanoparticles, such as lipid-based nanoparticles and polymeric nanoparticles, can be used to encapsulate this compound, protecting it from degradation and enhancing its uptake by cancer cells.
Q4: How can I quantify the amount of this compound delivered into cancer cells?
A4: An effective method for quantifying intracellular this compound is through a specialized enzyme-linked immunosorbent assay (ELISA). This assay can be adapted to measure this compound concentrations in both plasma and cell lysates with high sensitivity and specificity.[4][5] Additionally, the functional consequence of this compound delivery can be assessed by measuring the downregulation of its target, p53 mRNA, using real-time quantitative polymerase chain reaction (RT-qPCR).[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound delivery experiments.
Low Transfection Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal this compound:lipid ratio (Lipofection) | Perform a dose-response matrix to determine the optimal ratio of this compound to the lipofection reagent for your specific cell line. |
| Incorrect electroporation parameters | Optimize electroporation voltage, pulse duration, and number of pulses for your cell type. Start with parameters known to be effective for similar cell lines. |
| Low cell viability | Reduce the concentration of the transfection reagent or the intensity of the electroporation pulse. Ensure cells are healthy and in the logarithmic growth phase at the time of transfection. |
| Presence of serum during complex formation (Lipofection) | Form the this compound-lipid complexes in a serum-free medium before adding them to the cells. |
| Cell confluency too high or too low | Aim for a cell confluency of 70-90% at the time of transfection for most adherent cell lines. |
| Degraded this compound | Store this compound according to the manufacturer's instructions, typically frozen and protected from light. Avoid repeated freeze-thaw cycles. |
High Cell Toxicity
| Possible Cause | Suggested Solution |
| Excessive amount of transfection reagent | Reduce the concentration of the lipofection reagent. Perform a toxicity assay to determine the maximum tolerable concentration for your cells. |
| Harsh electroporation conditions | Decrease the voltage or shorten the pulse duration. Ensure the use of an appropriate electroporation buffer. |
| Contamination of cell culture | Regularly test your cell cultures for mycoplasma and other contaminants. |
| Sensitive cell line | Some cell lines are inherently more sensitive to transfection reagents. Consider using a lower concentration of the reagent or a less toxic alternative. For sensitive primary cells, electroporation might be a better option despite the initial cell death. |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using ELISA
This protocol is adapted from a validated method for measuring this compound in AML cell lysates.[4][5]
Materials:
-
This compound
-
AML cell lines (e.g., MV4-11, KASUMI-1)
-
Cell lysis buffer
-
ELISA plate coated with a capture antibody specific for phosphorothioate oligonucleotides
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Plate reader
Procedure:
-
Cell Treatment: Plate AML cells at a desired density and treat with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 24 to 48 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
-
ELISA: a. Prepare a standard curve using known concentrations of this compound. b. Add diluted cell lysates and standards to the pre-coated ELISA plate. c. Incubate, wash, and then add the detection antibody. d. After another incubation and wash step, add the substrate and measure the absorbance using a plate reader.
-
Data Analysis: Calculate the concentration of this compound in the cell lysates based on the standard curve and normalize it to the total protein concentration (e.g., nmol of this compound/mg of protein).
Protocol 2: this compound Delivery via Lipofection
This is a general protocol for lipofection of antisense oligonucleotides and should be optimized for your specific cell line and transfection reagent.
Materials:
-
This compound
-
Cationic lipofection reagent (e.g., Lipofectamine™ 2000 or similar)
-
Serum-free medium (e.g., Opti-MEM™)
-
Cancer cell line of interest
-
Appropriate culture plates and media
Procedure:
-
Cell Plating: The day before transfection, seed cells in a culture plate so that they reach 70-90% confluency at the time of transfection.
-
Complex Formation: a. Dilute the required amount of this compound in a serum-free medium. b. In a separate tube, dilute the lipofection reagent in a serum-free medium. c. Combine the diluted this compound and the diluted lipofection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complex formation.
-
Transfection: Add the this compound-lipid complexes to the cells in the culture plate.
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C.
-
Medium Change: After the incubation period, replace the medium with fresh, complete growth medium.
-
Analysis: Analyze the cells for this compound uptake or downstream effects (e.g., p53 mRNA knockdown) at 24-72 hours post-transfection.
Protocol 3: this compound Delivery via Electroporation
This protocol is based on optimized methods for electroporating leukemia cell lines and should be adapted for your specific cells and electroporator.[6][7]
Materials:
-
This compound
-
Leukemia cell line (e.g., K562)
-
Electroporation buffer
-
Electroporator and compatible cuvettes
-
Appropriate culture plates and media
Procedure:
-
Cell Preparation: Harvest cells in the exponential growth phase and resuspend them in the electroporation buffer at a specific concentration (e.g., 5 x 10^6 cells/mL).
-
Electroporation: a. Mix the cell suspension with the desired concentration of this compound. b. Transfer the mixture to an electroporation cuvette. c. Apply the optimized electrical pulse (e.g., for K562 cells, a single pulse at 270-300 V and 1050-1800 µF might be a starting point).
-
Recovery: Immediately after the pulse, transfer the cells to a culture plate containing pre-warmed complete growth medium.
-
Incubation and Analysis: Incubate the cells at 37°C and analyze for this compound delivery and its effects at the desired time points.
Quantitative Data Summary
The following tables summarize quantitative data on this compound uptake and its biological effect from published studies.
Table 1: Intracellular this compound Concentration in AML Cell Lines [4][5]
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Intracellular this compound (nmol/mg protein) |
| MV4-11 | 0.1 | 24 | 9.97 |
| 0.5 | 24 | 26.9 | |
| 1.0 | 24 | 45.34 | |
| KASUMI-1 | 0.1 | 24 | 0.1 |
| 0.5 | 24 | ~1.0 | |
| 1.0 | 24 | 2.1 |
Table 2: Downregulation of p53 mRNA by this compound in AML Cell Lines [4]
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % p53 mRNA Downregulation |
| MV4-11 | 5 | 24 | ~30% |
| 5 | 48 | ~30% | |
| K562 | 5 | 24 | ~50% |
| 5 | 48 | ~50% |
Visualizations
This compound's Mechanism of Action
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Follow-Up of Gene Inhibition in Solid Tumors Using Peptide-Based Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of an electroporation protocol using the K562 cell line as a model: role of cell cycle phase and cytoplasmic DNAses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel non-viral method for transfection of primary leukemia cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cenersen-Induced Cytotoxicity in Normal Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential cytotoxicity induced by Cenersen in normal, non-cancerous cells during pre-clinical research. The information is presented through troubleshooting guides and frequently asked questions, supplemented with detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide (ASO) designed to be complementary to a sequence in the p53 messenger RNA (mRNA). Its primary on-target mechanism involves binding to p53 mRNA, leading to its degradation by RNase H. This is intended to sensitize cancer cells, which may have mutated or dysfunctional p53, to conventional chemotherapy agents.
Q2: Why is cytotoxicity observed in normal cells treated with this compound?
While this compound is designed to target p53 in cancer cells, it can exhibit cytotoxic effects in normal cells through two main mechanisms:
-
Hybridization-Dependent Off-Target Effects: this compound may bind to unintended mRNA sequences in normal cells that have partial complementarity. This can lead to the RNase H-mediated degradation of essential transcripts, resulting in cellular toxicity.
-
Hybridization-Independent Effects: The phosphorothioate backbone of this compound can cause toxicity independent of its sequence. This is often attributed to non-specific interactions with a variety of intracellular proteins, which can lead to the formation of nuclear inclusions, disruption of RNA processing, and global changes to the transcriptome. Some studies have shown that the antiproliferative effects of some p53-targeting ASOs may be unrelated to their intended antisense activity.[1]
Q3: Are there known IC50 values for this compound in normal cell lines?
Publicly available literature does not provide specific IC50 values for this compound-induced cytotoxicity in a comprehensive panel of normal human cell lines. The table below summarizes general observations on the cytotoxicity of phosphorothioate ASOs in normal cells. Researchers should determine the IC50 values for their specific normal cell lines of interest empirically.
Q4: What are the initial steps to take when unexpected cytotoxicity is observed in normal cells?
-
Confirm the Identity and Integrity of the Oligonucleotide: Ensure the sequence and purity of the this compound used. Impurities from synthesis can contribute to toxicity.
-
Perform a Dose-Response and Time-Course Experiment: Systematically evaluate a range of this compound concentrations and incubation times to identify a potential therapeutic window where toxicity in normal cells is minimized while efficacy in cancer cells is maintained.
-
Include Appropriate Controls: Always include a scrambled sequence control with the same phosphorothioate backbone and length as this compound to distinguish between sequence-specific off-target effects and hybridization-independent toxicity. A sense-strand oligonucleotide can also be a useful control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal cells at low this compound concentrations. | The specific normal cell line is highly sensitive to phosphorothioate ASOs. | - Determine the IC50 value for the specific cell line to establish a baseline. - Consider using a less sensitive normal cell line for initial screening if appropriate for the experimental context. - Evaluate the use of a delivery vehicle, such as a liposomal formulation, which may alter the cellular uptake and biodistribution of this compound, potentially reducing toxicity in normal cells. |
| Inconsistent cytotoxicity results between experiments. | - Variability in cell seeding density. - Inconsistent this compound concentration. - Contamination of cell cultures. | - Standardize cell seeding protocols. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Regularly test cell cultures for mycoplasma and other contaminants. |
| Cytotoxicity is observed with the scrambled control oligonucleotide. | The toxicity is likely due to hybridization-independent effects of the phosphorothioate backbone. | - Lower the concentration of the oligonucleotide. - Reduce the exposure time. - Investigate co-treatment with agents that may mitigate non-specific toxicity, although this requires careful validation. |
| No cytotoxicity is observed in cancer cells, even at high concentrations. | - The cancer cell line may be resistant. - Inefficient cellular uptake of this compound. | - Confirm the expression of the p53 target in the cancer cell line. - Optimize transfection/delivery methods to ensure adequate intracellular concentration of this compound. |
Quantitative Data Summary
Due to the lack of specific public data for this compound, this table summarizes the observed cytotoxic potential of different types of antisense oligonucleotides in primary human hepatocytes, which is a key model for assessing drug-induced liver injury. This data can serve as a general guide for the potential toxicity of phosphorothioate ASOs.
| Antisense Oligonucleotide | Target | Chemistry | Concentration (relative to Cmax) | Effect on Albumin Secretion in Primary Human Hepatocytes (Toxicity Marker) | Reference |
| Mipomersen | ApoB-100 | 2'-O-Methoxyethyl (MOE) gapmer with phosphorothioate backbone | 100x | Significant Inhibition | [2] |
| Inotersen | Transthyretin | 2'-O-Methoxyethyl (MOE) gapmer with phosphorothioate backbone | 100x | Significant Inhibition | [2] |
| Nusinersen | SMN2 | 2'-O-Methoxyethyl (MOE) with phosphorothioate backbone | 100x | No Significant Inhibition | [2] |
Note: This table is intended to provide a comparative context for ASO toxicity and does not contain data for this compound.
Experimental Protocols
Protocol for Assessing Cell Viability and Cytotoxicity using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound on normal cells by measuring metabolic activity.
Materials:
-
Normal human cell line of interest (e.g., primary dermal fibroblasts, peripheral blood mononuclear cells)
-
Complete cell culture medium
-
This compound and control oligonucleotides (e.g., scrambled sequence)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and control oligonucleotides in complete cell culture medium. Remove the existing medium from the cells and add the oligonucleotide dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound and control oligonucleotides
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and controls as described in the MTT assay protocol (Steps 1 and 2). Include wells for "spontaneous LDH release" (vehicle control), "maximum LDH release" (cells treated with lysis buffer provided in the kit), and a no-cell background control.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous, and maximum LDH release controls, after subtracting the background.
Protocol for Assessing Apoptosis using Caspase-3/7 Activation Assay
This protocol quantifies the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Normal human cell line of interest
-
This compound and control oligonucleotides
-
White-walled 96-well plates suitable for luminescence measurements
-
Commercially available Caspase-3/7 luminescence assay kit
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound and controls as previously described.
-
Reagent Addition: After the desired incubation period, add the caspase-3/7 reagent from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the fold-change in caspase-3/7 activity relative to the vehicle-treated control.
Visualizations
References
Cenersen Experiment Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Cenersen (B10832122), an antisense oligonucleotide targeting p53 mRNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as EL625) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide (ASO).[1] It is designed to be complementary to a specific sequence within the tumor suppressor p53 messenger RNA (mRNA).[1][2] this compound works through an RNase H-dependent mechanism.[2][3] When this compound binds to the p53 mRNA, it creates an RNA-DNA hybrid. This hybrid is recognized and cleaved by the enzyme RNase H, leading to the degradation of the p53 mRNA.[2][3] The ultimate result is a reduction in the synthesis of p53 protein.[2]
Q2: What are the essential controls for a this compound experiment?
Proper controls are critical for interpreting your results accurately.[4][5][6] The minimum recommended controls include:
-
Negative Control ASO: An oligonucleotide with a scrambled or mismatched sequence that does not target any known mRNA.[4][7] This helps to distinguish the specific antisense effects of this compound from non-specific effects of oligonucleotide treatment.
-
Untreated Control: Cells that have not been exposed to any ASO or transfection reagent.
-
Transfection Reagent Only Control: Cells treated with the delivery agent (e.g., lipid nanoparticles) but no ASO. This helps to assess the toxicity of the delivery method.
-
Positive Control: If available, a previously validated ASO known to be effective in your cell system can help confirm that the experimental setup, including transfection, is working correctly.[8]
Q3: How do I confirm that this compound is working?
The "gold standard" for confirming the efficacy of an antisense oligonucleotide is to demonstrate the downregulation of the target protein.[5][6] For this compound, this involves:
-
Measuring p53 mRNA levels: Use quantitative real-time PCR (qPCR) to show a significant reduction in p53 mRNA in this compound-treated cells compared to controls.
-
Measuring p53 protein levels: Use Western blotting to show a corresponding decrease in p53 protein levels.
Troubleshooting Guide
Problem 1: No or low reduction in p53 mRNA/protein levels.
This is one of the most common issues in ASO experiments and can stem from several factors.
| Possible Cause | Troubleshooting Steps |
| Inefficient ASO Delivery | Optimize the transfection protocol. This is a critical step.[9][10][11] Vary the concentration of both this compound and the transfection reagent to find the optimal ratio for your specific cell line.[9] Consider trying different transfection reagents or delivery methods (e.g., electroporation, lipid nanoparticles, gymnotic uptake).[10][12][13] Use a fluorescently labeled control oligonucleotide to visually assess transfection efficiency via microscopy.[8] |
| ASO Degradation | Ensure proper storage and handling of the this compound oligonucleotide. ASOs can be susceptible to degradation by nucleases. Use nuclease-free water and reagents. |
| Incorrect ASO Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your experiment.[7] Concentrations that are too low will be ineffective, while excessively high concentrations can lead to toxicity and off-target effects.[6] |
| Cell Type and Density | The efficiency of ASO uptake can vary significantly between different cell types.[11] Ensure that cells are healthy and seeded at an appropriate density. Confluency at the time of transfection can impact efficiency. |
| Suboptimal Assay Conditions | Troubleshoot your downstream analysis methods. For qPCR, ensure your primers are specific and efficient, and that the RNA quality is high.[14][15] For Western blotting, verify your antibody's specificity and optimize blotting conditions.[16][17][18] |
Problem 2: High cell toxicity or death after transfection.
| Possible Cause | Troubleshooting Steps |
| Toxicity of Transfection Reagent | Reduce the concentration of the transfection reagent. Run a toxicity test with the transfection reagent alone to determine the maximum tolerable concentration for your cells. |
| High ASO Concentration | High concentrations of ASOs can be toxic to cells. Reduce the concentration of this compound used in the experiment. |
| Contamination | Ensure that all reagents and cell cultures are free from bacterial or fungal contamination. |
| On-Target Toxicity | In some cell lines, the downregulation of p53 can induce apoptosis or cell cycle arrest. This may be the intended effect of the experiment. Assess cell viability using methods like MTT or trypan blue exclusion assays. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Maintain consistent cell culture practices. Use cells from the same passage number for related experiments and ensure they are in the logarithmic growth phase. |
| Pipetting Errors | Inconsistent pipetting can lead to significant variations, especially in qPCR.[15] Use calibrated pipettes and be meticulous when preparing master mixes and plating cells. |
| Reagent Instability | Aliquot reagents to avoid multiple freeze-thaw cycles. Ensure that all reagents are stored at the correct temperature. |
Experimental Protocols
Protocol 1: Cationic Lipid-Mediated Transfection of this compound
This is a general protocol and should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.
-
Preparation of ASO-Lipid Complexes:
-
Solution A: Dilute your desired amount of this compound (e.g., 50 nM final concentration) in serum-free medium (e.g., Opti-MEM).
-
Solution B: Dilute the cationic lipid transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add the ASO-lipid complexes to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with complete growth medium.
-
Harvest cells for analysis at your desired time point (e.g., 24-48 hours post-transfection).
-
Protocol 2: Analysis of p53 mRNA Knockdown by qPCR
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a standard RNA isolation kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for p53, and cDNA template.
-
Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of p53 mRNA using the delta-delta Ct method, normalizing to the housekeeping gene and comparing to the negative control.
Protocol 3: Analysis of p53 Protein Reduction by Western Blot
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against p53 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity and normalize the p53 signal to the loading control.
Data Interpretation
Table 1: Example Transfection Optimization Data
This table shows hypothetical results from an experiment to optimize this compound concentration.
| This compound (nM) | Lipid Reagent (µL) | p53 mRNA Reduction (%) | Cell Viability (%) |
| 25 | 2 | 45% | 95% |
| 50 | 2 | 75% | 92% |
| 100 | 2 | 85% | 80% |
| 50 | 1 | 50% | 98% |
| 50 | 3 | 80% | 85% |
Table 2: Expected qPCR and Western Blot Outcomes
| Treatment Group | Expected p53 mRNA Level (Relative to Untreated) | Expected p53 Protein Level (Relative to Untreated) |
| Untreated | 1.0 | 1.0 |
| Scrambled Control ASO | ~1.0 | ~1.0 |
| This compound | < 0.3 | < 0.3 |
Visual Guides: Workflows and Mechanisms
Experimental Workflow
Caption: General workflow for a this compound knockdown experiment.
This compound Mechanism of Action
Caption: RNase H-mediated degradation of p53 mRNA by this compound.
p53 and Apoptosis Signaling Pathway
Caption: this compound targets p53, a key regulator of apoptosis.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Facebook [cancer.gov]
- 3. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ncardia.com [ncardia.com]
- 11. The Use of Antisense Oligonucleotides in Evaluating Survivin as a Therapeutic Target for Radiation Sensitization in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and strategies for effective delivery of antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
- 14. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 15. dispendix.com [dispendix.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. blog.addgene.org [blog.addgene.org]
Technical Support Center: Refining Cenersen Dosage for Optimal p53 Knockdown
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cenersen (B10832122), a p53 antisense oligonucleotide, for effective p53 knockdown. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide with the sequence 5'-d[P-Thio](CCCTG CTCCC CCCTG GCTCC)-3'[1]. It is designed to be complementary to a specific region of the p53 messenger RNA (mRNA)[1][2]. By binding to the p53 mRNA, this compound triggers its degradation by RNase H, an enzyme that cleaves the RNA strand of an RNA-DNA hybrid[1]. This prevents the translation of p53 mRNA into p53 protein, leading to a reduction in both wild-type and mutant p53 levels.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: Based on in vitro studies in acute myeloid leukemia (AML) cell lines such as MV4-11 and KASUMI-1, successful downregulation of p53 mRNA has been observed with this compound concentrations in the range of 0.1-1.0 µmol/L[3]. It is recommended to perform a dose-response experiment starting from this range to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I control for off-target effects of this compound?
A3: To ensure that the observed effects are specific to p53 knockdown, it is crucial to include proper controls in your experiments. Guidelines for antisense oligonucleotide experiments recommend using at least one mismatch control and one scrambled control oligonucleotide[4][5]. A mismatch control has a similar nucleotide composition to this compound but with a few base alterations to disrupt binding to the target mRNA. A scrambled control has the same nucleotide composition as this compound but in a random sequence. These controls help to distinguish sequence-specific antisense effects from non-specific effects of oligonucleotide treatment[6].
Q4: How can I quantify the knockdown of p53?
A4: p53 knockdown should be assessed at both the mRNA and protein levels.
-
mRNA level: Quantitative real-time PCR (RT-qPCR) is the standard method to measure the reduction in p53 mRNA transcripts[7].
-
Protein level: Western blotting is the gold-standard for quantifying the reduction in p53 protein levels[8][9]. Densitometry analysis of the protein bands allows for the quantification of knockdown efficiency[10][11].
Q5: What are the expected functional consequences of p53 knockdown by this compound?
A5: p53 is a critical tumor suppressor protein that regulates the cell cycle and apoptosis in response to cellular stress[12][13][14]. Knockdown of p53 can lead to:
-
Abrogation of cell cycle arrest: p53-mediated cell cycle arrest, primarily at the G1/S checkpoint, is a key mechanism to prevent the proliferation of damaged cells[12][15].
-
Inhibition of apoptosis: p53 induces apoptosis (programmed cell death) through the transcriptional activation of pro-apoptotic genes[13][16]. The specific outcome of p53 knockdown can be cell-type dependent[15].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low p53 Knockdown Efficiency | 1. Suboptimal this compound concentration. 2. Inefficient delivery of this compound into cells. 3. Degradation of this compound. 4. Incorrect quantification method. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Optimize the transfection protocol. If using lipid-based reagents, adjust the lipid-to-oligonucleotide ratio[17]. Consider alternative delivery methods if necessary. 3. Use nuclease-free reagents and sterile techniques. This compound's phosphorothioate backbone provides some nuclease resistance, but proper handling is still important. 4. Ensure your RT-qPCR primers are specific and efficient. For Western blotting, use a validated p53 antibody and ensure proper protein loading and transfer. |
| High Cell Toxicity or Off-Target Effects | 1. This compound concentration is too high. 2. Non-specific effects of the oligonucleotide or delivery reagent. 3. Off-target hybridization of this compound to other mRNAs. | 1. Reduce the this compound concentration. Determine the lowest effective concentration that achieves desired knockdown with minimal toxicity. 2. Include mismatch and scrambled oligonucleotide controls to assess non-specific effects. Also, test the delivery reagent alone for toxicity. 3. Perform a transcriptome-wide analysis (e.g., microarray or RNA-seq) to identify potential off-target genes affected by this compound[18]. |
| Inconsistent Results Between Experiments | 1. Variation in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent transfection efficiency. 3. Reagent variability. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Monitor transfection efficiency in each experiment, for example by using a fluorescently labeled control oligonucleotide. 3. Prepare fresh reagents and use consistent lot numbers for critical components like transfection reagents and antibodies. |
Quantitative Data Summary
The following table summarizes available quantitative data for this compound from in vitro studies.
| Cell Line | This compound Concentration (µmol/L) | Intracellular Concentration (nmol/mg protein) | p53 mRNA Downregulation | Reference |
| MV4-11 | 0.1 - 1.0 | 9.97 - 45.34 | Successful downregulation observed | [3] |
| KASUMI-1 | 0.1 - 1.0 | 0.1 - 2.1 | Successful downregulation observed | [3] |
Note: Specific percentages of p53 mRNA and protein knockdown are not detailed in the referenced study. Researchers should determine these values empirically for their experimental system.
Experimental Protocols
Protocol for this compound Delivery using Lipid-Based Transfection
This protocol provides a general guideline for the delivery of this compound into cultured cells using a commercial lipid-based transfection reagent. Optimization is required for each cell line.
Materials:
-
This compound oligonucleotide
-
Mismatch control oligonucleotide
-
Scrambled control oligonucleotide
-
Lipid-based transfection reagent (e.g., Lipofectamine™)
-
Opti-MEM™ or other serum-free medium
-
Complete cell culture medium
-
Cells plated in a multi-well plate
Procedure:
-
Cell Plating: One day before transfection, seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Preparation of Oligonucleotide-Lipid Complexes: a. For each well, dilute the required amount of this compound or control oligonucleotide into serum-free medium. b. In a separate tube, dilute the lipid-based transfection reagent into serum-free medium according to the manufacturer's instructions. c. Combine the diluted oligonucleotide and diluted lipid reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Transfection: a. Remove the culture medium from the cells and wash with serum-free medium. b. Add the oligonucleotide-lipid complexes to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. d. After incubation, add complete culture medium. For some cell lines, it may be necessary to replace the transfection medium with fresh complete medium.
-
Post-Transfection: a. Incubate the cells for 24-72 hours before assessing p53 knockdown. The optimal incubation time should be determined empirically.
Protocol for Quantification of p53 mRNA by RT-qPCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for p53 and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for p53 and the reference gene. b. Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of p53 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the control-treated cells.
Protocol for Quantification of p53 Protein by Western Blot
Materials:
-
Cell lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against p53
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane and then incubate with the primary p53 antibody. b. Wash the membrane and incubate with the HRP-conjugated secondary antibody. c. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Perform densitometry analysis of the p53 and loading control bands to quantify the relative p53 protein levels.
Visualizations
Caption: p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for p53 knockdown using this compound.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pnas.org [pnas.org]
- 15. Regulation of p53-mediated apoptosis and cell cycle arrest by Steel factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Clinical Translation of Cenersen: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges encountered during the clinical translation of Cenersen (B10832122). The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer insights into potential experimental hurdles and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide.[1] It is designed to be complementary to a specific sequence within the messenger RNA (mRNA) of the tumor suppressor protein p53. By binding to the p53 mRNA, this compound facilitates its degradation by an enzyme called RNase H.[2] This action blocks the production of both normal (wild-type) and mutated p53 protein, which can sensitize cancer cells, such as those in acute myeloid leukemia (AML), to the effects of chemotherapy.[2][3]
Q2: What are the primary challenges in the clinical development of antisense oligonucleotides (ASOs) like this compound?
The clinical translation of ASOs faces several key hurdles:
-
Delivery: ASOs can have difficulty penetrating cells and reaching their target tissues, which affects their bioavailability.[4] This often necessitates the use of specialized delivery systems.
-
Toxicity: Potential side effects can include off-target effects, stimulation of the immune system, a decrease in platelet count (thrombocytopenia), interference with blood clotting, and accumulation in the kidneys, which could lead to damage.[4][5]
-
Specificity: Ensuring that the ASO binds only to its intended RNA target is critical to avoid unintended effects on other genes.
-
Regulatory Pathway: The regulatory landscape for oligonucleotide-based therapies is still developing, which can present challenges during the approval process.[4][6]
-
Cost: The manufacturing and development costs of ASO therapies can be substantial.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting/Monitoring Steps |
| Suboptimal therapeutic efficacy in preclinical models. | Inefficient delivery of this compound to target cells. | 1. Assess Cellular Uptake: Quantify the intracellular concentration of this compound in target cells. An ELISA-based assay has been developed for this purpose.[7]2. Evaluate Delivery Systems: Consider formulating this compound with lipid nanoparticles (LNPs) or conjugating it to antibodies that target cell-surface receptors on the cancer cells to enhance uptake. |
| Degradation of this compound by nucleases. | 1. Confirm Phosphorothioate Backbone: The phosphorothioate modification in this compound is designed to increase resistance to nuclease degradation. Verify the integrity of the supplied oligonucleotide.2. In Vitro Stability Assay: Assess the stability of this compound in relevant biological fluids (e.g., plasma, cell culture media) over time. | |
| Concomitant use of potential inhibitors. | A clinical study indicated that co-administration of acetaminophen (B1664979) and/or high-dose antioxidants was associated with a lack of response to this compound treatment.[2][8] Avoid these agents in experimental protocols where possible. | |
| Observed off-target effects in cellular or animal models. | Non-specific binding of this compound to unintended mRNA sequences. | 1. Sequence Specificity Analysis: Perform bioinformatics analysis to identify potential off-target binding sites.2. Control Oligonucleotides: Include scrambled or mismatch control oligonucleotides in your experiments to differentiate sequence-specific effects from non-specific effects.[7] |
| Signs of toxicity (e.g., elevated liver enzymes, thrombocytopenia) in animal studies. | Immune stimulation by the oligonucleotide backbone or off-target effects. | 1. Monitor Hematological Parameters: Regularly perform complete blood counts to monitor for thrombocytopenia.2. Assess Liver and Kidney Function: Monitor blood urea (B33335) nitrogen, creatinine, and liver enzyme levels.3. Cytokine Profiling: Measure levels of pro-inflammatory cytokines to assess for an immune response. |
Quantitative Data Summary
Table 1: Cellular Uptake of this compound in AML Cell Lines
| Cell Line | This compound Concentration (µmol/L) | Intracellular Concentration (nmol/mg protein) |
| MV4-11 | 0.1 - 1.0 | 9.97 - 45.34 |
| KASUMI-1 | 0.1 - 1.0 | 0.1 - 2.1 |
Data from a study on the cellular uptake and intracellular levels of this compound.[7]
Table 2: Clinical Response in a Phase IIa Study of this compound in AML
| Patient Group | Number of Patients | Response Rate |
| Total Patients Treated | 53 | 19% (10/53) |
| Patients Receiving Potential Inhibitors* | 17 | 0% (0/17) |
*Potential inhibitors included acetaminophen and/or high-dose antioxidants.[2][8]
Experimental Protocols & Visualizations
Key Experimental Workflow: Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical setting.
Caption: Preclinical workflow for evaluating this compound efficacy.
Signaling Pathway: this compound Mechanism of Action
This diagram illustrates the mechanism by which this compound inhibits p53 protein production.
Caption: Mechanism of this compound-mediated p53 knockdown.
Logical Relationship: Troubleshooting ASO Delivery Challenges
This diagram outlines a logical approach to troubleshooting common issues related to the delivery of antisense oligonucleotides.
Caption: Troubleshooting workflow for ASO delivery.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. productlifegroup.com [productlifegroup.com]
- 5. Antisense Oligonucleotides: Improving Future Outcomes for Chronic Disease and Disorders | RGA [rgare.com]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cenersen's Effect on p53 mRNA Levels by qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cenersen's performance in modulating p53 messenger RNA (mRNA) levels with other therapeutic alternatives. Supporting experimental data, detailed methodologies for quantitative polymerase chain reaction (qPCR) analysis, and visualizations of the underlying biological pathways and experimental workflows are presented to assist researchers in evaluating p53-targeting strategies.
Introduction to p53 Modulation
The tumor suppressor protein p53 plays a critical role in cellular homeostasis by regulating cell cycle arrest, DNA repair, and apoptosis. In many cancers, the p53 pathway is dysregulated, often through mutation of the TP53 gene or overexpression of its negative regulators. Consequently, therapeutic strategies aimed at modulating p53 activity are of significant interest in oncology research. This guide focuses on This compound (B10832122), an antisense oligonucleotide designed to downregulate p53 expression, and compares its mechanism and effects with other classes of p53-targeting agents.
This compound: An Antisense Approach to p53 Inhibition
This compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide that is complementary to a region of p53 mRNA.[1] Its mechanism of action relies on the recruitment of RNase H, an enzyme that selectively degrades the RNA strand of an RNA-DNA hybrid.[2] By binding to p53 mRNA, this compound forms such a hybrid, leading to the cleavage and subsequent degradation of the p53 transcript. This targeted degradation prevents the translation of p53 protein, effectively reducing its cellular levels. This approach is being investigated for its potential to sensitize cancer cells to chemotherapy.[2][3]
Comparative Analysis of p53 Modulators
Several alternative strategies to modulate the p53 pathway exist, each with a distinct mechanism of action. This section compares this compound with three major classes of p53-targeting agents: MDM2 inhibitors, HSP90 inhibitors, and statins, with a focus on their effects on p53 mRNA levels as measured by qPCR.
Data Summary: Effect of Different Modulators on p53 mRNA Levels
The following table summarizes the quantitative effects of this compound and its alternatives on p53 mRNA levels, as reported in various studies. It is important to note that these results are from different experimental systems and should be interpreted with caution as direct comparisons are limited.
| Compound Class | Specific Agent | Cell Line/System | Effect on p53 mRNA Levels (Relative to Control) | Citation |
| Antisense Oligonucleotide | This compound | MV4-11 (AML) | Downregulation | [4] |
| This compound | KASUMI-1 (AML) | Downregulation | ||
| AS3 (Antisense Oligo) | MCF-7 (Breast Cancer) | Inhibition | [5] | |
| MDM2 Inhibitors | Nutlin-3 | GIST882, GIST T1, GIST48B | Variable (slight increase or no significant change) | |
| HSP90 Inhibitors | 17-AAG, 17-DMAG | JMN-1B (Mesothelioma) | Minimal suppression after 12 hours | [6][7] |
| Statins | Atorvastatin | B16f10 (Melanoma) | No significant change or slight decrease | [8] |
| Simvastatin, Lovastatin | MDA-MB-231 (Breast Cancer) | No significant change | ||
| Atorvastatin | Adipose Tissue | Increase | [9] |
Key Findings from Comparative Data:
-
This compound and other antisense oligonucleotides directly target p53 mRNA for degradation, leading to a quantifiable decrease in its expression levels.[4][5]
-
MDM2 inhibitors , such as Nutlin-3, primarily act by disrupting the interaction between p53 protein and its negative regulator, MDM2.[10][11] This leads to p53 protein stabilization and accumulation, but studies suggest it does not consistently or significantly alter p53 mRNA levels.
-
HSP90 inhibitors have shown to have minimal or delayed effects on p53 mRNA levels.[6][7][12] Their primary mechanism involves the destabilization of client proteins, which can include mutant p53, but not a direct impact on p53 transcription.
-
Statins have been reported to exert their effects on the p53 pathway through various mechanisms, but direct and consistent modulation of p53 mRNA levels is not a primary reported outcome. Some studies show no significant change, while others report an increase, depending on the experimental context.[8][9][13]
Experimental Protocols: qPCR for p53 mRNA Quantification
The following is a generalized protocol for the quantification of p53 mRNA levels using reverse transcription quantitative polymerase chain reaction (RT-qPCR), based on common laboratory practices.
1. RNA Extraction:
-
Culture cells to the desired confluency and treat with the compound of interest (e.g., this compound) for the specified time.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Typically, 1 µg of total RNA is used as a template in a 20 µL reaction volume.
-
The reaction mixture usually contains reverse transcriptase, dNTPs, random primers, and an RNase inhibitor.
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
A typical 20 µL reaction includes:
-
cDNA template (diluted)
-
Forward and reverse primers for the human TP53 gene
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization
-
qPCR master mix
-
-
Perform the qPCR using a real-time PCR detection system with a standard cycling program:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 60 sec)
-
-
Melt curve analysis to verify the specificity of the amplified product (for SYBR Green-based assays).
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the p53 and the housekeeping gene for each sample.
-
Calculate the relative quantification of p53 mRNA expression using the ΔΔCt method. The results are typically expressed as a fold change relative to the untreated control.
Visualizing the Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound binds to p53 mRNA, leading to its degradation via RNase H.
Experimental Workflow for qPCR Validation
Caption: Workflow for quantifying p53 mRNA levels using RT-qPCR.
Conclusion
Validating the effect of this compound on p53 mRNA levels by qPCR demonstrates its direct and potent mechanism of action in downregulating its target. In comparison, other p53-modulating agents such as MDM2 inhibitors, HSP90 inhibitors, and statins primarily act on the p53 protein or its regulators, with less direct and more variable effects on p53 mRNA levels. The choice of a p53-targeting strategy will depend on the specific therapeutic goal, whether it is the complete knockdown of p53 expression or the modulation of its activity. This guide provides the foundational information for researchers to make informed decisions and design rigorous experiments for the evaluation of these promising anti-cancer agents.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antisense oligonucleotide targeting p53 increased apoptosis of MCF-7 cells induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heat shock protein 90 inhibitors augment endogenous wild-type p53 expression but down-regulate the adenovirally-induced expression by inhibiting a proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Measuring p53 Protein Reduction: A Comparative Guide to Cenersen and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation is a hallmark of many cancers, making it a key target for therapeutic intervention. This guide provides a comparative overview of Cenersen, an antisense oligonucleotide designed to reduce p53 protein levels, and other therapeutic strategies that modulate the p53 pathway. We present available quantitative data, detailed experimental protocols for measuring p53 levels, and visualizations of the underlying biological pathways and experimental workflows.
This compound: An Antisense Approach to p53 Reduction
This compound is a synthetic antisense oligonucleotide that specifically targets the mRNA of both wild-type and mutant p53.[1] By binding to the p53 mRNA, this compound mediates its degradation, thereby inhibiting the synthesis of the p53 protein.[2][3] This approach is intended to sensitize cancer cells to chemotherapy.[2][3]
Alternative Strategies for Modulating p53 Activity
Several alternative strategies aim to either restore wild-type p53 function in cancer cells with p53 mutations or to induce the degradation of mutant p53. These include:
-
Small Molecule Reactivators: Compounds like PC14586 (rezatapopt) and APR-246 (eprenetapopt) are designed to bind to specific mutant p53 proteins and restore their wild-type conformation and tumor-suppressing functions.[4][5]
-
MDM2 Inhibitors: These small molecules, such as Nutlin-3 and Sulanemadlin, disrupt the interaction between p53 and its negative regulator, MDM2. This prevents the degradation of wild-type p53, leading to its stabilization and activation.
-
Inducers of Mutant p53 Degradation: Certain drugs, including statins, have been shown to promote the degradation of mutant p53 proteins.[6]
Comparative Data on p53 Modulation
The following tables summarize the available quantitative data on the effects of this compound and alternative therapies on p53 levels and activity. It is important to note that direct head-to-head comparative studies are limited, and the methodologies for measuring p53 modulation differ between studies.
Table 1: this compound-Mediated p53 mRNA Reduction
| Cell Line | Treatment Concentration | Duration | p53 mRNA Reduction | Reference |
| MV4-11 (AML) | 5 µM | 24 and 48 hours | ~30% | [3] |
| K562 (CML) | 5 µM | 24 and 48 hours | ~50% | [3] |
Table 2: p53 Modulation by Alternative Therapies
| Therapy Class | Compound | Mechanism of Action | Effect on p53 | Quantitative Data | Reference |
| Small Molecule Reactivator | PC14586 (rezatapopt) | Restores wild-type conformation to Y220C mutant p53 | Activation of p53 transcriptional targets | Increased p21 and MDM2 protein levels | [4] |
| Small Molecule Reactivator | APR-246 (eprenetapopt) | Restores wild-type conformation to mutant p53 | Increased p53 protein expression and target activation | Increased p53 protein levels in p53WT cells | [7] |
| MDM2 Inhibitor | RG7112 | Inhibits p53-MDM2 interaction | Stabilization and activation of wild-type p53 | 4.86-fold increase in p53 protein levels | [8] |
| Inducer of Degradation | Simvastatin | Promotes degradation of mutant p53 | Reduction of mutant p53 protein | 38-46% increase in apoptosis in TNBC cells | [6] |
Experimental Protocols for Measuring p53 Protein Levels
Accurate quantification of p53 protein levels is crucial for evaluating the efficacy of treatments like this compound. Below are detailed protocols for commonly used methods.
Western Blot for p53 Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the therapeutic agent (e.g., this compound) and a vehicle control.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p53 overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensity using densitometry software. Normalize the p53 band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.
Enzyme-Linked Immunosorbent Assay (ELISA) for p53 Measurement
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for p53.
-
Incubate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS).
2. Sample and Standard Incubation:
-
Prepare serial dilutions of a known concentration of recombinant p53 protein to create a standard curve.
-
Add the cell lysates and p53 standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound substances.
3. Detection Antibody Incubation:
-
Add a detection antibody that is also specific for p53 but binds to a different epitope than the capture antibody. The detection antibody is typically conjugated to an enzyme (e.g., HRP).
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells.
4. Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB) that will be converted by the enzyme to produce a colored product.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of p53 in the samples by comparing their absorbance to the standard curve.
Flow Cytometry for Intracellular p53 Staining
Flow cytometry allows for the analysis of protein expression at the single-cell level.
1. Cell Preparation:
-
Harvest cells after treatment and wash with PBS.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and protein localization.
-
Permeabilize the cell membrane with a permeabilization buffer (e.g., saponin (B1150181) or methanol) to allow antibodies to enter the cell.
2. Antibody Staining:
-
Incubate the permeabilized cells with a fluorescently labeled primary antibody specific for p53.
-
Wash the cells to remove unbound antibody.
-
If the primary antibody is not fluorescently labeled, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Wash the cells again.
3. Data Acquisition and Analysis:
-
Resuspend the cells in a sheath fluid.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to determine the percentage of p53-positive cells and the mean fluorescence intensity, which is proportional to the amount of p53 protein per cell.
Immunohistochemistry (IHC) for p53 Detection in Tissues
IHC is used to visualize the distribution and localization of p53 within tissue sections.
1. Tissue Preparation:
-
Fix tissue samples in formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) of the tissue and mount them on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval to unmask the p53 antigen. This is typically done by heating the slides in a citrate (B86180) buffer.
3. Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against p53.
-
Wash the sections.
-
Incubate with a secondary antibody-enzyme conjugate (e.g., HRP-conjugated).
-
Wash the sections.
-
Add a chromogen substrate (e.g., DAB) that will produce a colored precipitate at the site of the antigen.
4. Visualization and Analysis:
-
Counterstain the sections with a nuclear stain like hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope to assess the intensity and localization of p53 staining.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for measuring p53 protein reduction.
Caption: this compound binds to p53 mRNA, leading to its degradation and reduced p53 protein synthesis.
Caption: A generalized workflow for quantifying p53 protein levels after therapeutic treatment.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by Rezatapopt, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoring p53-wild type conformation in TP53-Y220C mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to p53 Inhibitors: Cenersen vs. Nutlin-3
In the landscape of cancer therapeutics, the tumor suppressor protein p53 stands as a pivotal target. Its role in orchestrating cell cycle arrest, apoptosis, and DNA repair makes it a critical guardian against malignant transformation. However, in many cancers, the p53 pathway is disrupted. Two distinct strategies to counteract this disruption are embodied by Cenersen and Nutlin-3, which modulate p53 activity through different mechanisms. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these p53-targeted therapies.
Mechanism of Action: A Tale of Two Strategies
This compound , an antisense oligonucleotide, operates at the genetic level. It is designed to be complementary to the mRNA sequence of p53. By binding to the p53 mRNA, this compound triggers its degradation by RNase H, an enzyme that cleaves the RNA strand of an RNA-DNA hybrid.[1] This action effectively blocks the translation of both wild-type and mutant p53 protein, leading to a reduction in overall p53 levels.[1] The therapeutic rationale for this compound, particularly in acute myeloid leukemia (AML), is to sensitize cancer cells to chemotherapy by preventing p53-mediated cell cycle arrest, thereby forcing the malignant cells to undergo apoptosis in the presence of DNA damaging agents.[1][2]
Nutlin-3 , in contrast, is a small molecule inhibitor that targets the interaction between p53 and its primary negative regulator, murine double minute 2 (MDM2).[3][4] In healthy cells, MDM2 acts as an E3 ubiquitin ligase, tagging p53 for proteasomal degradation and thus maintaining low levels of the tumor suppressor.[3] Many cancers with wild-type p53 exhibit an overexpression of MDM2, effectively silencing p53's tumor-suppressive functions. Nutlin-3 competitively binds to the p53-binding pocket on MDM2, preventing the p53-MDM2 interaction. This liberates p53 from degradation, leading to its stabilization, accumulation, and subsequent activation of downstream pathways that induce cell cycle arrest and apoptosis.[3][5]
Performance Data: A Quantitative Comparison
The efficacy of this compound and Nutlin-3 has been evaluated in various preclinical and clinical settings. The following table summarizes key quantitative data for these inhibitors.
| Parameter | This compound | Nutlin-3 |
| Target | p53 mRNA | MDM2 protein |
| Mechanism | Antisense-mediated degradation of p53 mRNA | Inhibition of p53-MDM2 interaction |
| Effect on p53 | Decreases both wild-type and mutant p53 protein levels | Stabilizes and activates wild-type p53 protein |
| Cellular Outcomes | Sensitizes cancer cells to chemotherapy, promotes apoptosis in the presence of DNA damage | Induces cell cycle arrest (G1 and G2/M), apoptosis, and senescence in p53 wild-type cells |
| IC50 Values | Data on direct IC50 values are limited. In MV4-11 and KASUMI-1 AML cell lines, exposure to 0.1-1µmol/L this compound resulted in intracellular concentrations of 9.97-45.34 nmol/mg protein and 0.1-2.1 nmol/mg protein, respectively, leading to p53 mRNA downregulation.[6] | Varies depending on the cell line and p53 status. For example, in A549 (p53 wild-type) non-small cell lung cancer cells, the IC50 is approximately 17.68 µM, while in p53 deficient or mutant cells, it is significantly higher (>33 µM).[7] In sarcoma cell lines with MDM2 amplification (OSA and T778), IC50 values were 527 nM and 658 nM, respectively.[8] |
| Clinical Development | Investigated in Phase II clinical trials for Acute Myeloid Leukemia (AML) in combination with chemotherapy.[1][2] | Derivatives like Idasanutlin (RG7388) have advanced to Phase III clinical trials for AML.[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of therapeutic agents. Below are outlines of key experimental protocols used to assess the efficacy of p53 inhibitors like this compound and Nutlin-3.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound or Nutlin-3) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Analysis of Protein Expression (Western Blotting)
Western blotting is used to detect and quantify specific proteins, such as p53 and its downstream target p21.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53 or anti-p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the protein levels.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the inhibitor and harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental evaluation of these inhibitors, the following diagrams have been generated.
Caption: p53 signaling pathway and mechanisms of this compound and Nutlin-3.
Caption: Experimental workflow for evaluating p53 inhibitors.
Conclusion
This compound and Nutlin-3 represent two distinct and compelling approaches to targeting the p53 pathway in cancer. This compound's strategy of downregulating p53 to enhance chemosensitivity is particularly relevant for therapies where p53-mediated cell cycle arrest is a mechanism of resistance. In contrast, Nutlin-3's approach of reactivating endogenous wild-type p53 by inhibiting MDM2 offers a non-genotoxic therapeutic option for a broad range of tumors that retain a functional p53 gene.
The choice between these or similar inhibitors will depend on the specific cancer type, its p53 status, the existing treatment regimen, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and interpret studies aimed at further elucidating the potential of these and other p53-targeted therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutlin (3) | p53-MDM2 inhibitor | CAS# 548472-68-0 | InvivoChem [invivochem.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assays for Confirming Cenersen's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Cenersen (B10832122) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide (ASO) designed to block the production of the p53 tumor suppressor protein.[1][2] Its therapeutic rationale is based on sensitizing cancer cells, such as those in acute myeloid leukemia (AML), to standard chemotherapy by inhibiting p53-mediated DNA repair.[3][4][5] The proposed mechanism of action is RNase H-dependent degradation of p53 mRNA.[1] Confirmation of this multi-step mechanism is critical for its clinical development and for understanding its pharmacodynamic effects.
This guide provides a detailed comparison of essential assays to confirm the key steps in this compound's mechanism of action, from cellular uptake to the ultimate biological response. It also contrasts this approach with alternative apoptosis-inducing strategies, such as BCL-2 inhibition.
This compound's Proposed Mechanism of Action
This compound's action can be broken down into four key events:
-
Cellular Uptake: The ASO must penetrate the cell membrane to reach its target.
-
Target Engagement: this compound hybridizes with its complementary sequence on the p53 mRNA.
-
Target Knockdown: The ASO-mRNA duplex recruits RNase H, an endogenous enzyme that cleaves the RNA strand, leading to the degradation of p53 mRNA.[1][3]
-
Downstream Effects: The reduction in p53 mRNA leads to decreased p53 protein levels, impairing DNA repair and increasing the cancer cell's sensitivity to cytotoxic agents.[4]
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Western Blot Analysis of p5a3 Following Cenersen Exposure
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the analysis of p53 protein expression after treatment with Cenersen (B10832122), an antisense oligonucleotide. It details the mechanism of this compound, a full experimental protocol for Western blot analysis, and a comparative data summary.
Introduction to this compound and p53
The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest or apoptosis (programmed cell death).[1] In many cancers, the p53 pathway is inactivated, allowing damaged cells to proliferate uncontrollably.[1]
This compound (also known as EL625) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to be complementary to a specific sequence of p53 messenger RNA (mRNA).[1][2] Its primary function is to block the production of both wild-type and mutant p53 protein.[1][3] By reducing p53 levels, this compound was investigated for its potential to sensitize cancer cells to conventional chemotherapy agents.[4][5]
Mechanism of Action
This compound operates through an RNase H-dependent mechanism.[1] Upon entering the cell, it binds specifically to its target p53 mRNA sequence. This binding event creates an RNA-DNA hybrid, which is a substrate for RNase H, an enzyme that selectively cleaves the RNA strand of such hybrids.[1][4] This cleavage of the p53 mRNA prevents it from being translated into protein by the ribosome, leading to a significant downregulation of p53 protein levels.[4]
Figure 1. Mechanism of this compound-mediated p53 downregulation.
Experimental Protocol: Western Blot for p53
The following is a detailed protocol for the quantitative analysis of p53 protein levels in cell lines following exposure to this compound.
-
Seeding: Plate cancer cells (e.g., MV4-11 or KASUMI-1 acute myeloid leukemia cells) at a density that ensures 70-80% confluency at the time of harvest.[5][6]
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Treatment: Treat cells with the desired final concentrations of this compound (e.g., 0.1–5 µmol/L) and a control (e.g., scrambled oligonucleotide) for a specified time course (e.g., 24 or 48 hours).[5][7]
-
Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Extraction: Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[6][8]
-
Sample Preparation: Mix a calculated volume of cell lysate (typically 20-30 µg of protein) with 4X Laemmli sample buffer.[6] Boil the samples at 95°C for 5-10 minutes.[6][9]
-
Electrophoresis: Load samples onto a 10% or 4-12% SDS-polyacrylamide gel.[6][10] Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][9]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[6][8]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to p53 (e.g., mouse monoclonal Pab 1801 or rabbit monoclonal).[9][10] A loading control antibody (e.g., GAPDH or β-actin) must also be used for normalization.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).[6][10]
-
Detection: Wash the membrane again as in step 3. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[8][10]
-
Quantification: Use densitometry software (e.g., ImageJ) to measure the band intensities for p53 and the loading control.[8]
-
Normalization: Normalize the p53 band intensity to the corresponding loading control band intensity for each sample.[11][12]
-
Comparison: Express the normalized p53 levels in this compound-treated samples as a fold change relative to the control samples.
Figure 2. Standard workflow for Western blot analysis of p53.
Data Presentation and Comparison
The primary goal of this analysis is to quantify the reduction in p53 protein levels following this compound treatment. The results should be compared to a negative control, such as cells treated with a scrambled oligonucleotide, to ensure the effect is specific to the this compound sequence.
| Treatment Group | Concentration | p53 Expression (Normalized to Loading Control) | % Reduction vs. Control |
| Control (Scrambled Oligo) | 1 µmol/L | 1.00 ± 0.12 | 0% |
| This compound | 0.1 µmol/L | 0.65 ± 0.09 | 35% |
| This compound | 1 µmol/L | 0.28 ± 0.07 | 72% |
| This compound | 5 µmol/L | 0.15 ± 0.05 | 85% |
| Data are represented as mean ± standard deviation from three independent experiments. |
While Western blotting is a gold standard for analyzing changes in specific protein levels, other methods can provide complementary information:
-
Quantitative RT-PCR (qRT-PCR): This technique measures mRNA levels and can confirm that this compound is effectively reducing p53 mRNA transcripts, which is its primary mechanism of action.[5] It provides insight into the pre-translational effect of the drug.
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA can be used for high-throughput quantification of p53 protein in cell lysates.[5] It is often more sensitive and quantitative than Western blotting but does not provide information on protein size or integrity.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These methods provide qualitative or semi-quantitative data on p53 expression within the cellular context, showing protein localization and distribution in tissues or cells.
This compound's effect is a direct reduction in total p53 protein. This contrasts with other p53-targeting drugs like MDM2 inhibitors (e.g., Nutlin-3a), which work by preventing p53 degradation, thus leading to an increase in p53 levels that would also be detectable by Western blot.[8] Therefore, Western blotting is an ideal method to specifically validate the protein knockdown mechanism of antisense oligonucleotides like this compound.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Translation of human Δ133p53 mRNA and its targeting by antisense oligonucleotides complementary to the 5′-terminal region of this mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of p53 Expression Using Antisense Oligonucleotides Complementary to the 5′-Terminal Region of p53 mRNA In Vitro and in the Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Quantification of Cenersen in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methodologies for the quantification of Cenersen, an antisense oligonucleotide targeting p53 mRNA, in cell lysates. We will explore the established ELISA-based method and compare its performance with alternative techniques, offering insights into the strengths and limitations of each approach to guide your experimental design.
Introduction to this compound and the Need for Accurate Quantification
This compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to inhibit the production of the p53 tumor suppressor protein.[1][2] By downregulating both wild-type and mutant p53, this compound aims to enhance the efficacy of chemotherapy in various cancers, including acute myeloid leukemia (AML).[1][3][4] Accurate quantification of intracellular this compound concentrations is critical for understanding its pharmacokinetics, cellular uptake, and mechanism of action, which are essential for preclinical and clinical drug development.[3][4]
Comparative Analysis of Quantification Methods
The selection of an appropriate quantification method depends on the specific requirements of the study, such as the need for high sensitivity, specificity, throughput, or the ability to distinguish between the parent oligonucleotide and its metabolites. Here, we compare the performance of an ELISA-based assay with two prominent alternative methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Polymerase Chain Reaction (qPCR)-based assays.
Quantitative Performance Data
The following table summarizes the key performance metrics of a validated ELISA-based assay for this compound in AML cell lysates and provides a general comparison with LC-MS and qPCR-based methods based on literature for other antisense oligonucleotides.
| Parameter | ELISA-Based Assay for this compound | Liquid Chromatography-Mass Spectrometry (LC-MS) | qPCR-Based Assays (e.g., Splint Ligation qPCR) |
| Linear Range | 10 - 2000 pmol/L[3] | Wide dynamic range (up to 3 orders of magnitude)[5] | Wide dynamic range (up to 6-7 orders of magnitude)[1][6] |
| Limit of Quantification (LOQ) | 35 pmol/L (in mouse plasma)[3][4] | Typically 5-10 ng/mL, with newer methods reaching sub-ng/mL[5][7][8] | High sensitivity, can be as low as 1 pM[6] |
| Precision (Within-day and Between-day) | <15%[3] | Generally high, meets regulatory expectations | High precision[9] |
| Accuracy | Nearly 100%[3] | High accuracy | High accuracy[9] |
| Specificity (Cross-reactivity with metabolites) | 3'N-1 metabolite: 16.8%3'N-2 metabolite: 0.4%[3] | High, can distinguish full-length drug from metabolites[5][10] | High, can be designed to be highly specific[11] |
| Throughput | High | Moderate to High | High |
Experimental Protocols
ELISA-Based Quantification of this compound in Cell Lysates
This protocol is adapted from a validated method for quantifying this compound in AML cell lysates.[3][4]
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated capture probe (complementary to this compound)
-
Digoxigenin (DIG)-labeled detection probe (complementary to this compound)
-
Anti-DIG-horseradish peroxidase (HRP) antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Lysis buffer
-
This compound standard
Procedure:
-
Cell Lysis: Harvest cells and prepare cell lysates using a suitable lysis buffer. Determine the total protein concentration of the lysate.
-
Plate Coating: Add the biotinylated capture probe to the streptavidin-coated wells and incubate to allow binding. Wash the wells to remove unbound probes.
-
Hybridization: Add cell lysates and this compound standards to the wells. Incubate to allow this compound to hybridize with the capture probe.
-
Detection Probe Binding: Add the DIG-labeled detection probe and incubate. The detection probe will hybridize to a different region of the captured this compound.
-
Enzyme Conjugate: Add the anti-DIG-HRP antibody and incubate.
-
Substrate Reaction: Add TMB substrate and incubate in the dark. A color change will occur in proportion to the amount of bound HRP.
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve using the this compound standards and determine the concentration of this compound in the cell lysates.
Alternative Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity for quantifying oligonucleotides.[12]
General Workflow:
-
Sample Preparation:
-
Cell Lysis: Lyse cells to release intracellular contents.
-
Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate oligonucleotides from the complex cell lysate matrix.[5]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the extracted sample into an LC system.
-
Separate this compound and its potential metabolites using a suitable column (e.g., ion-pair reversed-phase).
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC is introduced into a mass spectrometer.
-
This compound is ionized (typically using electrospray ionization - ESI) and detected based on its specific mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS) can be used for even greater specificity by fragmenting the parent ion and detecting specific fragment ions.[13]
-
-
Quantification:
-
The peak area of the this compound signal is proportional to its concentration.
-
A standard curve is generated using known concentrations of this compound to quantify the amount in the sample.
-
Alternative Method 2: Splint Ligation-Based qPCR
This highly sensitive method relies on the target oligonucleotide to facilitate the ligation of two probes, which are then amplified and quantified by qPCR.[1][3][6]
General Workflow:
-
Sample Preparation: Prepare cell lysates containing this compound.
-
Ligation Reaction:
-
In a reaction mixture, combine the cell lysate, two DNA probes (a 5'-phosphorylated probe and a 3'-hydroxyl probe) that are complementary to adjacent sequences on this compound, and a DNA ligase (e.g., SplintR ligase).
-
This compound acts as a template, bringing the two probes into proximity for the ligase to join them into a single, longer DNA molecule.
-
-
Quantitative PCR (qPCR):
-
Use the ligation product as a template for a standard qPCR reaction with primers specific to the ligated sequence.
-
The amount of amplified product, measured in real-time using a fluorescent dye or probe, is proportional to the initial amount of this compound in the sample.
-
-
Quantification:
-
A standard curve is generated using known concentrations of this compound to determine the absolute quantity in the cell lysate.
-
Visualizing the Methodologies
To better illustrate the workflows and the underlying principles of each method, the following diagrams are provided.
References
- 1. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ppd.com [ppd.com]
- 3. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. DMPK Quantitative Analysis of Oligonucleotides Using RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Development and Validation of an LC-MS/MS Assay for Quantitative Analysis of Nusinersen in Human CSF and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Cenersen in Hematological Malignancies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Cenersen, an antisense oligonucleotide targeting the p53 tumor suppressor protein, in different cancer types, primarily Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL). The objective is to present a clear overview of its performance relative to other therapeutic alternatives, supported by available experimental data.
Mechanism of Action
This compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to specifically bind to the mRNA of the TP53 gene. This binding initiates the degradation of the p53 mRNA through an RNase H-dependent mechanism, thereby inhibiting the production of both wild-type and mutant p53 protein.[1] The rationale behind this approach is to sensitize cancer cells to chemotherapy. By downregulating p53, this compound prevents p53-dependent cell cycle arrest and DNA repair, pushing cancer cells with damaged DNA towards p53-independent apoptosis.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound leading to reduced p53 protein and enhanced apoptosis.
Efficacy in Acute Myeloid Leukemia (AML)
This compound has been investigated in patients with refractory or relapsed AML. A key Phase II clinical trial evaluated its efficacy in combination with chemotherapy.
Experimental Protocol: Phase II AML Trial (Cortes et al., 2012)
-
Study Design: A Phase II, open-label, randomized, three-arm study.[2]
-
Patient Population: 53 patients with AML who were refractory to a single induction course or had relapsed within 12 months of induction.[2]
-
Treatment Arms:
-
Group 1: this compound + Idarubicin
-
Group 2: this compound + Idarubicin + low-dose Cytarabine
-
Group 3: this compound + Idarubicin + high-dose Cytarabine[2]
-
-
Dosage: Specific dosages for the chemotherapy agents were administered alongside a continuous infusion of this compound.
-
Primary Endpoint: Complete Response (CR) rate.
Quantitative Data: this compound in Refractory/Relapsed AML
| Treatment Group (this compound Combination) | Number of Patients | Overall Response Rate (CR + CRp*) | Complete Remission (CR) |
| All Groups Combined | 53 | 19% (10/53) | 15% (8/53) |
*CRp: Complete Remission with incomplete platelet recovery.[2]
A trend for a better response rate was observed with increasing intensity of chemotherapy in patients refractory to frontline treatment.[2]
Comparison with Alternative Salvage Chemotherapy in AML
Direct comparison is challenging due to variations in patient populations and study designs. However, the following table provides context on the efficacy of other salvage regimens in relapsed/refractory AML.
| Salvage Regimen | Reported Overall Response Rate (ORR) or Complete Remission (CR) |
| CLAG (Cladribine, Cytarabine, G-CSF) | CR: 38% - 47%[3][4] |
| MEC (Mitoxantrone, Etoposide, Cytarabine) | CR: 24%[3] |
| FLAG (Fludarabine, Cytarabine, G-CSF) | CR: 35.2%[5] |
Efficacy in Chronic Lymphocytic Leukemia (CLL)
This compound has also been evaluated in high-risk CLL, particularly in patients with TP53 deletions or mutations, who historically have poor outcomes with standard chemoimmunotherapy.
Experimental Protocol: Phase II CLL Trial (Lanasa et al., 2012)
-
Study Design: A single-arm, Phase II clinical trial.[6]
-
Patient Population: 20 patients with high-risk CLL, including those with TP53 deletions/mutations. Nineteen of the patients had been previously treated.[6]
-
Treatment Regimen: this compound in combination with Fludarabine, Cyclophosphamide (B585), and Rituximab (B1143277) (FCR).[6]
-
Primary Endpoint: Overall Response Rate (ORR).
Quantitative Data: this compound in High-Risk CLL
| Treatment | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) | Median Progression-Free Survival (PFS) |
| This compound + FCR | 20 | 53% | 18% | 5.3 months |
Comparison with Alternative Therapies in High-Risk CLL
Patients with high-risk CLL, especially those with TP53 aberrations, are often treated with targeted therapies rather than traditional chemoimmunotherapy like FCR alone.
| Treatment | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) |
| FCR (in high-risk, del(17p) CLL) | First-line | - | - |
| BTK Inhibitors (e.g., Ibrutinib, Zanubrutinib) | High-risk (del(17p)/TP53 mutation) | High | Varies |
| BCL-2 Inhibitors (e.g., Venetoclax) | Relapsed/refractory, with del(17p) | 77% (monotherapy) | 50% (continuous monotherapy)[7] |
Experimental Workflow
Caption: A generalized workflow for the this compound clinical trials.
Summary and Conclusion
This compound, in combination with chemotherapy, has demonstrated clinical activity in heavily pre-treated and high-risk populations of AML and CLL patients. In refractory/relapsed AML, the 19% overall response rate suggests a potential benefit, although it is important to note the context of various salvage chemotherapy regimens that show a wide range of efficacy. For high-risk CLL, the 53% overall response rate with the addition of this compound to FCR is noteworthy; however, the advent of highly effective targeted agents like BTK and BCL-2 inhibitors has significantly changed the treatment landscape for this patient population.
The data presented in this guide suggest that while this compound shows promise as a chemosensitizing agent, further studies with direct comparator arms and in the context of modern targeted therapies would be necessary to fully elucidate its therapeutic potential and optimal placement in the treatment algorithms for AML and CLL.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Efficacy of common salvage chemotherapy regimens in patients with refractory or relapsed acute myeloid leukemia: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II study of this compound, an antisense inhibitor of p53, in combination with fludarabine, cyclophosphamide and rituximab for high-risk chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Synergistic Potential of Cenersen with Chemotherapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Cenersen with chemotherapy, primarily in the context of Acute Myeloid Leukemia (AML). This compound, a p53 antisense oligonucleotide, is designed to enhance the efficacy of traditional cytotoxic agents. Its performance is compared with a key alternative, the Bcl-2 inhibitor Venetoclax, when used in combination with similar chemotherapeutic regimens. This analysis is supported by data from clinical trials and preclinical studies.
Mechanism of Action: Targeting p53 with this compound
This compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide that specifically binds to the mRNA of the tumor suppressor protein p53.[1] This action inhibits the production of both wild-type and mutant p53.[1] In cancer cells, inhibiting p53 can disrupt DNA repair mechanisms, leading to increased DNA damage and the activation of p53-independent apoptotic pathways.[2][3] This sensitization of cancer cells to DNA-damaging agents, such as chemotherapy, forms the basis of the synergistic effect.[1][4]
Quantitative Data Summary: this compound vs. Alternatives in AML
The following tables summarize the clinical efficacy of this compound in combination with chemotherapy compared to Venetoclax combination therapies in patients with Acute Myeloid Leukemia (AML).
Table 1: Efficacy of this compound in Combination with Chemotherapy in Refractory/Relapsed AML
| Treatment Arm | Number of Patients | Complete Remission (CR) Rate | CR + CRp* Rate | Reference |
| This compound + Idarubicin (B193468) | 17 | 12% | 18% | [Cortes J, et al. Cancer. 2012][4] |
| This compound + Idarubicin + Cytarabine (B982) (1.5 g/m²) | 17 | 18% | 18% | [Cortes J, et al. Cancer. 2012][4] |
| This compound + Idarubicin + Cytarabine (3.0 g/m²) | 19 | 21% | 21% | [Cortes J, et al. Cancer. 2012][4] |
| Total | 53 | 15% | 19% | [Cortes J, et al. Cancer. 2012][4] |
*CRp: Complete Remission with incomplete platelet recovery
Table 2: Efficacy of Venetoclax in Combination with Hypomethylating Agents or Low-Dose Cytarabine in Newly Diagnosed AML (patients ineligible for intensive chemotherapy)
| Treatment Arm | Number of Patients | CR Rate | CR + CRi* Rate | Median Overall Survival (months) | Reference |
| Venetoclax + Azacitidine | 286 | 37% | 66% | 14.7 | [DiNardo CD, et al. N Engl J Med. 2020][5] |
| Azacitidine alone | 145 | 18% | 28% | 9.6 | [DiNardo CD, et al. N Engl J Med. 2020][5] |
| Venetoclax + Decitabine | 94 | - | 89% | Not Reported | [He et al. Blood. 2025][6] |
| Idarubicin + Cytarabine | 94 | - | 79% | Not Reported | [He et al. Blood. 2025][6] |
| Venetoclax + Low-Dose Cytarabine | 143 | 27% | 48% | 7.2 | [Wei AH, et al. Blood. 2020][7] |
| Placebo + Low-Dose Cytarabine | 68 | 7% | 13% | 4.1 | [Wei AH, et al. Blood. 2020][7] |
*CRi: Complete Remission with incomplete hematologic recovery
Experimental Protocols
Key Clinical Trial for this compound: Phase II Randomized Study in Refractory/Relapsed AML (Cortes J, et al. Cancer. 2012)
Objective: To determine the efficacy and safety of this compound in combination with idarubicin with or without cytarabine in patients with refractory or relapsed AML.
Patient Population:
-
Adults (≥18 years) with a diagnosis of AML who were refractory to first-line induction therapy or had relapsed.
Treatment Plan: Patients were randomized to one of three treatment arms:
-
Arm 1: this compound + Idarubicin
-
This compound: 7 mg/kg/day by continuous intravenous (IV) infusion for 7 days.
-
Idarubicin: 12 mg/m²/day IV for 3 days.
-
-
Arm 2: this compound + Idarubicin + Cytarabine (1.5 g/m²)
-
This compound: 7 mg/kg/day by continuous IV infusion for 7 days.
-
Idarubicin: 12 mg/m²/day IV for 3 days.
-
Cytarabine: 1.5 g/m² IV over 24 hours for 4 days.
-
-
Arm 3: this compound + Idarubicin + Cytarabine (3.0 g/m²)
-
This compound: 7 mg/kg/day by continuous IV infusion for 7 days.
-
Idarubicin: 12 mg/m²/day IV for 3 days.
-
Cytarabine: 3.0 g/m² IV over 24 hours for 4 days.
-
Response Assessment:
-
Bone marrow aspirates and biopsies were performed at baseline and upon recovery of peripheral blood counts to assess response according to the International Working Group criteria for AML.
Concluding Remarks
The available data suggests that this compound, when combined with chemotherapy, demonstrates clinical activity in patients with refractory or relapsed AML. The trend towards a better response rate with increasing intensity of chemotherapy indicates a potential synergistic effect. However, when compared to the more recent data on Venetoclax combinations for newly diagnosed AML patients unfit for intensive chemotherapy, the response rates for Venetoclax appear notably higher. It is important to note that these are not head-to-head comparisons and the patient populations differ (refractory/relapsed vs. newly diagnosed, treatment-ineligible).
The mechanism of this compound, targeting the central tumor suppressor p53, is distinct from that of Venetoclax, which inhibits the anti-apoptotic protein Bcl-2. This difference in mechanism may have implications for patient selection and potential combination strategies in the future. Further research, including direct comparative trials, would be necessary to definitively establish the relative efficacy and optimal placement of these combination therapies in the management of AML.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Venetoclax plus LDAC for newly diagnosed AML ineligible for intensive chemotherapy: a phase 3 randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p53-Targeting Cancer Therapies: Inhibition vs. Activation
An Objective Comparison of Cenersen (B10832122) (p53 Inhibition) and MDM2 Inhibitors (p53 Activation)
For decades, the tumor suppressor protein p53 has been a focal point of cancer research. As the "guardian of the genome," its role in preventing tumor formation is critical.[1][2] Consequently, therapeutic strategies have evolved to modulate its activity. This guide provides a comparative analysis of two diametrically opposed strategies: the inhibition of p53, represented by the antisense oligonucleotide this compound, and the activation of p53, represented by the class of small molecules known as MDM2 inhibitors.
This comparison is not one of direct competition but rather an examination of two distinct therapeutic hypotheses. While this compound sought to reduce p53 levels, a strategy that has been largely discontinued, MDM2 inhibitors aim to reactivate p53, a strategy that is the focus of extensive ongoing clinical investigation.[3][4]
The Central Signaling Pathway: p53 and its Regulator MDM2
The tumor suppressor p53 is a transcription factor that responds to cellular stress, such as DNA damage or oncogene activation, by initiating processes like cell cycle arrest, DNA repair, or apoptosis (programmed cell death).[2][5] In healthy cells, p53 levels are kept low by its principal negative regulator, the E3 ubiquitin ligase MDM2.[6][7] MDM2 binds to p53, preventing its transcriptional activity and targeting it for degradation by the proteasome.[5][6][8] This relationship forms a crucial autoregulatory feedback loop: p53 activates the transcription of the MDM2 gene, and the resulting MDM2 protein in turn inhibits p53.[5][6] In many cancers with non-mutated (wild-type) p53, this balance is disrupted by the overexpression of MDM2, which effectively silences the tumor-suppressing function of p53.[1][9]
Strategy 1: p53 Inhibition via Antisense Oligonucleotide (this compound)
Mechanism of Action: this compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide (ASO) designed to be complementary to a sequence within the p53 messenger RNA (mRNA).[10] As an ASO, its primary mechanism is to bind to the target p53 mRNA. This binding event triggers the degradation of the mRNA by RNase H, an enzyme that cleaves the RNA strand of an RNA-DNA hybrid.[11] By destroying the p53 mRNA template, this compound effectively blocks the production (translation) of both wild-type and mutant p53 protein, leading to reduced overall levels in the cell.[11][12]
Therapeutic Rationale & Clinical Status: The rationale behind using this compound was to sensitize cancer cells to DNA-damaging chemotherapy.[11][13] It was hypothesized that inhibiting the p53-dependent cell cycle arrest function would prevent cancer cells from repairing chemotherapy-induced DNA damage, thereby forcing them into apoptosis. Clinical trials explored this compound in combination with chemotherapy for hematologic malignancies like Acute Myeloid Leukemia (AML).[11][13] However, this therapeutic strategy did not demonstrate sufficient efficacy to proceed to approval and is no longer in active development. The broader scientific consensus has since shifted away from p53 inhibition, recognizing the overriding importance of its tumor suppressor functions.
Strategy 2: p53 Activation via MDM2 Inhibition
Mechanism of Action: MDM2 inhibitors are small molecules designed to fit into the same binding pocket on the MDM2 protein that p53 normally occupies.[1] By physically blocking this interaction, they prevent MDM2 from binding to p53.[1][14] This disruption liberates p53 from MDM2's negative control.[8] Consequently, p53 is no longer targeted for degradation, its protein levels stabilize and accumulate in the nucleus, and its function as a transcription factor is restored.[1][6][8] Activated p53 then drives the expression of its target genes (e.g., CDKN1A (p21), BAX, PUMA), leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][14]
Therapeutic Rationale & Clinical Status: The therapeutic goal of MDM2 inhibitors is to reactivate the latent tumor-suppressing power of wild-type p53 in cancers where it has been silenced by MDM2 overexpression.[1][8] This is a promising targeted therapy strategy for a significant subset of human cancers.[9][15] Numerous MDM2 inhibitors (e.g., Idasanutlin, Milademetan, Siremadlin) have been developed and are being actively investigated in clinical trials for both solid tumors and hematologic malignancies.[3][4][15] While none are FDA-approved as of late 2025, they continue to be a major focus of oncology drug development.[4]
Quantitative & Methodological Comparison
Comparative Summary of Therapeutic Strategies
| Feature | This compound (p53 Inhibition) | MDM2 Inhibitors (p53 Activation) |
| Molecular Target | p53 mRNA[10][11] | MDM2 Protein (p53 binding pocket)[1] |
| Mechanism | Antisense-mediated mRNA degradation[11] | Competitive inhibition of p53-MDM2 binding[1][14] |
| Effect on p53 | Decreases p53 protein levels[11] | Increases/Stabilizes p53 protein levels[1][8] |
| Therapeutic Goal | Sensitize cells to chemotherapy[13] | Reactivate p53 tumor suppression[8] |
| Requirement | Functional apoptosis pathways downstream of DNA damage | Wild-type p53 status in tumor cells[16] |
| Clinical Status | Development discontinued[13] | Multiple agents in active clinical trials[3][4][15] |
Performance Data for Representative MDM2 Inhibitors
The performance of MDM2 inhibitors is typically measured by their ability to inhibit cell growth, which is quantified by an IC50 value (the concentration of drug that inhibits 50% of cell viability). This effect is highly dependent on the p53 status of the cancer cells.
| Compound | Cancer Cell Line (p53 Status) | IC50 (Cell Viability) | Reference |
| Nutlin-3a | SJSA-1 (wild-type) | 1-2 µM | [8] |
| Nutlin-3a | SW480 (mutant) | >10-fold higher vs wild-type | [8] |
| Idasanutlin (RG7388) | Cancer lines (wild-type) | 0.18–2.2 µM | [8] |
| Idasanutlin (RG7388) | Cancer lines (mutant) | 5.7–20.3 µM | [8] |
| Milademetan | MDA-MB-231 (mutant p53 TNBC) | ~7.62 µM | [17] |
| JapA (Natural Product) | MCF-7 (wild-type) | 0.5-2.0 µM | [18] |
Note: Data for this compound is not presented in a comparable format, as its efficacy was measured by potentiation of chemotherapy rather than standalone IC50 values.
Key Experimental Protocols
Protocol 1: Evaluating this compound (Antisense Oligonucleotide)
-
Objective: To confirm the on-target effect of this compound by measuring the reduction of p53 mRNA and protein.
-
Cell Culture: Cancer cells (e.g., AML cell lines MV4-11, KASUMI-1) are cultured under standard conditions.[19]
-
Treatment: Cells are treated with varying concentrations of this compound. Essential controls include an untreated group and a group treated with a "scrambled" control oligonucleotide (a sequence with the same base composition but in a random order to control for non-sequence-specific effects).[20][21]
-
mRNA Quantification (RT-qPCR):
-
After 24-48 hours of treatment, total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR) is run using primers specific for p53 mRNA and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
A successful experiment shows a dose-dependent decrease in p53 mRNA levels in this compound-treated cells compared to controls.[19]
-
-
Protein Quantification (Western Blot):
-
After 48-72 hours, total protein is extracted from cells.
-
Protein concentration is determined (e.g., via BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with a primary antibody specific for the p53 protein, followed by a secondary antibody linked to a detection enzyme. A loading control antibody (e.g., β-actin) is used for normalization.
-
A successful experiment shows a dose-dependent decrease in the p53 protein band intensity in this compound-treated cells.
-
Protocol 2: Evaluating an MDM2 Inhibitor
-
Objective: To confirm the inhibitor blocks the MDM2-p53 interaction and activates the p53 pathway.
-
Cell Culture: Paired cancer cell lines, one with wild-type p53 (e.g., HCT116 p53+/+) and one with null/mutant p53 (e.g., HCT116 p53-/- or SW480), are used to demonstrate p53-dependency.[16][17]
-
Cell Viability Assay (IC50 Determination):
-
Cells are seeded in 96-well plates and treated with a serial dilution of the MDM2 inhibitor for 72 hours.
-
Cell viability is measured using a reagent like resazurin (B115843) (AlamarBlue) or by quantifying ATP (CellTiter-Glo).
-
The IC50 value is calculated by fitting the dose-response curve. A potent inhibitor will have a low IC50 value in p53 wild-type cells and a significantly higher IC50 in p53 mutant/null cells.[16]
-
-
Pathway Activation (Western Blot):
-
p53 wild-type cells are treated with the MDM2 inhibitor for 6-24 hours.
-
Protein lysates are collected and analyzed by Western Blot.
-
Antibodies are used to detect levels of p53, MDM2, and the key p53 target protein, p21.
-
A successful experiment shows a dose-dependent increase in the protein levels of p53 and p21. An increase in MDM2 is also expected due to the intact p53-MDM2 feedback loop.[8]
-
-
Target Engagement (Co-Immunoprecipitation):
-
To directly show disruption of the protein-protein interaction, cells are treated with the inhibitor.
-
Cell lysates are incubated with an antibody against MDM2 to "pull down" MDM2 and any proteins bound to it.
-
The pulled-down proteins are analyzed by Western Blot using an antibody against p53.
-
In untreated cells, p53 will be detected, showing it was bound to MDM2. In inhibitor-treated cells, the p53 signal will be significantly reduced or absent, confirming the inhibitor disrupted the interaction.
-
Conclusion
The comparison between this compound and MDM2 inhibitors highlights a critical evolution in p53-targeted cancer therapy. The early strategy of p53 inhibition (this compound) was predicated on a nuanced hypothesis of chemotherapy sensitization that ultimately proved less fruitful. In contrast, the current strategy of p53 activation (MDM2 inhibitors) addresses a more fundamental oncogenic mechanism: the silencing of a key tumor suppressor. By liberating p53 from its inhibitor, MDM2, these modern drugs aim to restore one of the cell's most potent natural cancer-fighting pathways. While challenges related to toxicity and resistance remain, the data and ongoing clinical efforts strongly support p53 activation as the prevailing and more promising therapeutic approach for cancers retaining wild-type p53.[3][4]
References
- 1. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetedonc.com [targetedonc.com]
- 4. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. massivebio.com [massivebio.com]
- 16. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
Assessing the Specificity of Cenersen for p53: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cenersen's performance in targeting the tumor suppressor protein p53, with a focus on its specificity and a comparative analysis against alternative p53-targeting strategies. Experimental data and detailed methodologies are provided to support the assessment.
Introduction to This compound (B10832122) and p53
The p53 protein, encoded by the TP53 gene, is a critical tumor suppressor that regulates cell cycle arrest, DNA repair, and apoptosis in response to cellular stress, such as DNA damage.[1][2] In many cancers, the p53 pathway is inactivated, either through mutation of the TP53 gene itself or through overexpression of its negative regulators, like MDM2.[2][3]
This compound (also known as EL625) is a 20-mer phosphorothioate (B77711) antisense oligonucleotide designed to be complementary to a specific sequence within the p53 mRNA.[1][4] Its primary therapeutic goal is to inhibit the production of the p53 protein, which can be advantageous in certain therapeutic contexts, such as sensitizing cancer cells to chemotherapy.[1][5]
Mechanism of Action
This compound operates through an RNase H-dependent mechanism.[1] Upon entering the cell, it binds to its complementary sequence on the p53 mRNA. This DNA-RNA hybrid is recognized by RNase H, an enzyme that selectively cleaves the RNA strand of such hybrids. The degradation of the p53 mRNA prevents its translation into protein, thereby reducing the total levels of both wild-type and mutant p53.[1] This suppression of p53 can prevent p53-dependent cell cycle arrest, a mechanism that can otherwise reduce the efficacy of DNA-damaging chemotherapeutic agents.[1]
Specificity of this compound for p53
The specificity of an antisense oligonucleotide is primarily determined by its sequence identity to the target mRNA. While designed to be highly specific, off-target effects, where the oligonucleotide binds to unintended mRNA sequences, are a potential concern for this class of therapeutics.[6][7]
On-Target Activity: Downregulation of p53 mRNA
Studies have demonstrated this compound's ability to specifically reduce p53 mRNA levels in cancer cell lines. An ELISA-based assay was developed to quantify intracellular levels of this compound, and its effect on p53-mRNA expression was measured using real-time RT-PCR.[8]
| Cell Line | Treatment | Time Point | Fold Change in p53 mRNA vs. Control |
| MV4-11 (AML) | 5µM this compound | 24 hours | ~0.5 (50% decrease) |
| 48 hours | ~0.4 (60% decrease) | ||
| K562 (CML) | 5µM this compound | 24 hours | ~0.7 (30% decrease) |
| 48 hours | ~0.6 (40% decrease) | ||
| Data adapted from a study on the determination of cellular uptake and intracellular levels of this compound.[9] |
The selectivity of the assay for this compound was confirmed by low cross-reactivity with its metabolites and with mismatch or scrambled control oligonucleotides (0.06% and 0.4%, respectively), indicating the high specificity of the measurement method.[8]
Off-Target Considerations
While direct, comprehensive off-target profiling of this compound using methods like RNA-seq is not widely published, the potential for such effects is inherent to antisense oligonucleotide technology.[6][10] Off-target binding can lead to the unintended downregulation of other genes, potentially causing toxicity or unforeseen biological effects.[7][11] Therefore, assessment of specificity should ideally include broader transcriptomic analysis alongside targeted validation.
Comparison with Alternative p53-Targeting Strategies
This compound's strategy of inhibiting p53 production contrasts with other therapeutic approaches that aim to reactivate or stabilize p53's tumor-suppressive functions.
| Therapeutic Strategy | Example Compound(s) | Mechanism of Action | Target p53 Form | Primary Goal |
| Antisense Oligonucleotide | This compound | Binds to p53 mRNA, leading to its degradation via RNase H.[1] | Wild-type & Mutant | Inhibit p53 production to sensitize cells to chemotherapy.[1] |
| MDM2 Inhibitors | Nutlins (e.g., RG7112), Idasanutlin | Block the interaction between p53 and its negative regulator MDM2, preventing p53 degradation.[2][12] | Wild-type | Stabilize and activate p53 to induce apoptosis or cell cycle arrest.[12] |
| Mutant p53 Correctors | APR-246 (Eprenetapopt) | Covalently modifies mutant p53, restoring its wild-type conformation and function.[3] | Mutant | Reactivate mutant p53's tumor suppressor activity.[2] |
| Zinc Metallochaperones | ZMC1 | Restores proper folding and function to certain zinc-binding p53 mutants (e.g., R175H).[3] | Specific structural mutants | Reactivate specific p53 mutants.[3] |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for p53 mRNA Expression
This protocol outlines the steps to quantify the on-target effect of this compound.
-
Cell Culture and Treatment:
-
Plate acute myeloid leukemia (AML) cells (e.g., MV4-11) at a specified density.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) or a control oligonucleotide (scrambled sequence) for various time points (e.g., 24, 48 hours).
-
-
RNA Extraction:
-
Harvest cells and lyse them using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
Extract total RNA using a silica-based column or phenol-chloroform extraction method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
qRT-PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for TP53 and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Run the reaction on a real-time PCR machine with an appropriate thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for both TP53 and the housekeeping gene.
-
Calculate the relative expression of TP53 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the control samples.
-
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers | MDPI [mdpi.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of cellular uptake and intracellular levels of this compound (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Inhibition of p53 inhibitors: progress, challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Following Cenersen Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of apoptosis induction by Cenersen, a p53 antisense oligonucleotide, and an alternative anti-apoptotic therapy targeting Bcl-2. The content is designed to offer objective performance comparisons supported by experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and Apoptosis Analysis
This compound is an antisense oligonucleotide designed to inhibit the production of the p53 tumor suppressor protein. By suppressing p53, this compound aims to disrupt DNA repair mechanisms in malignant cells, leading to an accumulation of DNA damage and the activation of p53-independent apoptotic pathways. This mechanism is intended to enhance the cytotoxic effects of conventional chemotherapy, particularly in cancers like acute myeloid leukemia (AML).
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. Assays such as Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity measurement allow for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial data on the efficacy of apoptosis-inducing agents like this compound.
Comparative Analysis of Apoptosis Induction
To provide a comprehensive comparison, this guide evaluates the apoptotic effects of a p53-targeting antisense oligonucleotide alongside a Bcl-2-targeting antisense oligonucleotide. While specific flow cytometry data for this compound was not available in the reviewed literature, data from a functionally similar p53 antisense oligonucleotide (AS3) is presented. This is compared with a novel Bcl-2 antisense oligonucleotide (ASO) derived from G3139 (Oblimersen).
Data Presentation
The following tables summarize the quantitative data from studies analyzing the effects of these antisense oligonucleotides on cancer cell lines.
Table 1: Effect of p53 Antisense Oligonucleotide (AS3) on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (24h post-irradiation) [1][2]
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2 Phase |
| Control (Irradiation only) | 60.38% ± 1.07% | 20.42% ± 2.33% | 19.19% ± 1.15% |
| AS3 + Irradiation | 45.94% ± 1.53% | 28.82% ± 1.68% | 25.24% ± 2.46% |
Note: A decrease in the G0/G1 population and an increase in the sub-G1 population (not explicitly quantified in the source) are indicative of apoptosis.
Table 2: Viability of Prostate Cancer Cell Lines Treated with a Bcl-2 Antisense Oligonucleotide (48h)
| Cell Line | Treatment | % Viable Cells (Annexin V-/PI-) |
| LNCaP | Control | 93% |
| Bcl-2 ASO | 74% | |
| PC3 | Control | 91% |
| Bcl-2 ASO | 34% |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the proposed mechanism of action for this compound and the general workflow for analyzing apoptosis by flow cytometry.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound or the alternative agent for the specified duration.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire a minimum of 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay detects the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)
-
SYTOX™ Green Dead Cell Stain (or similar viability dye)
-
Complete culture medium or PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells as described for the Annexin V assay.
-
Harvest the cells and adjust the concentration to 1 x 10^6 cells/mL in complete medium or PBS.
-
-
Staining:
-
Add the Caspase-3/7 detection reagent to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
(Optional) Add a viability dye, such as SYTOX Green, during the last 5-15 minutes of incubation to distinguish between apoptotic and necrotic cells.
-
-
Flow Cytometry Analysis:
-
Analyze the samples without washing.
-
Use appropriate laser and filter settings for the specific fluorochromes used.
-
Set up compensation and gates using unstained and single-stained controls.
-
Quantify the percentage of cells positive for Caspase-3/7 activity (apoptotic cells) and the viability dye (necrotic cells).
-
Conclusion
The experimental data presented in this guide, while not directly from this compound treatment, provide valuable insights into the pro-apoptotic potential of targeting key regulators of cell death like p53 and Bcl-2 using antisense oligonucleotides. The detailed protocols and workflow diagrams offer a practical framework for researchers to conduct their own comparative studies. Flow cytometry, with its ability to provide multi-parameter, single-cell data, remains an indispensable tool for evaluating the efficacy of novel cancer therapeutics like this compound and its alternatives. Further studies providing direct quantitative flow cytometry analysis of this compound-induced apoptosis are warranted to fully elucidate its therapeutic potential.
References
A Comparative Analysis of Cenersen and Novel p53-Targeting Therapies in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target for therapeutic intervention. For decades, researchers have sought to leverage p53's power to combat malignancies. This guide provides a detailed comparison of Cenersen, an early p53-targeting antisense oligonucleotide, with novel therapeutic strategies that aim to either reactivate mutant p53 or restore its downstream signaling pathways. We present available clinical data, delve into the methodologies of key experiments, and visualize the intricate signaling cascades involved.
Overview of Therapeutic Strategies
This compound , an antisense oligonucleotide, is designed to inhibit the production of both wild-type and mutant p53. The rationale is that suppressing p53 in cancer cells can increase their sensitivity to chemotherapy. In contrast, novel p53-targeting therapies aim to restore or enhance the tumor-suppressive functions of p53. These can be broadly categorized into:
-
MDM2 Inhibitors: Small molecules that disrupt the interaction between p53 and its primary negative regulator, MDM2, leading to p53 stabilization and activation.
-
Mutant p53 Reactivators: Compounds that aim to restore the wild-type conformation and function of mutated p53 proteins.
-
p53 Gene Therapy: Introduction of a wild-type p53 gene into cancer cells to produce functional p53 protein.
Comparative Efficacy and Safety: A Tabular Analysis
The following tables summarize the available clinical trial data for this compound and representative novel p53-targeting therapies. It is important to note that these are not from head-to-head trials, and direct comparisons should be made with caution due to differing patient populations and study designs.
Table 1: Efficacy of this compound in Hematologic Malignancies
| Therapy | Indication | Trial Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Key Findings |
| This compound + Idarubicin (B193468) +/- Cytarabine (B982) | Refractory/Relapsed Acute Myeloid Leukemia (AML) | II | 53 | 19% | 15% (8 CR) | Showed potential clinical efficacy, warranting further studies.[1] |
| This compound + FCR | High-Risk Chronic Lymphocytic Leukemia (CLL) | II | 20 | 53% | 18% | Demonstrated clinical responses in a high-risk patient population.[2] |
FCR: Fludarabine, Cyclophosphamide, Rituximab
Table 2: Efficacy of Novel p53-Targeting Therapies
| Therapy | Class | Indication | Trial Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Key Findings |
| Idasanutlin (B612072) + Cytarabine | MDM2 Inhibitor | Relapsed/Refractory AML | III (MIRROS) | 355 (TP53-WT ITT) | 38.8% | 20.3% | Improved ORR but did not meet the primary endpoint of improving overall survival.[3][4] |
| APR-246 (Eprenetapopt) + Azacitidine | Mutant p53 Reactivator | TP53-mutant Myelodysplastic Syndromes (MDS) & AML | Ib/II | 55 | 71% | 44% | Well-tolerated and yielded high rates of clinical response.[1][5][6] |
| Gendicine (rAd-p53) | p53 Gene Therapy | Head and Neck Squamous Cell Carcinoma (HNSCC) | Post-market | >30,000 | High response rates when combined with chemo/radiotherapy. | 30-40% (in combination) | First approved p53 gene therapy, demonstrating safety and efficacy in a large number of patients.[7][8] |
Table 3: Comparative Safety Profile
| Therapy | Common Adverse Events | Serious Adverse Events |
| This compound | No unique toxicity attributed directly to this compound was reported in the AML trial.[1] In the CLL trial, the most common serious adverse events were neutropenia and thrombocytopenia.[2] | Febrile neutropenia.[1] |
| Idasanutlin | Diarrhea, nausea, vomiting, hypokalemia.[9] | Febrile neutropenia.[9] |
| APR-246 (Eprenetapopt) | Nausea, vomiting, dizziness, ataxia. Neurological toxicities were manageable and reversible.[10] | Febrile neutropenia, leukopenia, neutropenia.[1][5] |
| Gendicine (rAd-p53) | Transient fever.[7][11] | No serious adverse events have been reported.[7][8] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of the methodologies employed in key clinical trials.
This compound Phase II Trial in Refractory/Relapsed AML (NCT00030221)
-
Study Design: An exploratory, open-label, randomized, three-arm Phase II study.[1]
-
Patient Population: Patients with first-salvage AML who had either failed to respond to a single induction course or had relapsed within 12 months of achieving remission.[1]
-
Treatment Regimen: All patients received this compound. They were randomized to one of three chemotherapy arms of increasing intensity: idarubicin alone, idarubicin with a low dose of cytarabine, or idarubicin with a higher dose of cytarabine.[1]
-
Efficacy Assessment: Response to treatment was assessed based on bone marrow biopsies and peripheral blood counts to determine complete response (CR) or CR with incomplete platelet recovery (CRp).[1]
-
Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events.[1]
Idasanutlin MIRROS Phase III Trial in Relapsed/Refractory AML (NCT02545283)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.[12][13][14][15][16]
-
Patient Population: Patients with relapsed or refractory AML with wild-type TP53.[12][13]
-
Treatment Regimen: Patients were randomized to receive either idasanutlin in combination with cytarabine or placebo plus cytarabine.[12][14]
-
Primary Endpoint: Overall survival in the TP53 wild-type population.[12][13]
-
Secondary Endpoints: Complete remission rate, overall remission rate, and event-free survival.[12][13]
APR-246 (Eprenetapopt) Phase Ib/II Trial in TP53-Mutant MDS and AML (NCT03072043)
-
Study Design: An open-label, multicenter, Phase Ib/II dose-escalation and expansion study.[17][18][19]
-
Patient Population: Patients with TP53-mutant myelodysplastic syndromes (MDS) or acute myeloid leukemia (AML) with 20-30% bone marrow blasts.[1][5]
-
Treatment Regimen: Patients received APR-246 intravenously in combination with azacitidine.[17]
-
Primary Endpoints: To determine the maximum tolerated dose and recommended Phase II dose of APR-246 in combination with azacitidine.[17]
-
Efficacy Assessment: Overall response rate (ORR) and complete remission (CR) rate were assessed according to International Working Group (IWG) criteria.[5]
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is fundamental to appreciating the therapeutic rationale of these agents.
This compound: Inhibiting p53 Expression
This compound is a 20-mer phosphorothioate (B77711) antisense oligonucleotide that binds to the mRNA of p53, leading to its degradation by RNase H. This prevents the translation of both wild-type and mutant p53 protein. The intended effect is to sensitize cancer cells to DNA-damaging agents.
MDM2 Inhibitors: Unleashing p53
MDM2 inhibitors are small molecules that fit into the p53-binding pocket of the MDM2 protein. This prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. The resulting stabilization and accumulation of p53 in the nucleus allows it to transactivate its target genes, leading to cell cycle arrest and apoptosis.[3][20][21]
Mutant p53 Reactivators: Restoring Function
Mutant p53 proteins often have a conformational change that impairs their DNA-binding ability. Reactivators are small molecules that can bind to the mutant p53 protein, stabilize its wild-type conformation, and restore its tumor-suppressive functions. This leads to the transcription of p53 target genes and subsequent apoptosis in cancer cells.
p53 Gene Therapy: Restoring the Guardian
p53 gene therapy involves delivering a functional copy of the wild-type p53 gene into cancer cells, typically using a viral vector such as an adenovirus. The introduced gene is then transcribed and translated into functional p53 protein, which can then induce cell cycle arrest and apoptosis.[7][11][22]
Conclusion
The landscape of p53-targeted cancer therapies is evolving rapidly. While this compound represented an early attempt to modulate the p53 pathway, novel strategies such as MDM2 inhibitors, mutant p53 reactivators, and p53 gene therapy are showing considerable promise in clinical trials. These newer approaches, which focus on restoring or enhancing the tumor-suppressive functions of p53, have demonstrated significant clinical activity in various malignancies. The choice of therapeutic strategy will likely depend on the specific p53 status of the tumor (wild-type, mutant, or null) and the cancer type. Further research, including head-to-head comparative trials, will be crucial to fully elucidate the relative merits of these different p53-targeting approaches and to optimize their use in the clinic for the benefit of patients.
References
- 1. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Reactivating Mutant p53 Protein in Suppressing Growth and Metastasis of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Efficacy and safety of eprenetapopt (APR-246) combined with azacitidine in patients with TP53-mutant MDS and oligoblastic AML [mds-hub.com]
- 7. The First Approved Gene Therapy Product for Cancer Ad-p53 (Gendicine): 12 Years in the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. ashpublications.org [ashpublications.org]
- 10. APR-246 plus azacitidine for patients with TP53 mutated MDS and AML [aml-hub.com]
- 11. Gene medicine for cancer treatment: Commercially available medicine and accumulated clinical data in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. MIRROS: a randomized, placebo-controlled, Phase III trial of cytarabine ± idasanutlin in relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. A Phase 1b/2 Study to Evaluate the Safety and Efficacy of APR-246 in Combination with Azacitidine for the Treatment of TP53 Mutant Myeloid Neoplasms. | Dana-Farber Cancer Institute [dana-farber.org]
- 20. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 21. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
Validating the Downstream Effects of Cenersen on p21: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cenersen, an antisense oligonucleotide targeting the tumor suppressor protein p53, and its downstream effects on the cell cycle regulator p21. While this compound's primary target is p53, its mechanism of action inherently influences p21 levels, a critical mediator of cell cycle arrest and apoptosis. To offer a comprehensive perspective, this guide contrasts the indirect modulation of p21 by this compound with the effects of UC2288, a small molecule that directly inhibits p21. This comparison is supported by experimental data and detailed methodologies to assist researchers in evaluating these compounds for their studies.
Mechanism of Action: Indirect vs. Direct Modulation of p21
This compound , an antisense oligonucleotide, functions by binding to the mRNA of p53, leading to its degradation and thereby inhibiting the synthesis of the p53 protein.[1][2][3] Since p53 is a primary transcriptional activator of the CDKN1A gene, which encodes for the p21 protein, the reduction in p53 levels by this compound is expected to cause a downstream decrease in p21 expression.[4] This indirect mechanism of p21 modulation is a key characteristic of this compound's activity.
In contrast, UC2288 is a small molecule inhibitor designed to directly target p21.[5][6] It has been shown to decrease p21 mRNA and protein levels, leading to the inhibition of its function in cell cycle regulation.[5][6] This direct action provides a valuable comparative benchmark for understanding the nuanced effects of indirect p21 modulation by agents like this compound.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data on the effects of this compound and UC2288 on their respective targets and downstream effectors.
| This compound | Metric | Cell Line | Result | Reference |
| Target Modulation | p53 mRNA levels | AML Cell Lines | Successful downregulation | [7] |
| Downstream Effect | p21 protein levels | Inferred from p53 knockdown | Expected decrease | [4] |
| Clinical Outcome | Complete Response (CR) + CR with incomplete platelet recovery (CRp) | Refractory/Relapsed AML Patients | 19% (10/53) | [8] |
| UC2288 | Metric | Cell Line | Result | Reference |
| Target Modulation | p21 protein levels | Kidney and Ovarian Cancer Cell Lines | Concentration-dependent decrease | [9] |
| Target Modulation | p21 mRNA levels | 786-O (RCC) | Decreased expression | [5] |
| Cell Viability | IC50 | Neuroblastoma Cell Lines | 4.3 µM to 53.9 µM | [10] |
| Cell Growth Inhibition | GI50 | Kidney Cancer Cell Lines | ~10 µM | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Western Blot Analysis for p53 and p21 Protein Levels
This protocol is adapted from standard procedures and is suitable for quantifying changes in p53 and p21 protein expression following treatment with this compound or UC2288.
1. Sample Preparation:
-
Culture cells to 70-80% confluency and treat with the desired concentrations of this compound, UC2288, or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p53 (e.g., DO-1 clone) and p21 (e.g., F-5 clone) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Quantification:
-
Detect chemiluminescence using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[7][11][12]
Quantitative Real-Time PCR (RT-qPCR) for p53 and p21 mRNA Levels
This protocol allows for the quantification of mRNA expression changes of TP53 and CDKN1A (p21).
1. RNA Extraction and cDNA Synthesis:
-
Treat cells as described for Western blotting.
-
Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) and assess RNA quality and quantity.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.
2. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for TP53, CDKN1A, and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative mRNA expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[1][13][14]
Alternative Approaches to p21 Modulation
Beyond this compound and UC2288, several other strategies exist for modulating p21 activity, either through targeting p53 or by directly acting on p21.
-
Other p53 Inhibitors: A variety of small molecules are in clinical development that aim to reactivate mutant p53 or inhibit its negative regulators like MDM2.[8][15][16][17] These compounds, similar to this compound, would be expected to indirectly influence p21 expression.
-
Direct p21 Activators/Inhibitors: The development of molecules that directly bind to and either activate or inhibit p21 is an active area of research. These compounds could offer more precise control over the p21 pathway.
Conclusion
Validating the downstream effects of a compound like this compound on p21 requires a clear understanding of its indirect mechanism of action. By inhibiting p53, this compound is poised to reduce p21 expression, a stark contrast to direct p21 inhibitors like UC2288. The choice between these approaches depends on the specific research question and therapeutic goal. For researchers investigating the broader consequences of p53 pathway inhibition, this compound serves as a relevant tool. Conversely, for studies requiring specific and direct modulation of p21, compounds like UC2288 are more appropriate. The experimental protocols and comparative data presented in this guide are intended to facilitate the design and interpretation of experiments aimed at elucidating the complex roles of the p53-p21 axis in health and disease.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. p53 Activation by Knockdown Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Inhibition of p53 inhibitors: progress, challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of genes for normalization of real-time RT-PCR data in breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Breakthrough in cancer therapy: targeting mutant p53 with novel inhibitors shows promise | EurekAlert! [eurekalert.org]
- 17. researchgate.net [researchgate.net]
Comparative In Vivo Anti-Tumor Activity of Cenersen and Alternatives in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor activity of Cenersen, a p53 antisense oligonucleotide, and other therapeutic agents used in the treatment of Acute Myeloid Leukemia (AML). Due to the limited availability of direct comparative preclinical in vivo studies for this compound, this guide summarizes available data from independent studies to offer a cross-validation of its potential efficacy against alternative treatments.
Mechanism of Action: A Brief Overview
This compound is a synthetic antisense oligonucleotide designed to specifically bind to the mRNA of the p53 tumor suppressor gene. This binding prevents the translation of both wild-type and mutant p53 protein. The rationale is that suppressing p53 can interrupt DNA repair mechanisms in malignant cells, leading to increased DNA damage and activation of p53-independent apoptosis, thereby enhancing the cytotoxic effects of chemotherapy.
Quantitative Data Summary
The following tables summarize the in vivo anti-tumor activity of this compound and alternative therapies for AML, compiled from various preclinical studies. It is crucial to note that these results are from separate experiments and not from head-to-head comparisons, which may involve different AML cell lines, animal models, and treatment regimens.
Table 1: In Vivo Efficacy of p53-Targeted Antisense Oligonucleotides
| Compound | Cancer Model | Animal Model | Treatment Regimen | Key Findings |
| OL(1)p53 | Refractory AML & Myelodysplastic Syndrome | Human Patients (Phase I) | 0.05 to 0.25 mg/kg/h for 10 days (continuous IV infusion) | No specific toxicity directly related to the drug. Inhibition of leukemic cell growth in vitro post-treatment. No complete clinical responses observed in this dose-escalation study.[1][2] |
Note: Specific preclinical in vivo data for this compound showing tumor growth inhibition or survival was not available in the public domain at the time of this review. The data for OL(1)p53, a similar p53 antisense oligonucleotide, is presented from a Phase I clinical trial as the closest available proxy.
Table 2: In Vivo Efficacy of Alternative Therapies for AML
| Compound/Combination | Cancer Model | Animal Model | Treatment Regimen | Key Findings |
| Venetoclax | MOLM-13 AML Xenograft | Mouse | Not specified | Significant inhibition of AML progression and extension of survival.[3] |
| Venetoclax + Azacitidine | Patient-Derived Xenograft (PDX) AML | Mouse | Venetoclax (30 mg/kg, oral gavage), Azacitidine (2 mg/kg, IP), every 3 days for 12 days | Synergistic anti-leukemic effect observed.[4] |
| Idarubicin | P388 Leukemia | Mouse | Optimal dose (IV) | 200-250% increase in treated/control (T/C) survival time; some cured mice.[5] |
| Cytarabine + Daunorubicin | WEHI-3 AML | BALB/c Mouse | Cytarabine (50 mg/kg, IP, days 15-21), Daunorubicin (10 mg/kg, IV, days 15-17) | Standard combination therapy used as a comparator in preclinical models.[6] |
| Eltanexor + Venetoclax | MV-4-11 AML Xenograft | Mouse | Not specified | Enhanced anti-leukemic effects compared to single agents.[7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of anti-tumor agents for AML in vivo.
AML Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and use of an AML PDX model for preclinical drug testing.
-
Animal Model: Immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are typically used to prevent graft rejection.[8]
-
Cell Preparation: Primary AML patient cells are thawed rapidly, and viable cells are counted. A minimum of 5 x 105 to 1 x 106 viable cells per mouse is recommended for injection.[8]
-
Implantation: The cell suspension is injected intravenously (IV) into the tail vein of the NSG mice.[8]
-
Engraftment Monitoring: Engraftment of human AML cells is monitored by analyzing peripheral blood samples for the presence of human CD45+ cells via flow cytometry, starting 3-4 weeks post-injection and continuing weekly.[8]
-
Treatment Initiation: Once successful engraftment is confirmed (e.g., a certain percentage of human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Efficacy Evaluation:
-
Tumor Burden: Monitored by measuring the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen at specified time points and at the end of the study.[7][12]
-
Survival: Kaplan-Meier survival curves are generated to assess the impact of the treatment on the overall survival of the mice.[3][12]
-
Bioluminescence Imaging (BLI): If tumor cells are transduced with a luciferase reporter gene, tumor growth and dissemination can be monitored non-invasively over time.[9]
-
Visualizations
Signaling Pathway of p53 Antisense Oligonucleotides
Caption: Mechanism of this compound action.
Experimental Workflow for In Vivo Efficacy Study
Caption: AML xenograft study workflow.
Conclusion
This compound, as a p53 antisense oligonucleotide, represents a therapeutic strategy that aims to exploit the reliance of cancer cells on DNA repair mechanisms. While clinical data from a Phase II trial in combination with chemotherapy in AML patients suggests potential efficacy, detailed preclinical in vivo data demonstrating its anti-tumor activity in animal models is not widely available in published literature.
In contrast, other agents such as the BCL-2 inhibitor Venetoclax and standard chemotherapy drugs like Idarubicin and Cytarabine have more established preclinical in vivo data in AML models, demonstrating significant anti-leukemic activity and survival benefits, both as single agents and in combination.
The provided experimental protocols for AML xenograft models offer a framework for conducting further preclinical studies. Direct, head-to-head in vivo comparisons of this compound with current standard-of-care and emerging therapies are warranted to definitively establish its position in the therapeutic landscape for AML. Researchers are encouraged to use the methodologies outlined in this guide to generate robust and comparable preclinical data to inform future clinical development.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase I trial of an antisense oligonucleotide OL(1)p53 in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venetoclax for AML: changing the treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Antitumor activity of idarubicin, a derivative of daunorubicin, against drug sensitive and resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cenersen
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Cenersen, an antisense oligonucleotide. The procedures outlined are based on general best practices for cytotoxic and hazardous chemical waste management to ensure the safety of laboratory personnel and minimize environmental impact. All personnel must consult their institution's specific Safety Data Sheet (SDS) and adhere to local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
This compound is an oligonucleotide that targets the TP53 gene and is used in cancer research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potentially hazardous substance. General precautions for handling potent compounds should be followed.
Personal Protective Equipment (PPE):
-
Gloves: Always wear two pairs of chemotherapy-tested gloves.
-
Gown: A disposable, solid-front gown with closed cuffs is required.
-
Eye Protection: Use safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization.
II. Waste Segregation and Disposal Procedures
Proper segregation of waste is critical to ensure safe and compliant disposal. The following table outlines the different waste streams generated during research involving this compound and the appropriate disposal procedures.
| Waste Stream | Description | Disposal Container | Disposal Method |
| Grossly Contaminated Waste | Items saturated with this compound solution (e.g., spent culture media, concentrated solutions). | Labeled, sealed, and leak-proof hazardous waste container. | High-temperature hazardous waste incineration. Do not dispose of down the drain. |
| Trace Contaminated Sharps | Needles, syringes, and other sharps contaminated with small amounts of this compound. | Puncture-resistant sharps container labeled "Chemotherapy Waste" or "Trace Cytotoxic Waste". | Regulated medical waste incineration. |
| Trace Contaminated Solid Waste | Used PPE (gloves, gowns), bench paper, and other disposable items with minimal contamination. | Yellow chemotherapy waste bag or container labeled "Chemotherapy Waste" or "Trace Cytotoxic Waste". | Regulated medical waste incineration. |
| Empty Vials and Packaging | Original vials and packaging that are not visibly contaminated. | Follow institutional guidelines for empty chemical container disposal. May require triple rinsing. | Landfill or recycling, depending on institutional policy. |
III. Decontamination Procedures
All non-disposable equipment and work surfaces must be decontaminated after handling this compound. A two-step cleaning process is recommended:
-
Deactivation: Use a suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizer like sodium thiosulfate). The efficacy of a specific decontaminating agent on this compound is not established, so a thorough cleaning is crucial.
-
Cleaning: After deactivation, clean the surfaces with a detergent solution and rinse with water.
IV. Spill Management
In the event of a spill, immediately alert others in the area and follow these steps:
-
Evacuate: Clear the area of all non-essential personnel.
-
Contain: Use a spill kit to absorb and contain the spill.
-
Decontaminate: Clean the spill area using the two-step decontamination process described above.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
V. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes only and is based on general best practices for handling cytotoxic and hazardous materials.[3][4] It is not a substitute for a substance-specific Safety Data Sheet or institutional protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound and other investigational agents. The manufacturing of oligonucleotides involves hazardous materials, and the resulting waste must be managed responsibly.[5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [precision.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. web.uri.edu [web.uri.edu]
- 5. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crbgroup.com [crbgroup.com]
- 7. cdmo.sylentis.com [cdmo.sylentis.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
